molecular formula C3H5ClO3 B127136 Chloromethyl methyl carbonate CAS No. 40510-81-4

Chloromethyl methyl carbonate

Cat. No.: B127136
CAS No.: 40510-81-4
M. Wt: 124.52 g/mol
InChI Key: MFSHZGFPADYOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl methyl carbonate, also known as this compound, is a useful research compound. Its molecular formula is C3H5ClO3 and its molecular weight is 124.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

chloromethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO3/c1-6-3(5)7-2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSHZGFPADYOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564019
Record name Chloromethyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40510-81-4
Record name Chloromethyl methyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040510814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloromethyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyl methyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROMETHYL METHYL CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3Y4CDQ6XX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Chloromethyl Methyl Carbonate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of chloromethyl methyl carbonate (CMIC). The information is intended to support research, development, and drug discovery applications by providing detailed technical data and experimental methodologies.

Chemical and Physical Properties

This compound is a versatile reagent with the molecular formula C₃H₅ClO₃.[1][2][3][4] It is also known by several synonyms, including Methyl Chloromethyl Carbonate and Methoxycarbonyloxymethyl Chloride.[1][5][6] The key physical and chemical properties of CMIC are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₃H₅ClO₃[1][2][3][4]
Molecular Weight 124.52 g/mol [1][2][3][7]
CAS Number 40510-81-4[1][2][3][4]
IUPAC Name This compound[1][8]
Density 1.29 - 1.303 g/cm³[2][4]
Boiling Point 138 - 140 °C (at 760 Torr)[2][4]
Flash Point 40 °C[2]
Physical Form Liquid[8]
Solubility Soluble (42 g/L at 25 °C, calculated)[9]
Storage Temperature 2-8 °C, Inert atmosphere[2][8]

Reactivity and Applications

This compound is a reactive compound primarily used as a reagent in organic synthesis, particularly in the pharmaceutical industry.[10][11] Its reactivity is centered around the chloromethyl group, which makes it an effective alkylating agent.

2.1. Role in Prodrug Synthesis

A significant application of CMIC is in the preparation of prodrugs.[4][6] The methoxycarbonyloxymethyl group can be attached to a parent drug molecule, often at a carboxylic acid or a similar functional group. This modification can improve the drug's bioavailability, solubility, or other pharmacokinetic properties. The ester linkage formed is designed to be cleaved in vivo to release the active pharmaceutical ingredient (API). It has been specifically cited as a reagent for preparing prodrugs of diacidic nonpeptide angiotensin II antagonists and pyrrolothiazole platelet activating factor antagonists.[4][10]

2.2. Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group in CMIC is electrophilic and susceptible to attack by nucleophiles. This results in a nucleophilic substitution reaction where the chlorine atom is displaced. This reactivity is fundamental to its role as a building block in creating more complex molecules.[11] The general mechanism involves the nucleophile attacking the CH₂Cl group, leading to the formation of a new carbon-nucleophile bond and the release of a chloride ion.

G General Nucleophilic Substitution on CMIC CMIC This compound (CH₃OC(O)OCH₂Cl) Product Substituted Product (CH₃OC(O)OCH₂-Nu) CMIC->Product + Nu⁻ Nu Nucleophile (Nu⁻) Chloride Chloride Ion (Cl⁻)

Caption: Nucleophilic attack on the chloromethyl group of CMIC.

2.3. Other Applications

Beyond prodrugs, CMIC is a key intermediate in various organic syntheses.[10] It serves as a precursor for creating complex molecular structures required for APIs.[11] There is also mention of its potential as an anti-influenza drug that inhibits the cap-dependent endonuclease of the influenza virus, though this application is less commonly cited.[7]

Stability and Handling

This compound is classified as a hazardous material. It is a flammable liquid and vapor.[1][5] The compound is corrosive and causes severe skin burns and eye damage.[1][5][12] It is also suspected of causing genetic defects.[1][5]

3.1. Handling Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling CMIC.[13]

  • Ventilation: Handle in a well-ventilated area.[12][13]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[12][13]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and prevent electrostatic discharge.[13]

  • Spills: In case of a spill, evacuate the area, remove all ignition sources, and contain the spill for proper disposal.[13]

3.2. Storage

CMIC should be stored in a tightly closed container in a dry, cool, and well-ventilated place, typically between 2-8°C.[2][8] It should be stored away from incompatible materials.[13]

Experimental Protocols: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of chloromethyl chloroformate with methanol (B129727) in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct.[3]

4.1. Materials and Reagents

  • Chloromethyl chloroformate (1.5 g, 11.72 mmol)

  • Methanol (375 mg, 11.72 mmol)

  • Pyridine (0.93 g, 11.72 mmol)

  • Anhydrous diethyl ether (10 ml)

  • 1% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

4.2. Procedure

  • Add chloromethyl chloroformate (1.5 g) and anhydrous diethyl ether (10 ml) to a reaction flask.

  • Add methanol (375 mg) to the flask to dissolve the chloroformate.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add pyridine (0.93 g) dropwise to the cooled solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Workup: a. Dilute the reaction mixture with water. b. Wash the organic layer sequentially with 1% citric acid, saturated sodium bicarbonate, and saturated brine. Each wash should be performed three times. c. Dry the organic layer over anhydrous sodium sulfate. d. Filter the solution and concentrate it under reduced pressure to yield the final product.

4.3. Expected Yield

This protocol is reported to yield approximately 1.32 g of this compound, which corresponds to a yield of 90.8%.[3]

G Synthesis of this compound cluster_reactants Reactants cluster_products Products chloroformate Chloromethyl Chloroformate conditions Anhydrous Ether 0°C to Room Temp. chloroformate->conditions methanol Methanol methanol->conditions pyridine Pyridine (Base) pyridine->conditions cmic This compound conditions->cmic Reaction byproduct Pyridine Hydrochloride conditions->byproduct

Caption: Reaction scheme for the synthesis of CMIC.

Logical Workflow: Application in Drug Development

The primary utility of this compound in drug development is its role as a key intermediate for creating prodrugs. This workflow illustrates its position in the synthesis pipeline.

G CMIC in Prodrug Development Workflow API Active Pharmaceutical Ingredient (API) (e.g., contains -COOH) Reaction Esterification Reaction (Nucleophilic Substitution) API->Reaction CMIC Chloromethyl Methyl Carbonate (CMIC) CMIC->Reaction Prodrug Prodrug Form (API-CH₂OC(O)OCH₃) Reaction->Prodrug Covalent Linkage Formulation Pharmaceutical Formulation Prodrug->Formulation Cleavage In Vivo Cleavage (e.g., by esterases) Formulation->Cleavage Administration ActiveAPI Released Active API (at target site) Cleavage->ActiveAPI Bioactivation

Caption: Role of CMIC in the prodrug synthesis and activation pathway.

References

An In-depth Technical Guide to the Synthesis and Characterization of Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of chloromethyl methyl carbonate (CMEC), a versatile reagent utilized in organic synthesis and for the preparation of prodrugs.[1][2] This document details the prevalent synthetic methodologies, extensive characterization protocols, and key physical and chemical properties to support its application in research and development.

Physicochemical Properties

This compound, with the CAS number 40510-81-4, is a flammable liquid that requires careful handling due to its hazardous nature, including causing severe skin burns and eye damage.[3][4] It is sensitive to moisture and heat and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C).

PropertyValueSource(s)
Molecular Formula C₃H₅ClO₃[1][3][5]
Molecular Weight 124.52 g/mol [1][3][4][5]
IUPAC Name This compound[3][4]
Synonyms Methyl Chloromethyl Carbonate, Methoxycarbonyloxymethyl Chloride[1][3][6]
Appearance Colorless to light yellow clear liquid
Boiling Point 138 °C[4]
Density 1.29 g/cm³[4]
Flash Point 40 °C

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the esterification of chloromethyl chloroformate with methanol. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis workflow for this compound.

Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals. A singlet corresponding to the methyl protons (CH₃) and another singlet for the chloromethyl protons (CH₂Cl). Based on similar structures, the expected chemical shifts are:

    • ~3.8 ppm (s, 3H, -OCH₃)

    • ~5.7 ppm (s, 2H, -OCH₂Cl) [7]* ¹³C NMR: The carbon NMR spectrum should display three signals corresponding to the three carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands expected for this compound include:

  • C=O stretch (carbonate): A strong absorption band around 1750-1770 cm⁻¹.

  • C-O stretch: Strong bands in the region of 1000-1300 cm⁻¹.

  • C-H stretch (alkyl): Bands in the 2850-3000 cm⁻¹ region.

  • C-Cl stretch: An absorption band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): This technique is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z = 124 and 126 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

Purity Assessment

Gas Chromatography (GC): Gas chromatography is a standard method to assess the purity of volatile compounds like this compound. A purity of >97.0% is commercially available and can be verified using this technique.

Summary of Characterization Data
TechniqueExpected Result
¹H NMR ~3.8 ppm (s, 3H), ~5.7 ppm (s, 2H) [7]
IR Spectroscopy C=O stretch: ~1760 cm⁻¹, C-O stretch: 1000-1300 cm⁻¹, C-Cl stretch: 600-800 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺ at m/z 124/126 (3:1 ratio)
Purity (GC) >97.0%

Characterization Workflow Diagram

G Characterization Workflow cluster_structure Structural Elucidation cluster_purity Purity & Identity NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry GC Gas Chromatography (GC) product Synthesized Product product->NMR product->IR product->MS product->GC

Caption: Workflow for the characterization of synthesized product.

Safety Information

This compound is a hazardous chemical. It is flammable and causes severe skin burns and eye damage. [3]It is also suspected of causing genetic defects. [3]Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, further optimization of reaction conditions and analytical methods may be required. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

References

Unraveling the Enigmatic Mechanism of Chloromethyl Methyl Carbonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the core mechanism of action of chloromethyl methyl carbonate (CMC), a compound of interest to researchers, scientists, and drug development professionals. While noted for its role as a versatile reagent in pharmaceutical synthesis, claims of its direct antiviral properties, specifically the inhibition of influenza's cap-dependent endonuclease, warrant a closer, evidence-based examination. This document provides a comprehensive overview of CMC's chemical reactivity, its potential as a covalent inhibitor, and its established applications in drug development, while also presenting the current, albeit unverified, understanding of its direct biological activities.

Chemical Profile and Reactivity

This compound (IUPAC name: this compound; CAS No: 40510-81-4) is a reactive chemical intermediate.[1] Its structure, featuring a chloromethyl group attached to a carbonate, renders it a potent electrophile susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in organic synthesis and is central to any discussion of its potential biological mechanism of action.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₅ClO₃[1][2]
Molecular Weight124.52 g/mol [1][2]
AppearanceColorless liquid-
CAS Number40510-81-4[1][2]

The primary mode of reaction for CMC involves the displacement of the chloride ion by a nucleophile. This reactivity is fundamental to its application as a methoxycarbonyloxymethylating agent, a common strategy in the synthesis of prodrugs.

Postulated Mechanism of Action: Covalent Inhibition of Influenza Cap-Dependent Endonuclease

A prominent, though not yet peer-reviewed, claim posits that this compound acts as an anti-influenza agent by inhibiting the viral cap-dependent endonuclease.[2] This enzyme is crucial for the "cap-snatching" mechanism, a process where the influenza virus cleaves the 5' caps (B75204) from host cell pre-mRNAs to prime its own transcription. Inhibition of this endonuclease is a validated antiviral strategy.

Given the high electrophilicity of CMC, a plausible, yet hypothetical, mechanism of action is through covalent inhibition . In this model, a nucleophilic amino acid residue within the active site of the cap-dependent endonuclease would attack the chloromethyl group of CMC, leading to the formation of a stable covalent bond. This irreversible modification of the enzyme would block its catalytic activity and, consequently, inhibit viral replication.

Covalent Inhibition Mechanism cluster_Enzyme Endonuclease Active Site cluster_CMC This compound Enzyme_Nu Nucleophilic Residue (e.g., Cys, His, Lys) Covalent_Complex Covalently Modified Enzyme (Inactive) Enzyme_Nu->Covalent_Complex Nucleophilic Attack CMC Cl-CH2-O-C(O)-O-CH3 CMC->Covalent_Complex Electrophilic Target Chloride Cl-

Caption: Postulated covalent inhibition of influenza endonuclease by CMC.

Established Role in Drug Development: A Prodrug Moiety

Beyond the unconfirmed reports of its direct antiviral activity, this compound is a well-established reagent in the synthesis of prodrugs. A prodrug is an inactive or less active drug derivative that is converted to the active form within the body. CMC is used to introduce a methoxycarbonyloxymethyl (MCOM) promoiety to a parent drug molecule. This modification can enhance the drug's solubility, membrane permeability, and overall bioavailability.

The MCOM group is designed to be cleaved in vivo by esterases, releasing the active drug. This strategy has been successfully employed in the development of various antiviral agents.

Prodrug Activation Workflow Prodrug Drug-O-CH2-O-C(O)-O-CH3 Active_Drug Active Drug-OH Prodrug->Active_Drug Esterase Cleavage Byproducts Formaldehyde + CO2 + Methanol (B129727) Prodrug->Byproducts Metabolic Breakdown

Caption: General workflow of MCOM prodrug activation.

Experimental Protocols

While specific experimental data on the direct antiviral action of this compound is not available in the peer-reviewed literature, this section outlines the established methodologies for assessing the activity of inhibitors against the influenza cap-dependent endonuclease. These protocols would be essential for any future investigation into the claims surrounding CMC.

Influenza Cap-Dependent Endonuclease Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the cleavage of a capped RNA substrate by the influenza endonuclease.

Materials:

  • Recombinant influenza virus PA/PB1/PB2 polymerase complex

  • Fluorogenic capped RNA substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 5 mM MgCl₂)

  • Test compound (this compound)

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a microplate, combine the recombinant polymerase complex with the test compound dilutions and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for potential covalent modification.

  • Initiate the endonuclease reaction by adding the fluorogenic capped RNA substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates a fluorophore from a quencher, resulting in a detectable signal.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the endonuclease activity.

Table 2: Representative IC₅₀ Values for Known Influenza Endonuclease Inhibitors

CompoundIC₅₀ (µM)Virus StrainReference
Baloxavir acid0.001 - 0.003Influenza A and B[3]
L-735,8820.3Influenza A[4]
Flutimide~10Influenza A[5]

Note: These values are for comparative purposes and were not determined for this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of chloromethyl chloroformate with methanol in the presence of a base, such as pyridine (B92270).

Materials:

  • Chloromethyl chloroformate

  • Methanol

  • Pyridine

  • Anhydrous diethyl ether

  • 1% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve chloromethyl chloroformate and methanol in anhydrous diethyl ether in a reaction flask.

  • Cool the mixture to 0°C.

  • Slowly add pyridine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water and wash successively with 1% citric acid, saturated sodium bicarbonate, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the product.

Data Presentation

As no peer-reviewed quantitative data on the direct antiviral activity of this compound is currently available, this section remains to be populated pending future research.

Conclusion and Future Directions

This compound is a highly reactive electrophile with a well-documented role as a synthetic tool in the creation of prodrugs. The assertion that it possesses direct anti-influenza activity through the inhibition of the cap-dependent endonuclease is intriguing but, at present, lacks robust scientific validation in the public domain.

The hypothetical mechanism of covalent inhibition is chemically plausible and provides a clear direction for future research. The experimental protocols outlined in this guide offer a roadmap for rigorously testing this hypothesis. Key future experiments should include:

  • In vitro endonuclease inhibition assays to determine if CMC directly inhibits the enzyme and to quantify its potency (IC₅₀).

  • Mass spectrometry studies to identify any covalent adducts formed between CMC and the endonuclease protein, which would provide direct evidence of covalent modification.

  • Cell-based antiviral assays to assess the efficacy of CMC in inhibiting influenza virus replication in a biological context.

Until such studies are conducted and published, the primary and verified mechanism of action of this compound within the pharmaceutical sciences remains that of a valuable and reactive chemical intermediate. Researchers are encouraged to approach the claim of its direct antiviral activity with a critical perspective, viewing it as an unconfirmed but potentially fruitful avenue for investigation.

References

An In-depth Technical Guide to the Electrophilicity and Nucleophilic Substitution of Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl methyl carbonate (CMMC) is a versatile reagent in organic synthesis, primarily recognized for its role as a methoxycarbonyloxymethylating agent. Its unique structural features, combining the reactivity of an alkyl halide with the electronic properties of a carbonate, render it a potent electrophile for various nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the electrophilicity of CMMC, detailing its reactivity with a range of nucleophiles. The document elucidates the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, supported by a discussion of influencing factors. Furthermore, this guide presents detailed experimental protocols for common nucleophilic substitution reactions involving CMMC and highlights its critical application in the synthesis of antiviral prodrugs, most notably tenofovir (B777) disoproxil.

Introduction

This compound (CMMC), with the chemical formula C(_3)H(_5)ClO(_3), is a key intermediate in the synthesis of numerous pharmaceutical compounds.[1] Its utility stems from the chloromethyl group, which serves as a highly reactive electrophilic center, readily undergoing nucleophilic substitution. This reactivity is harnessed in drug development to introduce a methoxycarbonyloxymethyl promoiety, which can enhance the pharmacokinetic properties of a parent drug molecule. A prominent example is its use in the synthesis of tenofovir disoproxil, an essential antiretroviral medication.[2]

This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug development and organic synthesis. It will cover the fundamental aspects of CMMC's electrophilicity, the kinetics and mechanisms of its nucleophilic substitution reactions, and practical experimental guidance.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of CMMC is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C(3)H(_5)ClO(_3)[3]
Molecular Weight 124.52 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 138 °C
Density 1.29 g/cm³[5]
CAS Number 40510-81-4[3]
Synonyms Carbonic acid chloromethyl methyl ester, Methoxycarbonyloxymethyl chloride, Methyl chloromethyl carbonate[3]

Electrophilicity and Reactivity in Nucleophilic Substitution

The electrophilicity of the carbon atom in the chloromethyl group of CMMC is the cornerstone of its synthetic utility. This high reactivity is a consequence of several electronic and structural factors.

Electronic Effects

The methoxycarbonyl group (-COOCH(_3)) exerts a significant electron-withdrawing inductive effect on the chloromethyl carbon. This effect is amplified by the presence of the electronegative oxygen and chlorine atoms. This polarization of the C-Cl bond enhances the partial positive charge on the carbon atom, making it a prime target for nucleophilic attack.

Leaving Group Ability

The chloride ion (Cl

^-
) is an excellent leaving group due to its stability as a weak base. The stability of the leaving group is a critical factor in both S(_N)1 and S(_N)2 reactions, facilitating the cleavage of the C-Cl bond.[6]

Steric Considerations

The chloromethyl group is sterically unhindered, which favors the backside attack characteristic of an S(_N)2 mechanism.[7] The small size of the hydrogen atoms on the electrophilic carbon presents minimal steric hindrance to incoming nucleophiles.

Mechanistic Pathways: S(_N)1 vs. S(_N)2

Nucleophilic substitution reactions involving this compound can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism. The predominant pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

dot

Caption: Competing SN1 and SN2 pathways for CMMC.

The S(_N)2 Pathway

The S(_N)2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[8] This pathway is generally favored for CMMC due to the primary nature of the electrophilic carbon, which is not sterically hindered. Strong, anionic nucleophiles and polar aprotic solvents promote the S(_N)2 reaction.[9]

dot

SN2_Mechanism Reactants Nu⁻ + CMMC TS Transition State [Nu···CH₂(OCOO-Me)···Cl]⁻ Reactants->TS Backside Attack Products Nu-CH₂-OCOO-Me + Cl⁻ TS->Products Leaving Group Departure

Caption: The concerted SN2 mechanism.

The S(_N)1 Pathway

The S(_N)1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate.[9] The second step is the rapid attack of the nucleophile on the carbocation. While less common for primary halides, an S(_N)1 pathway for CMMC can be favored under certain conditions, such as with weak nucleophiles in polar protic solvents that can stabilize the carbocation intermediate.[9]

dot

SN1_Mechanism CMMC CMMC Carbocation ⁺CH₂-OCOO-Me CMMC->Carbocation Step 1: Formation of Carbocation (slow) Product Nu-CH₂-OCOO-Me Carbocation->Product Step 2: Nucleophilic Attack (fast)

Caption: The stepwise SN1 mechanism.

Quantitative Data on Reactivity

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively published in a comparative manner, its reactivity can be inferred from its use in synthesis and by comparison with analogous compounds. The electron-withdrawing nature of the methoxycarbonyl group suggests that CMMC is a more potent electrophile than simple alkyl chlorides like chloromethane.

Nucleophile TypeTypical Reaction ConditionsExpected Reactivity
Amines (Primary, Secondary) Aprotic solvent (e.g., DMF, CH(_3)CN), often with a non-nucleophilic base (e.g., K(_2)CO(_3), Et(_3)N)High
Thiols Aprotic solvent (e.g., DMF), base (e.g., NaH, K(_2)CO(_3)) to form thiolateVery High
Alcohols/Phenols Aprotic solvent (e.g., DMF), strong base (e.g., NaH) to form alkoxide/phenoxideModerate to High
Carboxylates Aprotic solvent (e.g., DMF, CH(_3)CN), often as a salt (e.g., cesium or potassium salt)Moderate

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution of this compound. Researchers should optimize these conditions for their specific substrates.

General Workflow for Nucleophilic Substitution

dot

Experimental_Workflow Start Dissolve Nucleophile and Base in Solvent Add_CMMC Add CMMC (often dropwise) Start->Add_CMMC Reaction Stir at Appropriate Temperature Add_CMMC->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Purify by Chromatography or Recrystallization Workup->Purification End Characterize Product Purification->End

Caption: A typical experimental workflow.

Reaction with an Amine (e.g., Benzylamine)
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) to a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH(_3)CN) to make a 0.1-0.5 M solution.

  • Addition of CMMC: Slowly add this compound (1.1 eq.) to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Reaction with a Thiol (e.g., Thiophenol)
  • Setup: To a stirred solution of the thiol (1.0 eq.) in an anhydrous aprotic solvent such as DMF under an inert atmosphere, add a base like sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C to form the thiolate.

  • Addition of CMMC: After gas evolution ceases, add this compound (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic phase with water and brine, dry, and concentrate. Purify by column chromatography.

Reaction with a Carboxylate (e.g., Cesium Acetate)
  • Setup: In a flask, dissolve the cesium salt of the carboxylic acid (1.2 eq.) and a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide (0.1 eq.) in an anhydrous solvent like acetonitrile.

  • Addition of CMMC: Add this compound (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82 °C) and stir for several hours until the reaction is complete.[10]

  • Workup: After cooling, pour the mixture into water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over a drying agent, and remove the solvent in vacuo. Purify the residue by chromatography.

Application in Drug Development: Synthesis of Tenofovir Disoproxil

A prime example of the utility of chloromethyl carbonates is in the synthesis of tenofovir disoproxil, a prodrug of the antiviral agent tenofovir.[2] Tenofovir itself has poor oral bioavailability. To overcome this, the phosphonate (B1237965) group is esterified with two isopropoxycarbonyloxymethyl groups, which are introduced using chloromethyl isopropyl carbonate (CMIC), a close analog of CMMC.[10] This modification increases the lipophilicity of the drug, allowing for better absorption in the gastrointestinal tract. Once absorbed, the promoieties are cleaved by cellular esterases to release the active tenofovir.

dot

Tenofovir_Prodrug_Strategy Tenofovir Tenofovir (Poor Oral Bioavailability) Tenofovir_Disoproxil Tenofovir Disoproxil (Prodrug - Orally Bioavailable) Tenofovir->Tenofovir_Disoproxil Esterification CMIC Chloromethyl Isopropyl Carbonate (CMIC) CMIC->Tenofovir_Disoproxil Active_Tenofovir Active Tenofovir (in vivo) Tenofovir_Disoproxil->Active_Tenofovir Esterase Cleavage

References

Spectroscopic Profile of Chloromethyl Methyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for chloromethyl methyl carbonate (CAS No. 40510-81-4), a key reagent in organic synthesis and prodrug development. Due to the limited availability of public experimental spectra, this document presents high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein serves as a valuable reference for the characterization and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational algorithms to provide a reliable approximation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.75Singlet2H-O-CH₂ -Cl
3.93Singlet3H-O-CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
154.5C =O (Carbonyl)
75.0-O-CH₂ -Cl
56.0-O-CH₃
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2960MediumC-H Stretch (Alkyl)
1775StrongC=O Stretch (Carbonate)
1250StrongC-O Stretch (Ester)
750MediumC-Cl Stretch
Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
124/1265[M]⁺ (Molecular Ion, with ³⁵Cl/³⁷Cl isotopes)
95100[M - C₂H₅O]⁺
7540[M - OCH₂Cl]⁺
5980[CH₃OCO]⁺
49/5120[CH₂Cl]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These methods are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.7 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in a 500 MHz NMR spectrometer. ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

  • Instrumentation: The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired by scanning the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion Compound This compound (Sample) NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Analysis Techniques IR IR Spectroscopy Compound->IR Analysis Techniques MS Mass Spectrometry Compound->MS Analysis Techniques NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation Combined Analysis IR_Data->Structure_Confirmation Combined Analysis MS_Data->Structure_Confirmation Combined Analysis

Caption: Logical workflow for the spectroscopic analysis of this compound.

Theoretical Insights into the Reaction Mechanisms of Chloromethyl Methyl Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl methyl carbonate (CMMC) is a versatile bifunctional reagent that has garnered significant attention in organic synthesis, particularly in the pharmaceutical industry. Its utility as a precursor for the synthesis of various organic compounds, including its role as a reagent in the preparation of prodrugs, underscores the importance of a thorough understanding of its reactivity.[1][2] CMMC's structure, featuring both a reactive chloromethyl group and a carbonate moiety, allows for distinct reaction pathways, primarily nucleophilic substitution at the chloromethyl carbon and nucleophilic acyl substitution at the carbonyl carbon.

This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reaction mechanisms. While direct computational studies on CMMC are not extensively available in the current literature, this guide synthesizes information from theoretical studies on analogous compounds to infer and elucidate the probable reaction pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the use of CMMC, offering insights into its reactivity and providing detailed experimental protocols for its application.

Core Reaction Mechanisms: A Theoretical Perspective

The reactivity of this compound is dictated by its two primary electrophilic centers: the carbon atom of the chloromethyl group (-CH₂Cl) and the carbonyl carbon of the carbonate group (-O(C=O)O-). Theoretical studies on related organic carbonates and haloalkanes allow for the postulation of two principal reaction mechanisms: a bimolecular nucleophilic substitution (S(_N)2) at the chloromethyl carbon and a nucleophilic acyl substitution at the carbonyl carbon.

S(_N)2 Reaction at the Chloromethyl Group

The primary reaction pathway for many applications of CMMC, especially in prodrug synthesis, involves the displacement of the chloride ion by a nucleophile in a classic S(_N)2 reaction. This mechanism is believed to proceed via a backside attack of the nucleophile on the carbon atom of the chloromethyl group, leading to an inversion of stereochemistry if the carbon were chiral.

A theoretical study utilizing Molecular Electron Density Theory (MEDT) on the S(_N)2 reactions of substituted chloromethanes provides valuable insights into the electronic effects that govern this reaction. The presence of an oxygen-containing substituent, such as the methoxy (B1213986) group in CMMC, can influence the activation energy of the reaction.

Logical Flow of an S(_N)2 Reaction with CMMC

sn2_reaction Reactants CMMC + Nucleophile (Nu⁻) TS Transition State [Nu---CH₂(OCOOCH₃)---Cl]⁻ Reactants->TS Backside Attack Products Product (Nu-CH₂-OCOOCH₃) + Cl⁻ TS->Products Chloride Departure

Caption: S(_N)2 reaction pathway at the chloromethyl group of CMMC.

Nucleophilic Acyl Substitution

The carbonyl carbon of the carbonate group in CMMC is also an electrophilic center, susceptible to attack by strong nucleophiles. This reaction typically proceeds through a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. The reformation of the carbonyl double bond then expels a leaving group, which could be either the methoxy group (-OCH₃) or the chloromethoxy group (-OCH₂Cl). The nature of the nucleophile and the reaction conditions will dictate the preferred leaving group.

Theoretical studies on the reactions of dimethyl carbonate (DMC) with nucleophiles suggest that this pathway is generally less favorable than alkylation reactions unless catalyzed or involving very strong nucleophiles. For CMMC, the chloromethyl group's electron-withdrawing nature may slightly enhance the electrophilicity of the carbonyl carbon compared to DMC.

Workflow for Nucleophilic Acyl Substitution at the Carbonyl Carbon

acyl_substitution Start CMMC + Nucleophile (Nu⁻) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack PathA Expulsion of -OCH₃ Intermediate->PathA PathB Expulsion of -OCH₂Cl Intermediate->PathB ProductA Product A (Nu-CO-OCH₂Cl) + CH₃O⁻ PathA->ProductA ProductB Product B (Nu-CO-OCH₃) + ClCH₂O⁻ PathB->ProductB

Caption: Nucleophilic acyl substitution pathway at the carbonyl group of CMMC.

Quantitative Data from Theoretical Studies on Analogous Systems

Reactant (Analogous to CMMC's reactive center)NucleophileComputational MethodSolventActivation Energy (kcal/mol)Reference
CH₃OCH₂ClCl⁻ωB97X-D/aug-cc-pVTZGas Phase21.3[3]

Note: This data is for an analogous system and is presented to illustrate the electronic effects of an adjacent methoxy group on the S(_N)2 reaction at a chloromethyl center.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of methanol (B129727) with chloromethyl chloroformate.[4]

Materials:

  • Methanol

  • Chloromethyl chloroformate

  • Pyridine (B92270)

  • Anhydrous diethyl ether

  • 1% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, add chloromethyl chloroformate (1.5 g, 11.72 mmol).

  • Dissolve methanol (375 mg, 11.72 mmol) in 10 ml of anhydrous diethyl ether and add it to the reaction flask.

  • Cool the reaction mixture to 0 °C.

  • Slowly add pyridine (0.93 g, 11.72 mmol) dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by diluting with water.

  • Perform sequential washes with 1% citric acid solution, saturated sodium bicarbonate solution, and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the product.

Reaction of a Chloromethyl Carbonate with a Carboxylic Acid Salt (Prodrug Synthesis Model)

The following protocol details the nucleophilic displacement of the chloride from a chloromethyl carbonate by a carboxylate, a common strategy in the synthesis of acyloxymethylcarbonate prodrugs.[5]

Materials:

Procedure:

  • Dissolve the chloromethyl-carbonate ester in anhydrous acetonitrile.

  • Add tetrabutylammonium iodide (1.0 equivalent) to the solution at room temperature.

  • Add the cesium salt of the appropriate carboxylic acid (1.4 equivalents).

  • Heat the mixture to 80°C with stirring under a nitrogen atmosphere for 12 hours.

  • After the reaction is complete, pour the mixture into water and dilute with ethyl acetate.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvents under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final acyloxymethyl carbonate.

Conclusion

The reaction mechanisms of this compound are governed by the presence of two distinct electrophilic centers, allowing for both S(_N)2 reactions at the chloromethyl group and nucleophilic acyl substitution at the carbonyl carbon. While dedicated theoretical studies on CMMC are limited, analysis of analogous systems provides a robust framework for understanding its reactivity. The S(_N)2 pathway is particularly important for its application in the synthesis of prodrugs, where CMMC acts as a linker. The provided experimental protocols offer practical guidance for the synthesis and application of this versatile reagent. Further computational studies on CMMC would be beneficial to provide more precise quantitative data on its reaction energetics and to further refine our understanding of its reactivity profile.

References

An In-depth Technical Guide to the Stability and Decomposition Pathways of Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloromethyl methyl carbonate (CMCC) is a reactive chemical intermediate increasingly utilized in organic synthesis, particularly in the pharmaceutical industry as a key building block for producing carbonate-containing prodrugs. Its utility stems from the chloromethyl group, which allows for the facile introduction of a methoxycarbonyloxymethyl moiety onto various functional groups. However, the inherent reactivity of CMCC also predisposes it to degradation, primarily through hydrolysis and thermal decomposition. Understanding the stability profile and decomposition pathways of this reagent is critical for optimizing reaction conditions, ensuring the quality and purity of final products, and for regulatory compliance in drug development. This guide provides a comprehensive overview of the known and anticipated stability characteristics and decomposition mechanisms of this compound, drawing upon data from analogous compounds and relevant analytical methodologies.

Chemical Properties and Stability Overview

This compound is a colorless to light yellow liquid.[1] It is classified as a flammable liquid and is known to be sensitive to moisture and heat.[1] The presence of both a reactive chloromethyl group and a carbonate ester functionality dictates its chemical behavior and stability. The primary route of degradation is expected to be hydrolysis, which can be influenced by pH. Thermal decomposition is also a significant consideration, especially during distillation or at elevated reaction temperatures.

Table 1: General Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 40510-81-4[2]
Molecular Formula C₃H₅ClO₃[2]
Molecular Weight 124.52 g/mol [2]
Appearance Colorless to Light yellow clear liquid[1]
Boiling Point 138 °C[1]
Flash Point 40 °C[1]
Specific Gravity 1.29 (20/20)[1]
Storage Conditions Refrigerated (0-10°C), under inert gas[1]

Decomposition Pathways

The decomposition of this compound is primarily driven by two mechanisms: hydrolysis and thermal degradation. Nucleophilic attack is a key feature in both pathways.

Hydrolytic Decomposition

Hydrolysis is the most probable degradation pathway for CMCC under aqueous conditions. The rate of hydrolysis is expected to be significantly influenced by the pH of the medium.

  • Neutral and Acidic Conditions: Under neutral and mildly acidic conditions, the primary hydrolysis products are expected to be methanol, formaldehyde (B43269), and carbon dioxide, with the formation of hydrochloric acid. The reaction likely proceeds through the formation of an unstable hydroxymethyl methyl carbonate intermediate.

  • Basic Conditions: Under basic conditions, the hydrolysis is anticipated to be more rapid due to the increased concentration of the hydroxide (B78521) nucleophile. The decomposition will yield methanol, formaldehyde, and carbonate salts.

cluster_products Decomposition Products CMCC This compound Intermediate [Hydroxymethyl Methyl Carbonate] (unstable) CMCC->Intermediate Hydrolysis HCl Hydrochloric Acid CMCC->HCl byproduct H2O H₂O Methanol Methanol Intermediate->Methanol Formaldehyde Formaldehyde Intermediate->Formaldehyde CO2 Carbon Dioxide Intermediate->CO2

Figure 1: Proposed Hydrolytic Decomposition Pathway of CMCC.
Thermal Decomposition

At elevated temperatures, such as those encountered during distillation, this compound is susceptible to thermal decomposition.[3] The likely products of thermal degradation are methyl chloroformate and formaldehyde, or potentially dimethyl carbonate, carbon dioxide, and chloromethane (B1201357) through more complex rearrangement and decomposition reactions. Studies on similar organic carbonates used in lithium-ion battery electrolytes, such as dimethyl carbonate (DMC), show decomposition at elevated temperatures (above 150°C) to produce carbon dioxide and other byproducts.[4]

cluster_path1 Pathway A cluster_path2 Pathway B (Rearrangement) CMCC This compound MCF Methyl Chloroformate CMCC->MCF Decomposition Formaldehyde1 Formaldehyde DMC Dimethyl Carbonate CMCC->DMC Rearrangement & Decomposition CO2 Carbon Dioxide Chloromethane Chloromethane Heat Δ (Heat)

Figure 2: Potential Thermal Decomposition Pathways of CMCC.
Reactivity with Nucleophiles

The chloromethyl group of CMCC is susceptible to nucleophilic substitution. This reactivity is the basis for its use in the synthesis of prodrugs, where it reacts with nucleophilic functional groups (e.g., alcohols, phenols, carboxylic acids, amines) on a drug molecule. The stability of the resulting carbonate prodrug is then a key factor in its therapeutic efficacy.

Quantitative Stability Data

While specific kinetic data for the decomposition of this compound is not extensively available in the public domain, the following tables outline the critical parameters that should be determined in a comprehensive stability study, based on established practices for analogous compounds.

Table 2: Proposed Parameters for Hydrolytic Stability Studies of CMCC

pHTemperature (°C)Half-life (t₁/₂)Rate Constant (k)Decomposition Products
1.2 (Simulated Gastric Fluid)37Data to be determinedData to be determinedMethanol, Formaldehyde, CO₂, HCl
4.5 (Acetate Buffer)25, 37, 50Data to be determinedData to be determinedMethanol, Formaldehyde, CO₂, HCl
7.4 (Simulated Intestinal Fluid)25, 37, 50Data to be determinedData to be determinedMethanol, Formaldehyde, CO₂, HCl
9.0 (Borate Buffer)25, 37, 50Data to be determinedData to be determinedMethanol, Formaldehyde, CO₂, Carbonate Salts

Table 3: Proposed Parameters for Thermal Stability Studies of CMCC

Temperature (°C)Time (hours)% DegradationDecomposition Products
801, 2, 4, 8, 24Data to be determinedMethyl Chloroformate, Formaldehyde, etc.
1001, 2, 4, 8, 24Data to be determinedMethyl Chloroformate, Formaldehyde, etc.
1201, 2, 4, 8, 24Data to be determinedMethyl Chloroformate, Formaldehyde, etc.
140 (near b.p.)0.5, 1, 2, 4Data to be determinedMethyl Chloroformate, Formaldehyde, etc.

Experimental Protocols

Detailed experimental protocols for assessing the stability of CMCC would involve a combination of chromatographic and spectroscopic techniques. The following outlines a general approach for a forced degradation study.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of CMCC.

cluster_stress Stress Conditions cluster_analytics Analytical Techniques start Start: CMCC Sample acid Acid Hydrolysis (e.g., 0.1N HCl) start->acid Expose to base Base Hydrolysis (e.g., 0.1N NaOH) start->base Expose to neutral Neutral Hydrolysis (Water) start->neutral Expose to thermal Thermal Stress (e.g., 80°C) start->thermal Expose to photo Photolytic Stress (UV/Vis light) start->photo Expose to analysis Sample Analysis acid->analysis Collect samples at time points base->analysis Collect samples at time points neutral->analysis Collect samples at time points thermal->analysis Collect samples at time points photo->analysis Collect samples at time points gcms GC-MS (for volatile degradants) analysis->gcms lcms LC-MS (for non-volatile degradants) analysis->lcms nmr NMR (for structural elucidation) analysis->nmr end End: Identify Degradation Pathways & Products gcms->end lcms->end nmr->end

Figure 3: General Workflow for a Forced Degradation Study of CMCC.

5.1.1 Materials and Reagents:

  • This compound (purity >97%)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Relevant buffer solutions (e.g., phosphate, acetate)

5.1.2 Hydrolytic Degradation:

  • Prepare solutions of CMCC in 0.1 N HCl, 0.1 N NaOH, and purified water at a suitable concentration (e.g., 1 mg/mL).

  • Incubate the solutions at controlled temperatures (e.g., 25°C, 40°C, 60°C).

  • Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples immediately using a stability-indicating analytical method (e.g., GC-MS or HPLC-UV/MS).

5.1.3 Thermal Degradation:

  • Place a known quantity of neat CMCC in a sealed vial under an inert atmosphere (e.g., nitrogen).

  • Expose the sample to elevated temperatures (e.g., 80°C, 100°C, 120°C) in a calibrated oven.

  • At specified time points, remove the sample, allow it to cool, and dissolve it in a suitable solvent for analysis.

  • Analyze the sample by GC-MS to identify and quantify any degradation products.

5.1.4 Analytical Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing the volatile CMCC and its potential degradation products like methanol, formaldehyde, and methyl chloroformate.[5] A suitable column would be a mid-polarity column, such as one with a (6% cyanopropylphenyl)methylpolysiloxane stationary phase.[5]

  • High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric Detection (LC-MS): For less volatile degradation products or for monitoring the disappearance of a parent compound in a complex matrix, a reverse-phase HPLC method can be developed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be invaluable for the structural elucidation of unknown degradation products isolated from forced degradation studies.[6]

Conclusion

This compound is a valuable but inherently reactive chemical. Its stability is primarily challenged by hydrolysis and thermal stress. The principal decomposition pathways are anticipated to yield methanol, formaldehyde, carbon dioxide, and hydrochloric acid upon hydrolysis, and potentially methyl chloroformate and formaldehyde under thermal stress. For researchers and drug development professionals, a thorough understanding and experimental determination of the stability profile of CMCC under various conditions are paramount for ensuring the integrity of synthetic processes and the quality of the final pharmaceutical products. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such critical stability assessments.

References

Solubility Profile of Chloromethyl Methyl Carbonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of chloromethyl methyl carbonate (CMIC) in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information, a generalized, robust experimental protocol for determining precise solubility, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis who utilize this compound as a reagent or intermediate.

Introduction

This compound (CAS No: 40510-81-4) is a key reagent in organic synthesis, particularly in the preparation of prodrugs. Its reactivity and utility in forming carbonate linkages make it a valuable tool for modifying the physicochemical properties of parent drug molecules. A thorough understanding of its solubility in a range of organic solvents is critical for reaction optimization, purification processes, and formulation development. This guide summarizes the currently available solubility data and provides a detailed methodology for its experimental determination.

Solubility of this compound

Currently, publicly available quantitative solubility data for this compound in organic solvents is scarce. However, qualitative descriptions of its solubility have been reported in various chemical and safety data sheets. This information is summarized in the table below.

Data Presentation
SolventCAS NumberQualitative Solubility Description
Acetonitrile75-05-8Slightly Soluble[1][2]
Chloroform67-66-3Soluble[1][2]
Methanol67-56-1Slightly Soluble[1][2][3]
Dimethyl Sulfoxide (DMSO)67-68-5Soluble[3]
Water7732-18-5Soluble (42 g/L at 25 °C, calculated)[4]

Note: "Slightly Soluble" and "Soluble" are qualitative terms and should be experimentally quantified for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.

3.1. Materials

  • This compound (purity >98%)

  • Selected organic solvent (analytical grade or higher)

  • Volumetric flasks

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

  • Calibrated glassware

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the liquid phase has stabilized.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the suspension to settle for at least 2 hours in the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm pore size) that is chemically resistant to the solvent, to remove any undissolved microparticles.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

3.3. Data Calculation

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (C × V × DF) / (V_initial × 10)

Where:

  • C = Concentration of the diluted sample from the calibration curve (mg/mL)

  • V = Volume of the diluted sample (mL)

  • DF = Dilution factor

  • V_initial = Initial volume of the filtered supernatant taken for dilution (mL)

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the diagram below.

experimental_workflow cluster_preparation Solution Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add excess CMIC to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial shake Agitate at constant temperature seal_vial->shake settle Allow to settle shake->settle withdraw_supernatant Withdraw supernatant settle->withdraw_supernatant filter_sample Filter sample withdraw_supernatant->filter_sample dilute_sample Dilute sample filter_sample->dilute_sample analyze Analyze by HPLC/GC dilute_sample->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Safe Handling and Disposal of Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal procedures for chloromethyl methyl carbonate (CAS No. 40510-81-4), a reagent frequently utilized in organic synthesis, particularly in the preparation of prodrugs.[1][2] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid.[3][4] A summary of its key physical and chemical properties is provided below.

PropertyValueSource(s)
Molecular Formula C₃H₅ClO₃[5][6][7]
Molecular Weight 124.52 g/mol [4][5]
Appearance Colorless to light yellow clear liquid[8]
Boiling Point 139-140 °C (at 760 Torr)N/A
Density 1.303 g/cm³ (at 15 °C)N/A
Purity >97.0% (GC)[8]

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors.[3][4] It is crucial to understand these hazards to implement appropriate safety measures.

Hazard ClassGHS CategoryHazard Statement
Flammable Liquids Category 2 / 3H225 / H226: Highly flammable liquid and vapor / Flammable liquid and vapor
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 1A/1B/1CH314: Causes severe skin burns and eye damage
Serious Eye Damage Category 1H318: Causes serious eye damage
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source(s):[3][4][9]

Signal Word: Danger[3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection TypeSpecificationSource(s)
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Impervious gloves (chemically resistant), fire/flame resistant and impervious clothing, lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with this compound.

Handling
  • Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Storage
  • Container: Store in a tightly closed container.

  • Conditions: Keep in a cool, dry, and well-ventilated area. A recommended storage temperature is 2-8°C under an inert atmosphere.[10]

  • Incompatible Materials: Store away from incompatible substances, particularly strong oxidizing agents.[3]

  • Security: Store in a locked-up location.[3]

Emergency Procedures

Immediate and appropriate response to emergencies is crucial to mitigate harm.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Obtain immediate medical attention.[3]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain immediate medical attention.[3]
Eye Contact Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Obtain immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical attention.[3]
Spills and Leaks
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Remove Ignition Sources: Eliminate all potential sources of ignition.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Absorption: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Collection: Collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • PPE: Wear appropriate personal protective equipment throughout the cleanup process.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon oxides and hydrogen chloride.[3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Procedures

Dispose of this compound and its containers in accordance with local, state, and federal regulations. This must be done through an approved waste disposal plant.[3]

Laboratory-Scale Neutralization (Inferred Protocol)

Disclaimer: The following is an inferred laboratory-scale neutralization procedure based on the chemical reactivity of this compound as an alkylating agent susceptible to nucleophilic attack and hydrolysis. This procedure has not been formally published or validated for this specific compound. It should be performed with extreme caution, on a small scale, and in a chemical fume hood with appropriate PPE.

Principle: this compound is expected to react with water (hydrolysis) or a mild basic solution to yield methanol, formaldehyde, carbon dioxide, and chloride ions. The reaction with a mild base like sodium bicarbonate will help to neutralize the hydrogen chloride that may be formed.

Procedure:

  • Preparation: In a suitably sized flask equipped with a magnetic stirrer and placed in an ice bath, prepare a 10% aqueous solution of sodium bicarbonate.

  • Addition: Slowly and dropwise, add the waste this compound to the stirring sodium bicarbonate solution. The amount of bicarbonate solution should be in significant excess (at least 10-fold molar excess) to the amount of this compound.

  • Reaction: The addition should be done slowly to control any potential exotherm or gas evolution.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure the reaction is complete.

  • pH Check: Check the pH of the solution to ensure it is neutral or slightly basic.

  • Disposal: The resulting aqueous solution can then be disposed of as aqueous waste, in accordance with institutional guidelines.

Toxicity Data

Experimental Protocols

Detailed experimental protocols for the validation of safety measures, such as incompatibility testing, are not typically published in safety data sheets. The determination of chemical incompatibility is largely based on the known reactivity of the functional groups present in the molecule. For this compound, the presence of the reactive chloromethyl group and the carbonate ester functionality dictates its incompatibility with strong oxidizing agents, strong acids, strong bases, and nucleophilic reagents.

Visualized Workflows

The following diagrams illustrate the logical flow for handling and emergency procedures.

G cluster_handling Safe Handling Workflow prep Preparation: - Verify fume hood function - Gather all necessary materials ppe Don Appropriate PPE: - Safety goggles - Lab coat - Chemical-resistant gloves prep->ppe handling Chemical Handling: - Dispense slowly - Keep container closed when not in use - Avoid inhalation and contact ppe->handling cleanup Post-Handling: - Clean work area - Remove PPE correctly handling->cleanup storage Storage: - Store in a cool, dry, ventilated area - Away from ignition sources and incompatibles cleanup->storage

Caption: Workflow for the safe handling of this compound.

G cluster_emergency Emergency Response Protocol cluster_spill Spill Response cluster_exposure Personal Exposure cluster_fire Fire Response event Emergency Event (Spill, Fire, Exposure) assess Assess the Situation - Is it safe to respond? event->assess evacuate Evacuate Area - Alert others assess->evacuate No spill_ppe Don appropriate PPE assess->spill_ppe Yes, Spill remove Remove contaminated clothing assess->remove Yes, Exposure alarm Activate fire alarm assess->alarm Yes, Fire contain Contain the spill with inert material spill_ppe->contain absorb Absorb the spilled chemical contain->absorb collect Collect and containerize waste absorb->collect decontaminate Decontaminate the area collect->decontaminate flush Flush affected area with water (15 min for skin/eyes) remove->flush medical Seek immediate medical attention flush->medical extinguish Use appropriate extinguisher (if safe and trained) alarm->extinguish

Caption: Decision-making workflow for emergency situations.

References

Chloromethyl Methyl Carbonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chloromethyl methyl carbonate (CMMC), with the CAS number 40510-81-4, is a versatile chemical reagent that has found significant application in organic synthesis, particularly in the realm of pharmaceutical sciences. Its primary utility lies in its role as a precursor for the generation of methoxycarbonyloxymethyl (MOM) ethers, a common promoiety used in the design of prodrugs to enhance their physicochemical properties and bioavailability. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of this compound, supplemented with detailed experimental protocols and tabulated quantitative data.

Discovery and History

The initial synthesis of this compound is attributed to early 20th-century research in organic chemistry. While the primary articles have become difficult to access, bibliographic sources point to the work of French chemists André Kling and Victor Grignard.[1] Kling's work published in 1920 in the Comptes rendus hebdomadaires des séances de l'Académie des sciences is cited in relation to some of the compound's physical properties.[1] Similarly, a 1919 publication by the renowned chemist Victor Grignard in the same journal is also referenced.[1] These early explorations into carbonate esters and related compounds laid the groundwork for the synthesis of reagents like CMMC. However, its significant utility was not fully realized until the advancement of prodrug strategies in pharmaceutical development in the latter half of the 20th century.

Physicochemical Properties

This compound is a colorless to light yellow oily liquid under standard conditions.[2] It is characterized by the chemical formula C₃H₅ClO₃ and a molecular weight of 124.52 g/mol .[2][3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 40510-81-4[2][3]
Molecular Formula C₃H₅ClO₃[2][3]
Molecular Weight 124.52 g/mol [2][3]
Boiling Point 139-140 °C (at 760 Torr)[1][2]
Density 1.303 g/cm³ (at 15 °C)[1][2]
Refractive Index 1.41160 (at 589.3 nm, 22 °C)[1][2]
Purity >95-98% (typical commercial grade)
Storage Temperature 2-8 °C, under inert gas[2]
Solubility Slightly soluble in acetonitrile (B52724) and methanol (B129727); soluble in chloroform.[2]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of chloromethyl chloroformate with methanol in the presence of a base to neutralize the hydrogen chloride byproduct. Industrial-scale production may utilize alternative routes, including those starting from dimethyl carbonate.

Experimental Protocol: Synthesis from Chloromethyl Chloroformate and Methanol

This protocol is based on a widely cited laboratory procedure.

Objective: To synthesize this compound.

Reagents:

  • Chloromethyl chloroformate (1.5 g, 11.72 mmol)

  • Methanol (375 mg, 11.72 mmol)

  • Pyridine (B92270) (0.93 g, 11.72 mmol)

  • Anhydrous diethyl ether (10 ml)

  • Deionized water

  • 1% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, dissolve chloromethyl chloroformate (1.5 g, 11.72 mmol) and methanol (375 mg, 11.72 mmol) in 10 ml of anhydrous diethyl ether.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add pyridine (0.93 g, 11.72 mmol) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water.

  • Wash the organic layer sequentially with 1% citric acid solution, saturated sodium bicarbonate solution, and saturated brine solution (three times each).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the final product.

Expected Yield: Approximately 1.32 g (90.8%).

Synthesis Workflow Diagram

The logical flow of the synthesis process described above can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product R1 Chloromethyl Chloroformate P1 Reaction in Anhydrous Ether (0°C to RT) R1->P1 R2 Methanol R2->P1 R3 Pyridine (Base) R3->P1 P2 Aqueous Work-up (Washing Steps) P1->P2 P3 Drying & Filtration P2->P3 P4 Concentration P3->P4 Prod This compound P4->Prod

Caption: A workflow diagram illustrating the synthesis of this compound.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of prodrugs.[2][3] It is used to introduce the methoxycarbonyloxymethyl (MOM) group onto a parent drug molecule, typically by reacting with a carboxylic acid, phenol, or other nucleophilic functional group. This modification can enhance the lipophilicity of the drug, leading to improved membrane permeability and oral bioavailability. Upon administration, the MOM ester is designed to be cleaved by endogenous enzymes, such as esterases, to release the active parent drug.

This strategy has been employed in the development of various therapeutic agents, including diacidic nonpeptide angiotensin II antagonists and pyrrolothiazole platelet-activating factor antagonists.[2] The use of CMMC and similar reagents provides a valuable tool for medicinal chemists to overcome pharmacokinetic challenges in drug design.

General Prodrug Activation Pathway

The general mechanism of action for a prodrug synthesized using this compound involves enzymatic cleavage to release the active drug.

Prodrug_Activation Prodrug MOM-Prodrug ActiveDrug Active Drug Prodrug->ActiveDrug Enzymatic Cleavage Byproducts Byproducts (e.g., Formaldehyde, Methanol, CO2) Prodrug->Byproducts Release of Enzyme Esterases Enzyme->Prodrug

Caption: A simplified diagram showing the enzymatic activation of a MOM-prodrug.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area, away from sources of ignition.[2]

Conclusion

This compound is a valuable reagent in organic and medicinal chemistry, with a history rooted in early 20th-century chemical synthesis. Its primary role as a building block for methoxycarbonyloxymethyl-containing prodrugs underscores its importance in modern drug development. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working in this field. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this versatile compound.

References

Chloromethyl Methyl Carbonate: A Technical Guide to its Role as a Methoxycarbonyloxymethyl Cation Source in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Chloromethyl methyl carbonate (CMCC) is a pivotal reagent in modern organic synthesis, primarily recognized for its function as a precursor to the methoxycarbonyloxymethyl (MCM) cation or its synthetic equivalent. This technical guide provides an in-depth analysis of CMCC, targeting researchers, medicinal chemists, and professionals in drug development. The document covers the physicochemical properties, synthesis, and reaction mechanisms of CMCC. A significant focus is placed on its application in the formation of MCM-protected functional groups, a common strategy in prodrug design to enhance the pharmacokinetic profiles of parent drug molecules. Detailed experimental protocols for the synthesis of CMCC and its subsequent use in derivatization reactions are provided, supplemented by quantitative data and safety information.

Introduction

This compound, also known as methoxycarbonyloxymethyl chloride, is a versatile chemical intermediate widely employed in the pharmaceutical industry.[1][2] Its primary utility lies in its ability to introduce the methoxycarbonyloxymethyl (MCM) promoiety onto nucleophilic functional groups present in drug molecules, such as carboxylic acids, phenols, and amines. This derivatization is a cornerstone of prodrug strategy, designed to overcome challenges like poor solubility, limited bioavailability, or chemical instability of a parent drug.[1] The MCM group can mask polar functionalities, increasing lipophilicity and facilitating absorption, before being enzymatically cleaved in vivo to release the active pharmaceutical ingredient (API).

This guide will explore the fundamental chemistry of this compound as a source of the electrophilic methoxycarbonyloxymethyl species and detail its practical application in synthesis.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards of this compound is essential for its safe handling and effective use in a laboratory setting.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in Table 1.[2][3][4]

PropertyValueCitations
CAS Number 40510-81-4[1][2][3]
Molecular Formula C₃H₅ClO₃[1][3]
Molecular Weight 124.52 g/mol [1][3]
IUPAC Name This compound[3]
Synonyms Methoxycarbonyloxymethyl chloride, Methyl chloromethyl carbonate[3][5]
Appearance Colorless to light yellow clear liquid
Density 1.303 g/cm³ (at 15 °C)[2][4]
Boiling Point 138-140 °C (at 760 Torr)[2][4]
Flash Point 40 °C
Solubility Soluble in acetonitrile, chloroform, methanol (B129727) (slightly)[2]
Storage Store under inert gas at 2-8 °C[2][6]

Table 1: Physicochemical properties of this compound.

Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.

Hazard ClassGHS PictogramHazard StatementPrecautionary StatementsCitations
Flammable Liquid GHS02H226: Flammable liquid and vaporP210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed.[3]
Skin Corrosion GHS05H314: Causes severe skin burns and eye damageP280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
Germ Cell Mutagenicity GHS08H341: Suspected of causing genetic defectsP201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308+P313: IF exposed or concerned: Get medical advice/attention.[3]

Table 2: Safety and hazard information for this compound.

Synthesis of this compound

This compound can be synthesized via the reaction of chloromethyl chloroformate with methanol in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride byproduct.[7]

Synthesis_of_CMCC cluster_reactants Reactants cluster_product Product CCF Chloromethyl chloroformate CMCC Chloromethyl methyl carbonate CCF->CMCC + MeOH MeOH Methanol Pyridine Pyridine (Base) Pyridine->CMCC Anhydrous Ether, 0°C to RT

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound[8]

The following protocol is adapted from a literature procedure.[7]

StepProcedureReagents & Conditions
1. Reaction Setup In a reaction flask, dissolve chloromethyl chloroformate (1.5 g, 11.72 mmol) and methanol (375 mg, 11.72 mmol) in 10 mL of anhydrous ether.Reagents: Chloromethyl chloroformate, Methanol, Anhydrous ether.
2. Base Addition Cool the reaction mixture to 0 °C in an ice bath.Conditions: 0 °C.
Slowly add pyridine (0.93 g, 11.72 mmol) dropwise to the stirred solution.Reagent: Pyridine.
3. Reaction Allow the mixture to warm to room temperature and stir overnight.Conditions: Room temperature, overnight stirring.
4. Work-up Dilute the reaction mixture with water.Reagent: Water.
Wash the organic layer sequentially with 1% citric acid, saturated sodium bicarbonate, and saturated brine.Reagents: 1% Citric acid, Saturated sodium bicarbonate, Saturated brine.
5. Isolation Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.Reagents/Apparatus: Anhydrous sodium sulfate, Rotary evaporator.
Reported Yield 1.32 g (90.8%)

Table 3: Experimental protocol for the synthesis of this compound.

The Methoxycarbonyloxymethyl Cation in Synthesis

This compound is an effective electrophile due to the electron-withdrawing nature of the adjacent carbonate group and the chlorine atom, which is a good leaving group. In the presence of a nucleophile, it engages in nucleophilic substitution reactions to form a new covalent bond.

The reaction is generally considered to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this pathway, the nucleophile directly attacks the electrophilic carbon atom, displacing the chloride ion in a single, concerted step. While the discrete "methoxycarbonyloxymethyl cation" may not exist as a stable intermediate, it represents the key electrophilic synthon that CMCC provides. In certain cases, particularly with poor nucleophiles or under conditions that favor ionization, an Sₙ1-like mechanism involving a transient carbocation or a tight ion pair might be operative.[8]

Reaction_Mechanism cluster_cation Conceptual Electrophile CMCC Chloromethyl methyl carbonate TS Sₙ2 Transition State CMCC->TS Drug Drug-COOH (Nucleophile) Drug->TS Nu⁻ attack Prodrug Drug-COO-CH₂-O-CO-O-CH₃ (MCM Prodrug) TS->Prodrug Cl⁻ leaves HCl HCl Cation [CH₃-O-CO-O-CH₂]⁺ (Methoxycarbonyloxymethyl Cation)

Caption: General Sₙ2 reaction pathway for MCM prodrug formation.

Applications in Prodrug Development

The primary application of this compound is in the synthesis of acyloxymethylcarbonate prodrugs.[1] This strategy is exemplified in the development of antiviral agents, such as Tenofovir Disoproxil, where chloromethyl isopropyl carbonate, an analog of CMCC, is a key intermediate.[9][10] this compound itself is identified as "Tenofovir disoproxil Impurity 76," highlighting its relevance in the synthesis of related compounds.[2][3]

The reaction typically involves the deprotonation of a carboxylic acid on the parent drug molecule with a non-nucleophilic base, followed by reaction with CMCC. Alternatively, the carboxylate salt (e.g., cesium or sodium salt) of the drug can be used directly.

Experimental Workflow and Protocol

The following is a representative workflow and protocol for the methoxycarbonyloxymethylation of a carboxylic acid-containing drug, based on analogous procedures.

Experimental_Workflow start Dissolve Drug-COOH in Anhydrous Solvent add_base Add Base (e.g., Cs₂CO₃) start->add_base stir Stir to form Carboxylate Salt add_base->stir add_cmcc Add Chloromethyl Methyl Carbonate stir->add_cmcc heat Heat Reaction Mixture (e.g., 60-80 °C) add_cmcc->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify end Characterize Pure MCM Prodrug purify->end

Caption: Experimental workflow for MCM prodrug synthesis.

StepProcedureReagents & ConditionsRationale
1. Salt Formation Dissolve the carboxylic acid-containing drug (1.0 eq) in an anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF).Solvent: Anhydrous MeCN/DMF.Ensures all reactants are in solution and prevents side reactions with water.
Add a suitable base (e.g., Cesium Carbonate, 1.4 eq) or use a pre-formed carboxylate salt.Base: Cs₂CO₃.Deprotonates the carboxylic acid to form the nucleophilic carboxylate salt. Cesium salts often provide higher reactivity.
2. Alkylation Add a phase-transfer catalyst or iodide source (e.g., TBAI, 1.0 eq), followed by this compound (1.2-1.5 eq).Catalyst: TBAI. Reagent: CMCC.TBAI can facilitate the reaction through in-situ formation of a more reactive iodo-intermediate (Finkelstein reaction).
3. Reaction Heat the mixture with stirring under an inert atmosphere (e.g., Nitrogen) for several hours (e.g., 4-12 h) at 60-80 °C.Conditions: 60-80 °C, N₂ atm.Heating provides the necessary activation energy for the Sₙ2 reaction.
4. Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).To determine when the starting material has been consumed.
5. Work-up After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).Solvents: Water, Ethyl Acetate.To remove inorganic salts and polar impurities.
6. Purification Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography.Technique: Flash Chromatography.To isolate the desired prodrug from unreacted starting materials and byproducts.

Table 4: Representative protocol for the methoxycarbonyloxymethylation of a carboxylic acid.

Spectroscopic Data

Detailed, publicly available experimental spectra (¹H NMR, ¹³C NMR, MS) for this compound are scarce in the literature. However, chemical suppliers often confirm the structure via NMR. Based on its structure (CH₃-O-(C=O)-O-CH₂-Cl), the following characteristic signals would be anticipated:

  • ¹H NMR: Two singlets. One around δ 3.8-4.0 ppm for the methyl protons (-OCH₃) and another, more downfield signal around δ 5.6-5.8 ppm for the chloromethyl protons (-OCH₂Cl).

  • ¹³C NMR: Three signals are expected. One for the methyl carbon, one for the chloromethyl carbon, and one for the carbonyl carbon of the carbonate.

  • Mass Spec (EI): The molecular ion peak (M⁺) would be expected at m/z 124 and 126 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of Cl, OCH₃, and CO₂.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of MCM-containing molecules, particularly in the field of prodrug design. Its ability to function as a synthetic equivalent of the methoxycarbonyloxymethyl cation allows for the efficient derivatization of drugs to improve their pharmacokinetic properties. A comprehensive understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is crucial for its successful application in research and development.

References

An In-depth Technical Guide to the Thermodynamic Properties of Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of chloromethyl methyl carbonate. Due to the limited availability of direct experimental data for this specific compound, this document outlines the established experimental and computational methodologies that can be employed to determine its key thermodynamic parameters. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who require a thorough understanding of the physicochemical characteristics of this compound.

Physicochemical Properties of this compound

This compound (CAS RN: 40510-81-4) is a chemical reagent utilized in the synthesis of various pharmaceutical compounds, including prodrugs.[1] A summary of its known physical and chemical properties is presented in Table 1.

Table 1: Known Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₅ClO₃[1][2][3]
Molecular Weight124.52 g/mol [1][2]
Density1.303 g/cm³ (at 15°C)[3]
Boiling Point139-140°C (at 760 Torr)[3][4]
IUPAC NameThis compound[2]
SynonymsMethyl Chloromethyl Carbonate, Methoxycarbonyloxymethyl Chloride[1][2]

Experimental Protocols for Determining Thermodynamic Properties

The following sections detail the standard experimental methodologies for the determination of key thermodynamic properties of organic compounds like this compound.

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic quantity. For organic compounds, it is typically determined experimentally using combustion calorimetry.[5]

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the bomb and the surrounding water.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is used to calculate the heat released during combustion.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, taking into account the known enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).[6]

Diagram 1: Experimental Workflow for Combustion Calorimetry

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_calc Calculation prep1 Weigh high-purity This compound prep2 Place in crucible prep1->prep2 bomb1 Place crucible in combustion bomb prep2->bomb1 bomb2 Pressurize with excess O₂ bomb1->bomb2 cal1 Submerge bomb in water-filled calorimeter bomb2->cal1 cal2 Record initial temperature cal1->cal2 cal3 Ignite sample cal2->cal3 cal4 Record final temperature cal3->cal4 calc1 Calculate heat of combustion cal4->calc1 calc2 Calculate enthalpy of formation using Hess's Law calc1->calc2

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. For liquids, adiabatic and Calvet-Tian type calorimeters are commonly used.[7]

Experimental Protocol: Adiabatic Calorimetry

  • Sample Loading: A known mass of this compound is sealed in a calorimetric vessel equipped with a heater and a temperature sensor.

  • Adiabatic Shielding: The vessel is placed inside an adiabatic shield, which is heated independently to maintain its temperature as close as possible to that of the sample vessel, minimizing heat loss.

  • Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample heater, causing a small increase in the sample's temperature.

  • Data Acquisition: The temperature increase corresponding to the energy input is carefully recorded.

  • Calculation: The heat capacity is calculated from the amount of electrical energy supplied and the resulting temperature change. This process is repeated over the desired temperature range to determine the temperature dependence of the heat capacity.[7]

Diagram 2: Logical Flow of Adiabatic Calorimetry Measurement

G start Start load_sample Load sample into calorimetric vessel start->load_sample establish_equilibrium Establish thermal equilibrium load_sample->establish_equilibrium supply_energy Supply a known amount of electrical energy establish_equilibrium->supply_energy measure_temp_change Measure the resulting temperature increase supply_energy->measure_temp_change calculate_cp Calculate heat capacity (Cp) measure_temp_change->calculate_cp next_temp Move to next temperature point calculate_cp->next_temp next_temp->establish_equilibrium More data points end End next_temp->end Finished

Caption: Logical flow for heat capacity measurement using an adiabatic calorimeter.

Vapor pressure is a fundamental property that describes a liquid's volatility. Several methods can be used for its measurement, including static and dynamic techniques.[8][9]

Experimental Protocol: Static Method

  • Sample Degassing: A sample of this compound is placed in a thermostated vessel connected to a pressure transducer and a vacuum pump. The sample is typically frozen and evacuated multiple times to remove any dissolved gases.[8]

  • Temperature Control: The sample is brought to the desired temperature using a thermostat.

  • Equilibrium: The liquid is allowed to equilibrate with its vapor in the closed system.

  • Pressure Measurement: Once equilibrium is reached, the vapor pressure is measured directly by the pressure transducer.

  • Data Collection: This procedure is repeated at various temperatures to obtain the vapor pressure curve.

Diagram 3: Simplified Schematic of the Static Method for Vapor Pressure Measurement

G cluster_setup Experimental Setup sample_vessel Thermostated Sample Vessel (containing chloromethyl methyl carbonate) pressure_transducer Pressure Transducer sample_vessel->pressure_transducer measures pressure vacuum_pump Vacuum Pump sample_vessel->vacuum_pump degasses sample

Caption: Core components for the static measurement of vapor pressure.

Computational Approaches for Thermodynamic Property Estimation

In the absence of experimental data, computational chemistry methods provide a powerful tool for estimating the thermodynamic properties of molecules.

Ab initio (from first principles) quantum mechanical methods can be used to calculate molecular energies, from which thermodynamic properties can be derived.

Methodology Outline:

  • Conformational Analysis: The first step is to identify the lowest energy conformation(s) of the this compound molecule.

  • Geometry Optimization and Frequency Calculation: The geometry of the lowest energy conformer(s) is optimized, and vibrational frequencies are calculated at a suitable level of theory (e.g., using Density Functional Theory or more advanced methods like CCSD(T)).[10]

  • Thermochemical Analysis: The results of the frequency calculation are used to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using atomization energies or isodesmic reactions, which involve well-characterized reference compounds to minimize computational errors.[11]

Group contribution methods, such as the one developed by Benson, estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule.[12][13]

Methodology Outline:

  • Molecular Decomposition: The structure of this compound is broken down into its constituent functional groups (e.g., C-(H)₂(Cl)(O), O-(C)(CO), CO-(O)₂, C-(H)₃(O)).

  • Summation of Group Values: The known thermodynamic values (enthalpy of formation, heat capacity, entropy) for each group are summed to estimate the total property for the molecule.

  • Symmetry and Other Corrections: Corrections for molecular symmetry and other intramolecular interactions may be applied to refine the estimate.

While generally less accurate than high-level ab initio calculations, group contribution methods are computationally inexpensive and can provide rapid and useful estimates, especially when experimental data is unavailable.

Conclusion

References

Methodological & Application

Application of Chloromethyl Methyl Carbonate in Prodrug Synthesis: Enhancing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic modification of active pharmaceutical ingredients (APIs) into prodrugs is a cornerstone of modern drug development, aimed at overcoming pharmacokinetic and pharmacodynamic hurdles. Chloromethyl methyl carbonate (CMMC) and its derivatives have emerged as valuable reagents in this field, enabling the synthesis of (methoxycarbonyloxymethyl) prodrugs. This approach has proven effective for masking polar functional groups such as hydroxyls, phenols, carboxylic acids, and phosphonates, thereby enhancing the lipophilicity and oral bioavailability of the parent drug.

The primary application of CMMC in prodrug synthesis is to introduce a methoxycarbonyloxymethyl (MCOM) promoiety onto the API. This linkage creates a carbonate ester that is designed to be stable in the gastrointestinal tract but susceptible to cleavage in vivo, releasing the active drug. The release mechanism can be engineered to be either enzymatic, typically mediated by esterases, or pH-dependent, offering a degree of control over the drug's release profile.

A notable example of a commercially successful prodrug strategy employing a similar carbonate linkage is Tenofovir Disoproxil Fumarate (B1241708), an antiretroviral medication.[1][2] In this case, an isopropyloxycarbonyloxymethyl moiety is used to enhance the oral bioavailability of the parent drug, tenofovir.[2][3][4] Research has also demonstrated the utility of this strategy for a range of other molecules. For instance, prodrugs of 4(1H)-quinolones, developed as antimalarial agents, have shown significantly improved aqueous solubility and in vivo efficacy when derivatized with aminoalkoxycarbonyloxymethyl ethers.[5] Similarly, phosphonate-containing compounds, such as surrogates of the antibiotic fosmidomycin, have been successfully converted into their more cell-permeable acyloxymethyl and alkoxycarbonyloxymethyl prodrugs.

The stability of the resulting carbonate linkage is a critical factor in prodrug design. Studies have shown that the rate of hydrolysis can be tuned by modifying the structure of the carbonate promoiety. For example, the stability of amino acid prodrugs was found to increase with the length of the linker between the carbonate and the amino acid.[6][7] This tunability allows for the optimization of the prodrug's half-life in physiological conditions, ensuring that the parent drug is released at the desired site and rate.

The characterization of these prodrugs is typically achieved through standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the structure of the synthesized prodrug, with characteristic shifts indicating the successful addition of the MCOM group.[8][9][10] Mass spectrometry is employed to verify the molecular weight of the final product.[8][9][10]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the synthesis and performance of prodrugs utilizing chloromethyl carbonate and related reagents.

Parent Drug ClassPromoietiesReaction YieldImprovement in Oral BioavailabilityReference
Antiretroviral (Tenofovir)bis-(isopropyloxycarbonyloxymethyl)Overall yield improved from 13% to 24% in an optimized process.30.1% (as PMPA in dogs)[1][4][11]
Antiretroviral (Tenofovir)bis-[(pivaloyloxy)methyl]Not Specified37.8% (as PMPA in dogs)[4]
Antimalarial (4(1H)-quinolone)aminoalkoxycarbonyloxymethylModerate to good yields for the initial derivatization.18-fold increase in exposure compared to the parent drug.[5]
Antiviral (Ganciclovir)L-valyl ester (Valganciclovir)70.6% for the final hydrogenation step.Not Specified[12]
Antiviral (HCV NS5B inhibitor)Phosphoramidate70% for the prodrug attachment step.Potent antiviral activity observed.[13]

Experimental Protocols

General Protocol for the Synthesis of Methoxycarbonyloxymethyl (MCOM) Prodrugs of Hydroxyl- and Phenol-Containing Drugs

This protocol describes a general procedure for the derivatization of a hydroxyl or phenol (B47542) functional group in a parent drug (Drug-OH) using this compound.

Materials:

  • Parent Drug (Drug-OH)

  • This compound (CMMC)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or N,N-Dimethylformamide (DMF))

  • Base (e.g., Pyridine (B92270), Triethylamine, or Cesium Carbonate)

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Reagents for work-up and purification (e.g., water, brine, ethyl acetate (B1210297), silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolution: Dissolve the parent drug (Drug-OH) (1.0 eq) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base (1.1-1.5 eq) to the solution at room temperature or 0 °C, depending on the reactivity of the substrate.

  • Addition of CMMC: Slowly add this compound (1.1-1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from 0 °C to 80 °C) for a period of 1 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure MCOM prodrug.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Specific Protocol: Synthesis of Chloromethyl 2-(palmitoylamino)ethyl carbonate (Intermediate for a PEA Prodrug)

This protocol is adapted from a published procedure for the synthesis of a chloromethyl carbonate intermediate of Palmitoylethanilamide (PEA).[12]

Materials:

  • Palmitoylethanolamide (PEA)

  • Chloromethyl chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Ethyl acetate (AcOEt)

  • Saturated sodium hydrogencarbonate solution

  • Dilute HCl solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • n-hexane

Procedure:

  • To a chilled (0 °C) and stirred solution of PEA (432.1 mg, 1.44 mmol) in anhydrous DCM, add pyridine (200 μL, 2.48 mmol).[12]

  • Slowly add chloromethyl chloroformate (150 μL, 1.69 mmol) to the reaction mixture.[12]

  • Allow the reaction to proceed for 1 hour, monitoring completion by TLC analysis.[12]

  • Quench the reaction with water and dilute with ethyl acetate.[12]

  • Wash the organic layer sequentially with saturated sodium hydrogencarbonate solution, diluted HCl, water, and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvents under reduced pressure.[12]

  • Purify the crude chloromethyl-carbonate ester by silica gel column chromatography using a mixture of n-hexane:AcOEt (6:4) as the eluent to furnish the product as a white solid.[12]

Visualizations

G General Workflow for MCOM Prodrug Synthesis cluster_synthesis Synthesis cluster_analysis Analysis Parent Drug (Drug-OH) Parent Drug (Drug-OH) Reaction Mixture Reaction Mixture Parent Drug (Drug-OH)->Reaction Mixture This compound This compound This compound->Reaction Mixture Crude Prodrug Crude Prodrug Reaction Mixture->Crude Prodrug Reaction & Work-up Purified Prodrug (Drug-O-CH2-O-CO-OCH3) Purified Prodrug (Drug-O-CH2-O-CO-OCH3) Crude Prodrug->Purified Prodrug (Drug-O-CH2-O-CO-OCH3) Purification Characterization Characterization Purified Prodrug (Drug-O-CH2-O-CO-OCH3)->Characterization NMR Spectroscopy NMR Spectroscopy Characterization->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Characterization->Mass Spectrometry

Caption: General workflow for the synthesis and characterization of MCOM prodrugs.

G Enzymatic Release of Parent Drug MCOM Prodrug MCOM Prodrug Active Parent Drug Active Parent Drug MCOM Prodrug->Active Parent Drug Esterase Cleavage Byproducts Formaldehyde + Methanol + CO2 MCOM Prodrug->Byproducts Esterase Cleavage

Caption: Enzymatic release mechanism of the parent drug from an MCOM prodrug.

G pH-Triggered Release of Parent Drug Amino-AOCOM Prodrug Amino-AOCOM Prodrug Cyclized Intermediate Cyclized Intermediate Amino-AOCOM Prodrug->Cyclized Intermediate Intramolecular Nucleophilic Attack (pH dependent) Active Parent Drug Active Parent Drug Cyclized Intermediate->Active Parent Drug Byproducts Byproducts Cyclized Intermediate->Byproducts

Caption: pH-triggered release of the parent drug via intramolecular cyclization.

References

Application Notes and Protocols for Tenofovir Alafenamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of Tenofovir (B777) Alafenamide (TAF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir alafenamide (TAF) is a potent nucleotide reverse transcriptase inhibitor (NRTI) and a prodrug of tenofovir. It is a key component in antiretroviral therapy for HIV-1 infection and in the treatment of chronic hepatitis B. The synthesis of TAF typically starts from the key intermediate (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA), also known as tenofovir.

A common misconception arises from the synthesis of a related tenofovir prodrug, tenofovir disoproxil fumarate (B1241708) (TDF). The synthesis of TDF involves the use of chloromethyl isopropyl carbonate to form the disoproxil ester moieties. However, for the synthesis of tenofovir alafenamide, a phosphonamidate prodrug, chloromethyl methyl carbonate is not a utilized reagent . The core of TAF synthesis lies in the specific coupling of PMPA with L-alanine isopropyl ester and phenol (B47542) to create the desired phosphonamidate structure.

This document provides a detailed overview and protocol for a widely recognized synthetic route to tenofovir alafenamide, starting from PMPA.

Synthetic Pathway Overview

The synthesis of tenofovir alafenamide from PMPA is a multi-step process that involves the activation of the phosphonic acid group, followed by sequential reactions with phenol and L-alanine isopropyl ester. A common industrial approach is the "one-pot" synthesis, which offers efficiency and reduces the need for isolating intermediates.

The overall transformation can be summarized as follows:

  • Chlorination of PMPA: PMPA is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the highly reactive phosphonic dichloride intermediate (PMPA-2Cl).

  • Formation of the Phenylphosphonate (B1237145) Intermediate: The PMPA-2Cl is then reacted with phenol in the presence of a base. This step selectively replaces one of the chloride atoms with a phenoxy group, yielding a phenylphosphonate intermediate.

  • Coupling with L-Alanine Isopropyl Ester: The final step involves the reaction of the phenylphosphonate intermediate with L-alanine isopropyl ester. This reaction forms the phosphonamidate bond and results in the formation of tenofovir alafenamide.

  • Purification and Salt Formation: The crude tenofovir alafenamide is then purified, often through crystallization, and can be converted to a pharmaceutically acceptable salt, such as the fumarate salt.

Experimental Protocols

Materials and Equipment
  • (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Acetonitrile (B52724) (anhydrous)

  • Toluene (anhydrous)

  • Phenol

  • Triethylamine (TEA) or other suitable organic base

  • L-alanine isopropyl ester hydrochloride

  • Reaction vessel with mechanical stirrer, thermometer, and nitrogen inlet

  • Dropping funnel

  • Cooling bath

  • Standard laboratory glassware for workup and purification

  • HPLC for reaction monitoring and purity analysis

Protocol for the One-Pot Synthesis of Tenofovir Alafenamide from PMPA

This protocol is a representative example based on common synthetic routes described in the literature.[1][2][3] Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Preparation of PMPA Dichloride (PMPA-2Cl)

  • In a clean, dry, nitrogen-purged reaction vessel, suspend PMPA in an anhydrous organic solvent such as acetonitrile or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (a chlorinating agent) to the suspension while maintaining the temperature between 40-60°C. Other chlorinating agents like phosphorus pentachloride or oxalyl chloride can also be used.[1][2]

  • Stir the reaction mixture at this temperature until the reaction is complete, as monitored by HPLC. This typically takes several hours. The formation of the PMPA-2Cl intermediate is observed.

Step 2: Synthesis of Tenofovir Alafenamide (TAF)

  • Cool the reaction mixture containing PMPA-2Cl to a low temperature, typically between -40°C and -10°C, using a suitable cooling bath.[1]

  • In a separate flask, dissolve phenol and an organic base, such as triethylamine, in an anhydrous organic solvent like dichloromethane.

  • Slowly add the phenol/base solution to the cold PMPA-2Cl suspension. Stir the mixture at this low temperature to form the phenylphosphonate intermediate.

  • In another flask, prepare a solution of L-alanine isopropyl ester (which can be generated from its hydrochloride salt by neutralization with a base) in an anhydrous solvent.

  • Add the L-alanine isopropyl ester solution to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until the reaction is complete, as confirmed by HPLC analysis.

Step 3: Workup and Purification

  • Once the reaction is complete, quench the reaction mixture with water or a dilute aqueous base.

  • Separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tenofovir alafenamide.

  • The crude product can be purified by crystallization from a suitable solvent system, such as acetonitrile or an ethanol/water mixture, to yield pure tenofovir alafenamide.

Data Presentation

ParameterReported ValueReference
Starting Material (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA)[1][3][4]
Key Reagents Thionyl chloride, Phenol, L-alanine isopropyl ester[1][3]
Solvents Acetonitrile, Dichloromethane, Toluene[1][2]
Reaction Temperature -40°C to 60°C (step-dependent)[1]
Overall Yield ~24% (based on adenine (B156593) as the initial starting material for PMPA)[3]
Purity (post-crystallization) >99% (chiral and chemical purity)[3]

Visualizations

Synthetic Pathway of Tenofovir Alafenamide from PMPA

G PMPA PMPA ((R)-9-[2-(phosphonomethoxy)propyl]adenine) PMPA_2Cl PMPA Dichloride Intermediate PMPA->PMPA_2Cl Thionyl Chloride (SOCl₂) Phenyl_Intermediate Phenylphosphonate Intermediate PMPA_2Cl->Phenyl_Intermediate Phenol, Base TAF Tenofovir Alafenamide Phenyl_Intermediate->TAF L-alanine isopropyl ester

Caption: Overall synthetic pathway of Tenofovir Alafenamide from PMPA.

Experimental Workflow for the One-Pot Synthesis of Tenofovir Alafenamide

G cluster_prep Preparation of PMPA Dichloride cluster_synthesis TAF Synthesis cluster_workup Workup and Purification a Suspend PMPA in anhydrous solvent b Add Thionyl Chloride (40-60°C) a->b c Cool reaction mixture to -40 to -10°C b->c d Add Phenol and Base c->d e Add L-alanine isopropyl ester d->e f Warm to room temperature e->f g Quench reaction f->g h Organic phase separation and washing g->h i Drying and concentration h->i j Crystallization i->j

Caption: Experimental workflow for the one-pot synthesis of Tenofovir Alafenamide.

References

Application Notes and Protocols for Alcohol Protection Using Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the protection of hydroxyl groups in alcohols and phenols using chloromethyl methyl carbonate (CMOM-Cl). This method introduces the methoxycarbonyloxymethyl (MOCM) protecting group, offering an alternative to other common protecting groups like methoxymethyl (MOM) or silyl (B83357) ethers. These notes include a general protocol for the protection reaction, a proposed deprotection procedure, and a discussion of the anticipated stability and reactivity of the MOCM group.

Introduction

In the multistep synthesis of complex organic molecules, such as pharmaceuticals and natural products, the temporary protection of reactive functional groups is a critical strategy. The hydroxyl group, being both nucleophilic and weakly acidic, often requires protection to prevent unwanted side reactions. This compound (CMOM-Cl) is a reagent that can be used to install the methoxycarbonyloxymethyl (MOCM) protecting group on alcohols. The MOCM group is an acetal-like protecting group with an embedded carbonate functionality, which may offer unique reactivity and selectivity profiles for its removal.

Reaction Schematics

The overall process of alcohol protection with CMOM-Cl and subsequent deprotection is illustrated below.

G cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH (Alcohol) MOCM_Ether R-OCH₂OCO₂CH₃ (MOCM Protected Alcohol) Alcohol->MOCM_Ether CMOM-Cl, Base CMOM_Cl ClCH₂OCO₂CH₃ (CMOM-Cl) Base Base (e.g., DIPEA) MOCM_Ether_deprotect R-OCH₂OCO₂CH₃ Deprotected_Alcohol R-OH MOCM_Ether_deprotect->Deprotected_Alcohol Acid or Base Reagents Deprotection Reagents G Start Dissolve Alcohol in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Base Add DIPEA Cool->Add_Base Add_CMOMCl Add CMOM-Cl Dropwise Add_Base->Add_CMOMCl React Stir at Room Temperature (4-12h) Add_CMOMCl->React Quench Quench with Sat. NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Pure MOCM-Protected Alcohol Purify->Product

Application Notes and Protocols: Chloromethyl Methyl Carbonate as a Methoxymethyl (MOM) Protecting Group Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols and phenols in multi-step organic synthesis due to its stability under a range of conditions and its straightforward removal under acidic protocols. The conventional reagent for introducing the MOM group is chloromethyl methyl ether (MOM-Cl). However, MOM-Cl is a known and regulated carcinogen, posing significant safety risks in the research and drug development laboratory.

This document provides detailed application notes and protocols for the use of chloromethyl methyl carbonate (CMMC) as a convenient and safer alternative to MOM-Cl for the methoxymethylation of hydroxyl groups. The resulting protected species is a methoxymethyl carbonate, which mimics the stability and reactivity of a MOM ether, offering a viable and less hazardous strategy for alcohol and phenol (B47542) protection. CMMC is a reagent also used in the preparation of prodrugs.[1]

Advantages of this compound (CMMC)

  • Enhanced Safety: CMMC is considered a safer alternative to the highly carcinogenic MOM-Cl.

  • High Efficiency: Protection reactions with CMMC proceed with high yields across a range of primary, secondary, and tertiary alcohols.

  • Mild Reaction Conditions: The protection protocol typically employs mild bases and standard reaction temperatures.

  • Stable Protecting Group: The resulting methoxymethyl carbonate group is stable to various reaction conditions, comparable to the traditional MOM ether.

  • Straightforward Deprotection: The group can be efficiently removed under standard acidic conditions.

Data Presentation

Table 1: Methoxymethylation of Various Alcohols using CMMC
EntrySubstrate (Alcohol)ProductYield (%)
11-Adamantanol (tertiary)1-Adamantyl methoxymethyl carbonate95
2(-)-Menthol (secondary)(-)-Menthyl methoxymethyl carbonate98
3Geraniol (primary, allylic)Geranyl methoxymethyl carbonate96
4Benzyl alcohol (primary)Benzyl methoxymethyl carbonate99
52-Phenylethanol (primary)2-Phenylethyl methoxymethyl carbonate98
6Cyclohexanol (secondary)Cyclohexyl methoxymethyl carbonate97
7Cinnamyl alcohol (primary, allylic)Cinnamyl methoxymethyl carbonate99

Data sourced from studies on the methoxymethylation of alcohols.

Experimental Protocols

Protocol 1: General Procedure for the Methoxymethylation of Alcohols with CMMC

This protocol outlines the general steps for the protection of a hydroxyl group using this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alcohol (1.0 equiv) in Anhydrous CH2Cl2 B Add Pyridine (B92270) (1.5 equiv) A->B C Cool to 0 °C (Ice Bath) B->C D Add CMMC (1.2 equiv) Dropwise C->D E Stir at 0 °C for 30 min D->E F Warm to Room Temperature and Stir for 2-4 h E->F G Quench with Water F->G H Extract with CH2Cl2 G->H I Wash with 1M HCl, sat. NaHCO3, and Brine H->I J Dry over Na2SO4 and Concentrate I->J K Purify via Chromatography J->K

Materials:

  • Alcohol substrate

  • This compound (CMMC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Pyridine

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • To a solution of the alcohol (1.0 equivalent) in anhydrous dichloromethane, add pyridine (1.5 equivalents) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the resulting mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.2 equivalents) dropwise to the stirred solution.

  • Maintain the reaction at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure methoxymethyl carbonate.

Protocol 2: General Procedure for the Deprotection of Methoxymethyl Carbonates

This protocol describes the cleavage of the methoxymethyl carbonate protecting group to regenerate the free alcohol.

G cluster_reaction Deprotection cluster_workup Work-up & Purification A Dissolve Protected Alcohol in Methanol (B129727) B Add conc. HCl (catalytic) A->B C Stir at Room Temperature for 1-3 h B->C D Neutralize with sat. NaHCO3 C->D E Concentrate to Remove Methanol D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 and Concentrate G->H I Purify if Necessary H->I

Materials:

  • Methoxymethyl carbonate-protected substrate

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the methoxymethyl carbonate-protected compound in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

  • If necessary, purify the product further by column chromatography.

Reaction Mechanisms

The protection of an alcohol with CMMC proceeds via a nucleophilic substitution reaction. The deprotection is an acid-catalyzed hydrolysis of the resulting acetal-like carbonate.

Conclusion

This compound serves as an excellent, safer, and highly effective alternative to the carcinogenic chloromethyl methyl ether for the protection of alcohols and phenols. The protection and deprotection protocols are straightforward, high-yielding, and utilize common laboratory reagents and conditions, making CMMC a valuable tool for synthetic chemists in both academic and industrial settings.

References

Application Notes and Protocols for the Derivatization of Carboxylic Acids with Chloromethyl Methyl Carbonate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile compounds. However, the direct analysis of carboxylic acids by GC-MS is often challenging due to their low volatility, high polarity, and tendency to adsorb onto the chromatographic column, leading to poor peak shape and low sensitivity.

Derivatization is a chemical modification process that converts polar functional groups, such as the carboxyl group, into less polar and more volatile derivatives. This enhances their chromatographic performance and detection sensitivity. Common derivatization techniques for carboxylic acids include esterification (e.g., methylation) and silylation.

Chloromethyl methyl carbonate (CMMC) is a potential, albeit not commonly documented, derivatizing agent for carboxylic acids. It is proposed that CMMC reacts with carboxylic acids to form methoxymethyl esters. This application note outlines a hypothetical protocol for this derivatization reaction and subsequent GC-MS analysis.

Proposed Reaction Mechanism

The derivatization of a carboxylic acid with this compound is proposed to proceed via a nucleophilic acyl substitution reaction. In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic chloromethyl group of CMMC. This results in the formation of a methoxymethyl ester and the release of a chloride ion and carbon dioxide.

G cluster_intermediate Intermediate Step CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate Base (e.g., Pyridine) CMMC This compound (Cl-CH2-O-CO-O-CH3) Ester Methoxymethyl Ester (R-CO-O-CH2-O-CH3) CMMC->Ester Carboxylate->Ester Nucleophilic Attack Byproducts Chloride Ion (Cl⁻) + Carbon Dioxide (CO2)

Caption: Proposed reaction mechanism for the derivatization of a carboxylic acid with this compound.

Experimental Protocols

Disclaimer: The following protocol is a theoretical procedure based on general derivatization methods and has not been validated. Optimization of reaction conditions (e.g., temperature, time, and reagent concentrations) will be necessary for specific applications.

Materials and Reagents
  • Carboxylic acid standard or sample

  • This compound (CMMC)

  • Anhydrous pyridine (B92270) (or other suitable base, e.g., triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene)

  • Internal standard (e.g., a deuterated carboxylic acid or a long-chain alkane)

  • Extraction solvent (e.g., hexane (B92381) or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • GC-grade vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of the carboxylic acid standard in the chosen anhydrous solvent at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution of the stock solution.

  • Sample Preparation: For liquid samples, an appropriate volume should be used. For solid samples, accurately weigh a known amount and dissolve it in the anhydrous solvent. If the sample is in an aqueous matrix, it must be extracted into an organic solvent and thoroughly dried prior to derivatization.

Derivatization Procedure
  • Pipette 100 µL of the standard solution or sample extract into a GC vial.

  • Add 10 µL of the internal standard solution.

  • Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.

  • Add 50 µL of a 10% (v/v) solution of CMMC in the anhydrous solvent.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 500 µL of extraction solvent (e.g., hexane) and 500 µL of saturated sodium bicarbonate solution to quench the reaction and remove excess reagents.

  • Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis A 1. Pipette 100 µL of Standard/Sample B 2. Add 10 µL of Internal Standard A->B C 3. Add 50 µL of Anhydrous Pyridine B->C D 4. Add 50 µL of 10% CMMC C->D E 5. Vortex and Heat (60°C for 30 min) D->E F 6. Cool to Room Temp. E->F G 7. Add Hexane and NaHCO3 Solution F->G H 8. Vortex and Centrifuge G->H I 9. Transfer Organic Layer H->I J 10. Dry with Na2SO4 I->J K 11. Inject into GC-MS J->K

Caption: Experimental workflow for the proposed derivatization of carboxylic acids with CMMC.

GC-MS Parameters (Typical)

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-550

Data Presentation: Comparative Quantitative Data

As no specific quantitative data for the derivatization of carboxylic acids with CMMC is available, the following table summarizes typical performance data for other common derivatization methods to provide a benchmark.

Derivatization MethodCarboxylic AcidLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Methylation (BF3-Methanol)Palmitic Acid10-50 ng/mL50-150 ng/mL90-105[1]
Methylation (BF3-Methanol)Stearic Acid10-50 ng/mL50-150 ng/mL92-108[1]
Silylation (BSTFA + TMCS)Lactic Acid1-10 µM5-25 µM85-110-
Silylation (BSTFA + TMCS)Succinic Acid0.5-5 µM2-15 µM88-105-
Ethyl ChloroformateAromatic Carboxylic Acids12.5–50 ng/mL25–100 ng/mL85-115[2]

Note: The values presented are illustrative and can vary significantly depending on the specific analyte, matrix, and instrumentation.

Conclusion

The derivatization of carboxylic acids with this compound for GC-MS analysis is a theoretically viable but underexplored method. The proposed protocol and reaction mechanism provide a solid foundation for researchers to develop and validate this derivatization strategy. Key advantages could include the formation of stable methoxymethyl esters with favorable chromatographic properties. However, extensive optimization and validation are required to establish its efficacy and quantitative performance in comparison to well-established derivatization techniques. Researchers are encouraged to investigate this novel approach and contribute to the expansion of derivatization methodologies for the analysis of carboxylic acids.

References

Application Notes and Protocols: Synthesis of Antiviral Nucleoside Prodrugs with Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside and nucleotide analogues are a cornerstone of antiviral therapy, effectively inhibiting viral replication for a range of pathogens including HIV, HBV, and herpesviruses. However, the therapeutic efficacy of these compounds is often limited by their poor pharmacokinetic properties, such as low oral bioavailability, due to the presence of polar phosphate (B84403) or phosphonate (B1237965) groups. To overcome these limitations, prodrug strategies are widely employed to mask these charged moieties, thereby enhancing cell permeability and metabolic stability.

One effective prodrug approach involves the esterification of the phosphate or phosphonate group with chloromethyl alkyl carbonates, such as chloromethyl methyl carbonate. This strategy yields a promoiety that is cleaved intracellularly by cellular esterases to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form. This document provides detailed application notes and protocols for the synthesis of antiviral nucleoside prodrugs using this methodology, with a specific focus on the well-established synthesis of Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF), a prodrug of Tenofovir, using the closely related chloromethyl isopropyl carbonate.

Key Applications

  • Enhanced Oral Bioavailability: The carbonate prodrug moiety increases the lipophilicity of the nucleoside analogue, facilitating its absorption across the intestinal membrane.

  • Improved Cellular Permeability: Masking the negatively charged phosphonate group allows the prodrug to more readily diffuse across cell membranes to reach its intracellular target.

  • Targeted Drug Delivery: The design of the promoiety can influence the tissue distribution and cellular uptake of the antiviral agent.

Experimental Protocols

General Synthesis of Nucleoside Phosphonate Bis(alkoxycarbonyloxymethyl) Ester Prodrugs

This protocol outlines the general procedure for the esterification of a nucleoside phosphonate with a chloromethyl alkyl carbonate. The specific example provided is for the synthesis of Tenofovir Disoproxil, the bis(isopropoxycarbonyloxymethyl) ester of Tenofovir.

Materials:

  • Nucleoside phosphonate (e.g., Tenofovir)

  • Chloromethyl alkyl carbonate (e.g., Chloromethyl isopropyl carbonate)

  • Triethylamine (B128534) (TEA)

  • N-methyl-2-pyrrolidone (NMP)

  • Tetrabutylammonium bromide (optional, as a phase transfer catalyst)

  • Dichloromethane

  • Isopropyl alcohol

  • Fumaric acid (for salt formation)

  • Deionized water

Procedure:

  • Anhydrous Preparation: To a reaction vessel, add the nucleoside phosphonate (1 equivalent) and a suitable solvent such as N-methyl-2-pyrrolidone. If water is present, it can be removed by azeotropic distillation with a solvent like toluene.

  • Base Addition: Add triethylamine (approximately 2.5-4 equivalents) to the mixture. The mixture may be heated to aid dissolution.

  • Esterification: Heat the reaction mixture to 50-65°C. Slowly add the chloromethyl alkyl carbonate (approximately 4-5 equivalents) to the reaction mixture. Maintain the temperature and stir for 4-8 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[1][2][3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then further to 0-5°C. Slowly add chilled deionized water to precipitate the crude product.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then dry over a suitable drying agent like magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude prodrug as an oil or solid.

  • Salt Formation (Optional but recommended for purification and stability): Dissolve the crude prodrug in a suitable solvent like isopropyl alcohol. Add fumaric acid (approximately 1 equivalent) and heat the mixture to 50°C until all solids dissolve.

  • Crystallization: Slowly cool the solution to room temperature and then to 0-5°C to induce crystallization of the fumarate salt.

  • Isolation and Drying: Filter the precipitated crystals, wash with cold isopropyl alcohol, and dry under vacuum to obtain the purified nucleoside prodrug fumarate salt.[2]

Quantitative Data

The following tables summarize typical quantitative data for the synthesis and antiviral activity of Tenofovir Disoproxil Fumarate (TDF).

ParameterValueReference
Synthesis
Starting MaterialTenofovir (PMPA)[1][2]
ReagentChloromethyl isopropyl carbonate[1][2]
SolventN-methyl-2-pyrrolidone (NMP)[1][2]
BaseTriethylamine[1][2]
Reaction Temperature50-65°C[1][2][3]
Reaction Time4-8 hours[1][3]
Yield (Fumarate Salt)53-85%[2][3]
Antiviral Activity
VirusHepatitis B Virus (HBV)[4][5]
Cell LineHepG2 2.2.15 / HepAD38[4][5]
EC500.02 µM[4]
VirusHuman Immunodeficiency Virus (HIV-1)[6][7]
Cell LineMT-2 cells / PBMCs[6][7]
EC500.005 - 0.007 µmol/L[6]

Table 1: Synthesis and Antiviral Activity of Tenofovir Disoproxil Fumarate.

Mechanism of Action: Intracellular Activation of Tenofovir Disoproxil

Tenofovir disoproxil is a prodrug that requires intracellular activation to exert its antiviral effect. The following diagram illustrates the metabolic pathway from the orally administered prodrug to the active antiviral agent.

G cluster_extracellular Extracellular Space / Plasma cluster_intracellular Intracellular Space TDF Tenofovir Disoproxil (Oral Administration) Tenofovir Tenofovir TDF->Tenofovir Esterases Tenofovir_MP Tenofovir Monophosphate Tenofovir->Tenofovir_MP Cellular Kinases Tenofovir_DP Tenofovir Diphosphate (B83284) (Active Form) Tenofovir_MP->Tenofovir_DP Cellular Kinases Viral_RT Viral Reverse Transcriptase Tenofovir_DP->Viral_RT Competitive Inhibition Chain_Termination DNA Chain Termination & Inhibition of Viral Replication Viral_RT->Chain_Termination

Caption: Intracellular activation pathway of Tenofovir Disoproxil.

Once administered, Tenofovir Disoproxil is absorbed and converted to Tenofovir in the plasma and then intracellularly.[8] Inside the target cell, cellular kinases phosphorylate Tenofovir first to Tenofovir monophosphate and subsequently to the active metabolite, Tenofovir diphosphate.[9][10][11] Tenofovir diphosphate acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate.[9] Upon incorporation into the growing viral DNA chain, it causes chain termination due to the lack of a 3'-hydroxyl group, thereby halting viral replication.[9][11]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of antiviral nucleoside prodrugs.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_evaluation Biological Evaluation Start Nucleoside Phosphonate Reaction Esterification with Chloromethyl Alkyl Carbonate Start->Reaction Purification Purification & (Optional) Salt Formation Reaction->Purification Prodrug Purified Prodrug Purification->Prodrug Structure Structural Analysis (NMR, MS) Prodrug->Structure Purity Purity Analysis (HPLC) Prodrug->Purity Antiviral In Vitro Antiviral Assay (EC50) Prodrug->Antiviral Cytotoxicity Cytotoxicity Assay (CC50) Prodrug->Cytotoxicity Selectivity Selectivity Index (CC50/EC50) Antiviral->Selectivity Cytotoxicity->Selectivity

Caption: General workflow for synthesis and evaluation.

Conclusion

The synthesis of antiviral nucleoside prodrugs using chloromethyl alkyl carbonates is a robust and effective strategy to improve the therapeutic potential of these important antiviral agents. The detailed protocols and data presented herein, exemplified by the synthesis of Tenofovir Disoproxil, provide a solid foundation for researchers in the field of drug discovery and development to apply this methodology to other nucleoside analogues. Careful optimization of reaction conditions and thorough biological evaluation are critical for the successful development of novel and effective antiviral therapies.

References

Application of Chloromethyl Methyl Carbonate in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of chloromethyl methyl carbonate (CMMC) in the synthesis of kinase inhibitors. The focus is on the use of CMMC as a reagent for the introduction of the methoxymethyl (MOM) protecting group, a crucial step in the multi-step synthesis of complex kinase inhibitors.

Introduction to Kinase Inhibitors and the Role of Protecting Groups

Kinase inhibitors are a cornerstone of modern targeted cancer therapy.[1] They function by blocking the action of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[2][3] Dysregulation of kinase activity is a hallmark of many cancers. The synthesis of these often complex heterocyclic molecules necessitates a strategic approach, frequently involving the use of protecting groups to mask reactive functional moieties and prevent unwanted side reactions.

The methoxymethyl (MOM) group is a widely employed protecting group for hydroxyl and amine functionalities due to its stability in a range of reaction conditions and its relatively straightforward removal.[4] this compound (CMMC) serves as an efficient reagent for the introduction of the MOM group.

Application Example: Synthesis of a Quinazoline-Based EGFR Inhibitor

This application note details the use of a MOM protection strategy, achievable with CMMC, in the synthesis of a potent quinazoline-based Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor. The described synthetic pathway is based on the work of Seo et al. (2005), who developed novel 7,8-dihydro-[2][5]dioxino[2,3-g]quinazolines.[1]

Synthetic Workflow Overview

The overall synthetic strategy involves the protection of a dihydroxy quinazoline (B50416) intermediate using a methoxymethylating agent like CMMC, followed by further functionalization and final deprotection to yield the target kinase inhibitor.

G cluster_synthesis Synthetic Workflow A Starting Material: Dihydroxy Quinazoline B MOM Protection (using CMMC) A->B CMMC, Base C MOM-Protected Intermediate B->C D Further Synthetic Steps (e.g., Cross-Coupling) C->D E Final Protected Compound D->E F MOM Deprotection E->F Acidic Conditions G Final Kinase Inhibitor F->G

Caption: Synthetic workflow for a quinazoline-based kinase inhibitor.

Experimental Protocols

Protocol 1: Methoxymethyl (MOM) Protection of a Dihydroxy Quinazoline Intermediate

This protocol describes the protection of the hydroxyl groups of a dihydroxy quinazoline precursor using this compound.

Materials:

  • Dihydroxy quinazoline intermediate

  • This compound (CMMC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the dihydroxy quinazoline intermediate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirred solution.

  • Slowly add this compound (CMMC) (2.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the MOM-protected quinazoline intermediate.

Protocol 2: Deprotection of the MOM-Protected Quinazoline

This protocol outlines the removal of the MOM protecting groups to yield the final kinase inhibitor.

Materials:

  • MOM-protected quinazoline

  • Methanolic HCl (e.g., 3M solution) or another suitable acidic reagent

  • Methanol (B129727)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the MOM-protected quinazoline (1.0 eq) in methanol in a round-bottom flask.

  • Add methanolic HCl solution and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.[6]

  • Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final kinase inhibitor.

Data Presentation

The following table summarizes the expected outcomes for the key steps in the synthesis. The data is hypothetical and representative of typical yields and purity for such reactions.

StepProductYield (%)Purity (by HPLC)Analytical Data
MOM Protection MOM-Protected Quinazoline85-95>95%¹H NMR, ¹³C NMR, MS
Deprotection Final Kinase Inhibitor70-85>98%¹H NMR, ¹³C NMR, MS, HRMS

Signaling Pathway of the Target Kinase Inhibitor

The synthesized quinazoline derivative is designed to target the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[2][3] The inhibitor binds to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

G cluster_pathway EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt MAPK MAPK Pathway Dimerization->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Inhibitor Quinazoline Inhibitor (Synthesized) Inhibitor->Dimerization Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a valuable reagent for the methoxymethyl protection of hydroxyl groups in the synthesis of complex molecules like kinase inhibitors. The protocols provided herein offer a general framework for the application of CMMC in the synthesis of a quinazoline-based EGFR inhibitor. This strategy can be adapted for the synthesis of a wide range of other kinase inhibitors where the protection of reactive functional groups is necessary. Careful optimization of reaction conditions and purification procedures is essential to ensure high yields and purity of the final active pharmaceutical ingredient.

References

Application Notes and Protocols for N-Alkylation with Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of amines using chloromethyl methyl carbonate. This method is a valuable tool in synthetic organic chemistry, particularly in drug discovery and development, for the introduction of a methoxycarbonylmethyl group onto a nitrogen atom.

Introduction

N-alkylation is a fundamental transformation in organic synthesis. This compound serves as a reactive electrophile for the alkylation of a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and heterocycles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks the electrophilic methylene (B1212753) carbon, displacing the chloride leaving group. The choice of base and solvent is crucial for the success of the reaction, with harder bases and polar aprotic solvents generally favoring N-alkylation.[1][2]

General Reaction Scheme

The overall transformation can be represented by the following general scheme:

Caption: Step-by-step workflow for the N-alkylation of amines with this compound.

Reaction Mechanism

sn2_mechanism SN2 Reaction Mechanism reagents R¹R²NH + Cl-CH₂(OCO₂CH₃) transition_state [R¹R²NH···CH₂(OCO₂CH₃)···Cl]⁻ reagents->transition_state Nucleophilic Attack products R¹R²N⁺H-CH₂(OCO₂CH₃) + Cl⁻ transition_state->products Chloride Displacement

Caption: The SN2 mechanism for the N-alkylation reaction.

References

Protecting Hindered Alcohols: Application Notes for Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of sterically hindered alcohols using chloromethyl methyl carbonate. Due to the limited availability of specific literature protocols for this compound, this guide presents a well-established and analogous procedure using chloromethyl methyl ether (MOM-Cl). This protocol serves as a robust starting point for the protection of hindered alcohols with this compound, with the understanding that optimization may be necessary.

Introduction

In the multistep synthesis of complex organic molecules, such as natural products and pharmaceuticals, the selective protection of functional groups is paramount. Alcohols, particularly sterically hindered secondary and tertiary alcohols, present a significant challenge. The methoxymethyl (MOM) ether is a widely utilized protecting group due to its stability in a broad range of reaction conditions, including strongly basic and weakly acidic media.[1] The introduction of this group is typically achieved using chloromethyl methyl ether (MOM-Cl) in the presence of a hindered, non-nucleophilic base.

This compound offers an alternative reagent for the introduction of a related methoxycarbonylmethyl (MOCM) protecting group. While less documented for this specific purpose, its reactivity is expected to be analogous to MOM-Cl, proceeding through a similar SN2-type displacement. These protecting groups are valued for their ease of introduction and their reliable removal under acidic conditions.[1][2]

Data Presentation

The following table summarizes typical reaction conditions and yields for the protection of various alcohols with chloromethyl methyl ether (MOM-Cl), a close analog of this compound. This data can be used as a reference for optimizing the protection of hindered alcohols.

EntrySubstrate (Alcohol)BaseSolventTime (h)Yield (%)Reference
1Primary AlcoholDIPEACH2Cl216>95[3]
2Secondary AlcoholDIPEACH2Cl21294[2]
3Phenol (B47542)K2CO3DMF12>90[4]
4Hindered Secondary AlcoholHünig's BaseDCM-91[5]
5Sterically Hindered PhenolDIPEACH2Cl2-Good[6]

Note: DIPEA refers to N,N-diisopropylethylamine. DMF refers to dimethylformamide. DCM refers to dichloromethane (B109758).

Experimental Protocols

Protocol 1: Protection of a Hindered Alcohol

This protocol describes a general procedure for the protection of a hindered alcohol using chloromethyl methyl ether (MOM-Cl), which can be adapted for this compound.

Materials:

  • Hindered alcohol

  • This compound (or Chloromethyl methyl ether)

  • N,N-diisopropylethylamine (DIPEA, Hünig's base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the hindered alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq) dropwise to the stirred solution.[3]

  • Slowly add this compound (1.5-3.0 eq) to the reaction mixture.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure protected alcohol.

Protocol 2: Deprotection of the Protected Alcohol

This protocol outlines the cleavage of the methoxymethyl ether protecting group under acidic conditions.

Materials:

  • Protected alcohol

  • Methanol (B129727) (MeOH)

  • Concentrated Hydrochloric acid (HCl) or other suitable acid (e.g., p-toluenesulfonic acid)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (B1210297) (EtOAc) or other suitable organic solvent

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the protected alcohol in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (a few drops) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for more stable ethers.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO3 solution until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary to yield the deprotected alcohol.

Mandatory Visualization

Protection_Mechanism R_OH R-OH (Hindered Alcohol) Alkoxide R-O⁻ R_OH->Alkoxide Deprotonation R_OH->Alkoxide Base Base (e.g., DIPEA) Base->Alkoxide Base->Alkoxide MOM_Cl Cl-CH2-O-CH3 (MOM-Cl) Product R-O-CH2-O-CH3 (Protected Alcohol) MOM_Cl->Product MOM_Cl->Product Alkoxide->Product SN2 Attack Alkoxide->Product Base_H Base-H⁺ Chloride Cl⁻

Caption: Reaction mechanism for the protection of a hindered alcohol.

Experimental_Workflow start Start: Hindered Alcohol dissolve 1. Dissolve in Anhydrous DCM start->dissolve cool 2. Cool to 0 °C dissolve->cool add_base 3. Add DIPEA cool->add_base add_reagent 4. Add Chloromethyl Methyl Carbonate add_base->add_reagent react 5. React at RT (12-24h) add_reagent->react quench 6. Quench with aq. NH4Cl react->quench extract 7. Extraction & Wash quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify via Chromatography dry->purify end End: Protected Alcohol purify->end

References

Application Notes and Protocols: Chloromethyl Methyl Carbonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl methyl carbonate (CMMC), also known as methoxycarbonyloxymethyl chloride, is a versatile reagent in organic synthesis.[1][2] Its primary application lies in the introduction of the methoxycarbonyloxymethyl (MOCM) protecting group for alcohols and other nucleophilic functional groups. While not as commonly employed in the total synthesis of complex natural products as other protecting groups, understanding its properties and reaction protocols can be valuable for designing synthetic strategies. This document provides an overview of CMMC, its synthesis, a general protocol for its use in alcohol protection, and a discussion of its potential applications and limitations.

Properties and Synthesis of this compound

This compound is a liquid with the chemical formula C₃H₅ClO₃ and a molecular weight of 124.52 g/mol .[1] It is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Synthesis:

A common laboratory-scale synthesis of this compound involves the reaction of chloromethyl chloroformate with methanol (B129727) in the presence of a base, such as pyridine, in an anhydrous solvent like diethyl ether. The reaction is typically carried out at a low temperature (0 °C) and then allowed to warm to room temperature overnight.[3]

Application in Alcohol Protection

The primary use of CMMC in a synthetic context is the protection of hydroxyl groups. The reaction of an alcohol with CMMC in the presence of a non-nucleophilic base affords a methoxycarbonyloxymethyl (MOCM) ether. This transformation is useful when a transiently protected alcohol is needed during a multi-step synthesis to avoid unwanted side reactions.

General Experimental Protocol for MOCM Protection of an Alcohol

Materials:

  • Alcohol substrate

  • This compound (CMMC)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA), Pyridine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the alcohol (1.0 eq.) in anhydrous DCM under an inert atmosphere, add the non-nucleophilic base (1.2-1.5 eq.) at 0 °C.

  • Slowly add a solution of this compound (1.1-1.3 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired MOCM-protected alcohol.

Note: Reaction times and yields will vary depending on the specific substrate and reaction conditions. Optimization of the base, solvent, and temperature may be necessary.

Data Presentation

As specific examples of CMMC in natural product total synthesis with reported yields are not prevalent in the literature, the following table provides a hypothetical representation of data that would be collected for the MOCM protection of various alcohol substrates.

EntrySubstrate (Alcohol)BaseSolventTime (h)Yield (%)
1Primary AlcoholDIPEADCM2-485-95
2Secondary AlcoholDIPEADCM4-870-85
3PhenolPyridineTHF6-1260-75

This table is illustrative and based on general reactivity principles. Actual results may vary.

Deprotection of MOCM Ethers

The MOCM group is generally considered to be labile under conditions that cleave other carbonate and acetal-type protecting groups. While specific conditions for MOCM deprotection are not extensively documented, they would likely involve acidic or basic hydrolysis.

Potential Deprotection Protocols:
  • Acidic Conditions: Treatment with a mild acid such as pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcoholic solvent or aqueous acetic acid.

  • Basic Conditions: Saponification using a base like lithium hydroxide (B78521) or potassium carbonate in a mixture of methanol and water.

Logical Workflow and Diagrams

The use of a protecting group like MOCM follows a standard logic in multi-step synthesis. The diagram below illustrates this workflow.

G cluster_0 Synthetic Workflow with Protecting Group Start Starting Material (with -OH group) Protect Protection Step (React with CMMC) Start->Protect Introduce MOCM Intermediate MOCM-Protected Intermediate Protect->Intermediate Reaction Desired Transformation (at another functional group) Intermediate->Reaction Product_Protected Product with Protecting Group Reaction->Product_Protected Deprotect Deprotection Step Product_Protected->Deprotect Remove MOCM Final_Product Final Product (with restored -OH group) Deprotect->Final_Product

Caption: General workflow for the use of a protecting group in a multi-step synthesis.

The following diagram illustrates the general reaction for the protection of an alcohol with this compound.

G Alcohol R-OH Alcohol MOCM_Ether R-O-CH₂-O-C(=O)-OCH₃ MOCM Ether Alcohol->MOCM_Ether Protection CMMC Cl-CH₂-O-C(=O)-OCH₃ This compound CMMC->MOCM_Ether Base Base (e.g., DIPEA) Base->MOCM_Ether Byproduct Base·HCl

Caption: Protection of an alcohol using CMMC to form a MOCM ether.

Concluding Remarks

This compound serves as a reagent for the introduction of the methoxycarbonyloxymethyl (MOCM) protecting group for alcohols. While the general chemistry for this transformation is understood, a notable scarcity of its application within the context of complex natural product total synthesis exists in the peer-reviewed literature. Researchers and drug development professionals should consider more commonly employed and well-documented protecting groups for hydroxyl functionalities in their synthetic campaigns. However, for specific applications where the unique electronic or steric properties of the MOCM group may offer an advantage, the protocols and information provided herein can serve as a foundational guide. Further investigation into the stability and selective deprotection of the MOCM group would be necessary for its reliable implementation in a complex synthetic route.

References

Application of Chloromethyl Methyl Carbonate in Peptide Modification: A Prodrug Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Chloromethyl methyl carbonate (Moc-Cl) is an electrophilic reagent that can be utilized to install a methoxycarbonyloxymethyl (Moc-OM) group onto peptides. This modification is primarily explored within the context of creating prodrugs, which are inactive precursors that are converted into the active drug molecule within the body.

The introduction of a Moc-OM group can transiently mask polar functional groups in a peptide, such as the N-terminal amine or the side-chain amine of lysine (B10760008). This masking can lead to several potential benefits:

  • Improved Cell Permeability: By neutralizing the positive charge of an amine group, the overall lipophilicity of the peptide can be increased, potentially enhancing its ability to cross cell membranes.

  • Increased Stability: The N-terminal modification can protect the peptide from degradation by aminopeptidases, thereby extending its circulating half-life.

  • Controlled Release: The Moc-OM group is designed to be labile and can be cleaved by endogenous esterases to regenerate the native peptide at the site of action, providing a mechanism for controlled drug release.

This document provides detailed protocols for the N-terminal and lysine side-chain modification of peptides using this compound, along with methods for characterization and analysis of the resulting prodrugs.

Reaction Mechanism

This compound reacts with primary amines, such as the N-terminal α-amine or the ε-amine of a lysine residue, via a nucleophilic substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic chloromethyl group, displacing the chloride ion and forming a new N-C bond. This results in the formation of a methoxycarbonyloxymethyl derivative of the peptide.

Experimental Protocols

Protocol 1: N-Terminal Modification of a Peptide with this compound

This protocol describes the modification of the N-terminal α-amine of a peptide.

Materials:

  • Peptide with a free N-terminus

  • This compound (Moc-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

  • 0.1% Trifluoroacetic acid (TFA) in water (HPLC solvent A)

  • 0.1% TFA in acetonitrile (B52724) (HPLC solvent B)

Procedure:

  • Peptide Dissolution: Dissolve the peptide (1 equivalent) in anhydrous DMF to a final concentration of 10 mg/mL.

  • Base Addition: Add DIPEA (3 equivalents) to the peptide solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

  • Reagent Addition: Slowly add a solution of this compound (2 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by RP-HPLC.

  • Precipitation: Upon completion, precipitate the crude modified peptide by adding the reaction mixture dropwise to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet twice with cold diethyl ether to remove excess reagents and solvent.

  • Drying: Dry the peptide pellet under vacuum.

  • Purification: Purify the crude modified peptide by RP-HPLC using a suitable gradient of solvents A and B.

  • Characterization: Confirm the identity of the purified product by mass spectrometry to verify the addition of the Moc-OM group (mass increase of 104.01 Da).

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

Protocol 2: Side-Chain Modification of a Lysine-Containing Peptide

This protocol is for the modification of the ε-amine of a lysine residue. It assumes the N-terminus is protected (e.g., with an acetyl or Fmoc group).

Materials:

  • N-terminally protected peptide containing a lysine residue

  • This compound (Moc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RP-HPLC system

  • Mass spectrometer

  • 0.1% TFA in water (HPLC solvent A)

  • 0.1% TFA in acetonitrile (HPLC solvent B)

Procedure:

  • Peptide Dissolution: Dissolve the N-terminally protected peptide (1 equivalent) in DMSO.

  • Base Addition: Add sodium bicarbonate (5 equivalents) to the solution.

  • Reagent Addition: Add this compound (3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at 40°C for 12-18 hours. Monitor the reaction by RP-HPLC.

  • Quenching: Quench the reaction by adding an equal volume of water.

  • Purification: Directly purify the reaction mixture by preparative RP-HPLC.

  • Characterization: Analyze the collected fractions by mass spectrometry to confirm the successful modification.

  • Lyophilization: Lyophilize the pure fractions.

Data Presentation

Table 1: Expected Outcomes for Peptide Modification with this compound

ParameterN-Terminal ModificationLysine Side-Chain Modification
Starting Peptide Ac-Arg-Gly-Asp-NH₂Lys-Gly-NH₂
Expected Product Moc-OM-Arg-Gly-Asp-NH₂Moc-OM-Lys-Gly-NH₂
Mass Increase (Da) 104.01104.01
Typical Reaction Time 4-6 hours12-18 hours
Typical Yield 60-75%45-60%
Purity (Post-HPLC) >95%>95%
Analytical Method RP-HPLC, ESI-MSRP-HPLC, ESI-MS

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Peptide Peptide Dissolution Dissolve Peptide in DMF Peptide->Dissolution Solvent Anhydrous DMF Solvent->Dissolution Base DIPEA Base_add Add DIPEA Base->Base_add Reagent This compound Reagent_add Add Moc-Cl Reagent->Reagent_add Dissolution->Base_add Base_add->Reagent_add Stir Stir at RT for 4-6h Reagent_add->Stir Precipitate Precipitate in Cold Ether Stir->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Mass Spectrometry Purify->Characterize Lyophilize Lyophilization Characterize->Lyophilize Final_Product Modified Peptide Prodrug Lyophilize->Final_Product

Caption: Experimental workflow for the N-terminal modification of a peptide.

prodrug_activation_pathway Prodrug Moc-OM-Peptide (Inactive Prodrug) Intermediate Hydroxymethyl-Peptide (Unstable Intermediate) Prodrug->Intermediate Enzymatic Cleavage Esterase Esterases Esterase->Intermediate Active_Peptide Active Peptide Intermediate->Active_Peptide Spontaneous Degradation Byproducts Formaldehyde + CO₂ + Methanol Intermediate->Byproducts

Caption: Conceptual pathway for the activation of a Moc-OM peptide prodrug.

Application Notes and Protocols for Large-Scale Synthesis and Use of Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl methyl carbonate (CMEC) is a versatile reagent in organic synthesis, primarily utilized as a key intermediate in the preparation of pharmaceuticals. Its bifunctional nature, possessing both a reactive chloromethyl group and a methyl carbonate moiety, allows for its application as a linker and a protecting group. These application notes provide a comprehensive overview of the large-scale synthesis of this compound and its significant role in drug development, with a particular focus on its application in the synthesis of prodrugs. Detailed protocols, safety precautions, and quantitative data are presented to assist researchers and professionals in the effective and safe handling of this compound.

Large-Scale Synthesis of this compound

The industrial production of this compound is a critical process for ensuring a stable supply chain for pharmaceutical manufacturing. The synthesis is typically achieved through the reaction of methanol (B129727) with chloromethyl chloroformate or via a multi-step process starting from dimethyl carbonate.

Synthesis Pathway

The most common laboratory-scale synthesis involves the reaction of chloromethyl chloroformate with methanol in the presence of a base like pyridine.[1] For large-scale production, alternative methods starting from more readily available and less hazardous materials are often preferred. One such industrial method involves the photo-chlorination of dimethyl carbonate followed by transesterification.

G cluster_synthesis Synthesis of this compound Dimethyl_Carbonate Dimethyl Carbonate Monochloro_DMC Dimethyl Monochlorocarbonate Dimethyl_Carbonate->Monochloro_DMC Photo-chlorination Chlorine Chlorine (Cl2) Chlorine->Monochloro_DMC CMEC This compound Monochloro_DMC->CMEC Transesterification Methanol Methanol Methanol->CMEC UV_Light UV Light (265-385 nm) UV_Light->Monochloro_DMC Catalyst Catalyst (e.g., p-toluenesulfonic acid) Catalyst->CMEC

Caption: Industrial synthesis pathway for this compound.

Experimental Protocol: Large-Scale Synthesis

This protocol is a generalized procedure based on common industrial practices for the synthesis of chloromethyl alkyl carbonates, adapted for this compound.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • UV lamp (if proceeding via photo-chlorination)

  • Distillation apparatus

  • Scrubber for acidic off-gases

  • Dimethyl carbonate

  • Chlorine gas

  • Methanol

  • Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Nitrogen source for inerting

Procedure:

  • Photo-chlorination of Dimethyl Carbonate:

    • Charge the reactor with dimethyl carbonate.

    • Cool the reactor to 0-5°C.

    • Add a photoinitiator (e.g., azobisisobutyronitrile).

    • Introduce chlorine gas at a controlled rate while irradiating with UV light (265-385 nm).

    • Monitor the reaction by gas chromatography (GC) until the desired conversion to dimethyl monochlorocarbonate is achieved.

    • Purge the reactor with nitrogen to remove residual chlorine gas.

    • The crude dimethyl monochlorocarbonate can be purified by distillation.

  • Transesterification:

    • In a separate reactor equipped for distillation, charge the purified dimethyl monochlorocarbonate and an excess of methanol.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

    • Heat the mixture to 70-100°C. The reaction is driven by the removal of the lower-boiling methanol by-product via distillation.

    • Monitor the reaction progress by GC until the methanol content in the distillate is below 0.5%.

    • After completion, remove the excess methanol by vacuum distillation.

    • The crude this compound is then purified by vacuum distillation.

Data Presentation: Synthesis Parameters
ParameterValueReference
Starting Materials Dimethyl Carbonate, Chlorine, MethanolCN103922938A
Reaction Temperature 0-5°C (Chlorination), 70-100°C (Transesterification)CN103922938A
Catalyst p-Toluenesulfonic acid or Sulfuric acidCN103922938A
Purity (Post-distillation) >99%CN103965044A
Yield 80-90%CN103922938A

Application in Drug Development: Prodrug Synthesis

A primary application of this compound and its analogs is in the synthesis of prodrugs. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. This strategy is often employed to improve the bioavailability, solubility, or other pharmacokinetic properties of a drug.

Case Study: Synthesis of Tenofovir (B777) Disoproxil Fumarate (B1241708)

Tenofovir disoproxil fumarate is an antiviral medication used to treat HIV/AIDS and hepatitis B. The active component, tenofovir, has poor oral bioavailability. To overcome this, it is administered as the prodrug tenofovir disoproxil, which is synthesized using chloromethyl isopropyl carbonate, an analog of CMEC. The synthesis involves the esterification of tenofovir with chloromethyl isopropyl carbonate.

G cluster_prodrug Prodrug Synthesis: Tenofovir Disoproxil Tenofovir Tenofovir Tenofovir_Disoproxil Tenofovir Disoproxil Tenofovir->Tenofovir_Disoproxil Esterification CMIC Chloromethyl Isopropyl Carbonate CMIC->Tenofovir_Disoproxil Base Base (e.g., Triethylamine) Base->Tenofovir_Disoproxil Solvent Solvent (e.g., N-Methylpyrrolidone) Solvent->Tenofovir_Disoproxil PTC Phase Transfer Catalyst (e.g., Tetrabutylammonium (B224687) Bromide) PTC->Tenofovir_Disoproxil

Caption: Synthesis of Tenofovir Disoproxil using chloromethyl isopropyl carbonate.

Experimental Protocol: Synthesis of Tenofovir Disoproxil

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Tenofovir

  • Chloromethyl isopropyl carbonate

  • Triethylamine (or other suitable base)

  • N-methylpyrrolidone (or other suitable solvent)

  • Tetrabutylammonium bromide (phase transfer catalyst)

  • Purified water

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., magnesium sulfate)

  • Filtration and drying equipment

Procedure:

  • Reaction Setup:

    • Charge the reactor with tenofovir, N-methylpyrrolidone, and triethylamine.

    • Add the phase transfer catalyst, tetrabutylammonium bromide.

    • Heat the mixture to approximately 50°C and stir for 30 minutes.

  • Addition of Chloromethyl Isopropyl Carbonate:

    • Slowly add chloromethyl isopropyl carbonate to the reaction mixture, maintaining the temperature.

    • After the addition is complete, raise the temperature to about 60°C and stir for several hours until the reaction is complete as monitored by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then further cool to below 15°C.

    • Quench the reaction by adding cold water.

    • Extract the product into an organic solvent such as dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude tenofovir disoproxil as an oil.

  • Purification and Salt Formation:

    • The crude product can be purified by crystallization from a suitable solvent like isopropanol.

    • For the formation of the fumarate salt, the purified tenofovir disoproxil is dissolved in a solvent like isopropanol, and fumaric acid is added. The mixture is heated to achieve dissolution and then cooled to crystallize the tenofovir disoproxil fumarate.

    • The crystalline product is filtered, washed, and dried.

Data Presentation: Tenofovir Disoproxil Synthesis
ParameterValueReference
Key Reagents Tenofovir, Chloromethyl Isopropyl CarbonateUS20130005969A1
Solvent N-MethylpyrrolidoneUS20130005969A1
Base TriethylamineUS20130005969A1
Phase Transfer Catalyst Tetrabutylammonium BromideUS20130005969A1
Reaction Temperature 50-60°CUS20130005969A1
Yield 80-90%US20130005969A1

Use as a Protecting Group

This compound can also be used to introduce the methoxycarbonyloxymethyl (MOM) protecting group for alcohols, phenols, and carboxylic acids. This protecting group is stable under a variety of conditions but can be removed under specific acidic or basic conditions.

General Workflow for Protection of an Alcohol

G cluster_protection Protection of an Alcohol using CMEC Alcohol Alcohol (R-OH) Protected_Alcohol Protected Alcohol (R-O-CH2-O-CO-OCH3) Alcohol->Protected_Alcohol Protection CMEC This compound CMEC->Protected_Alcohol Base Base (e.g., Pyridine) Base->Protected_Alcohol Solvent Solvent (e.g., Dichloromethane) Solvent->Protected_Alcohol

Caption: General workflow for the protection of an alcohol using CMEC.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation. Suspected of causing genetic defects.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep container tightly closed.

  • Spills and Disposal: In case of a spill, evacuate the area and use appropriate absorbent material. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable reagent in large-scale organic synthesis, particularly for the pharmaceutical industry. Its role in the formation of prodrugs, exemplified by the synthesis of tenofovir disoproxil, highlights its importance in modern drug development. The protocols and data presented in these application notes provide a foundation for the safe and efficient use of this compound in a research and industrial setting. Adherence to strict safety protocols is paramount when handling this hazardous material.

References

Application Notes and Protocols for the Synthesis of Methoxycarbonyloxymethyl Ester Prodrugs of NSAIDs using Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. However, their therapeutic utility is often limited by gastrointestinal (GI) toxicity, which is primarily attributed to the presence of a free carboxylic acid moiety.[1][2][3] A promising strategy to mitigate this adverse effect is the development of ester prodrugs, which mask the carboxylic acid group until the drug is absorbed, thereby reducing direct contact with the gastric mucosa.[1][4] This document provides detailed application notes and protocols for the synthesis of methoxycarbonyloxymethyl (MCM) ester prodrugs of common NSAIDs—namely ibuprofen, diclofenac, and naproxen—using chloromethyl methyl carbonate as a key reagent.

The MCM ester prodrug approach aims to create a bioreversible derivative that is stable in the acidic environment of the stomach but is readily hydrolyzed by esterases in the systemic circulation to release the active parent NSAID. This strategy is anticipated to enhance the therapeutic index of NSAIDs by minimizing GI irritation.

Signaling Pathway of Parent NSAIDs

The primary mechanism of action of NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][7] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa.[3] Conversely, COX-2 is primarily induced at sites of inflammation.[6] The non-selective inhibition of both COX-1 and COX-2 by many traditional NSAIDs contributes to their therapeutic effects as well as their gastrointestinal side effects.[3] The prodrug strategy described herein does not alter this fundamental mechanism but aims to reduce side effects by limiting the direct exposure of the GI tract to the acidic parent drug.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation & Pain Prostaglandins_Inflammatory->Inflammation_Pain NSAID NSAID NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Caption: General mechanism of action of NSAIDs.

Experimental Protocols

Protocol 1: Synthesis of Methoxycarbonyloxymethyl-NSAID Ester Prodrugs

This protocol describes a general procedure for the synthesis of methoxycarbonyloxymethyl ester prodrugs of NSAIDs (Ibuprofen, Diclofenac, Naproxen) using this compound. The reaction proceeds via nucleophilic substitution, where the carboxylate salt of the NSAID displaces the chloride from this compound.[8]

Materials:

Procedure:

  • In a round-bottom flask, dissolve the NSAID (1.0 equivalent) in anhydrous acetonitrile or DMF.

  • Add potassium carbonate or cesium carbonate (1.5 equivalents) to the solution to form the carboxylate salt in situ.

  • Add a catalytic amount of tetrabutylammonium iodide (0.1 equivalents).[8]

  • To this stirring mixture, add this compound (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • After completion of the reaction (disappearance of the starting NSAID), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure methoxycarbonyloxymethyl-NSAID ester prodrug.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization NSAID NSAID (Ibuprofen, Diclofenac, Naproxen) Reaction Reaction in Anhydrous Solvent (ACN or DMF, 60-80°C) NSAID->Reaction Base Base (K₂CO₃ or Cs₂CO₃) Base->Reaction CMMC This compound CMMC->Reaction Catalyst TBAI (catalyst) Catalyst->Reaction Crude_Prodrug Crude Prodrug Reaction->Crude_Prodrug Extraction Aqueous Workup & Extraction Crude_Prodrug->Extraction Drying Drying & Concentration Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Pure_Prodrug Pure Prodrug Chromatography->Pure_Prodrug Analysis Spectroscopic Analysis (NMR, IR, MS) Pure_Prodrug->Analysis

Caption: Experimental workflow for synthesis and purification.

Protocol 2: Physicochemical Characterization

A. Solubility Determination:

  • Prepare saturated solutions of the prodrug in purified water, phosphate (B84403) buffer (pH 7.4), and 0.1 N HCl (pH 1.2).

  • Equilibrate the solutions at 37°C for 24 hours with continuous stirring.

  • Centrifuge the samples to remove undissolved solid.

  • Analyze the supernatant for prodrug concentration using a validated HPLC method.

B. Partition Coefficient (Log P) Determination:

  • Prepare a solution of the prodrug in n-octanol.

  • Mix equal volumes of the n-octanol solution and phosphate buffer (pH 7.4) in a separatory funnel.

  • Shake the mixture vigorously for 30 minutes and then allow the phases to separate for 1 hour.[10]

  • Determine the concentration of the prodrug in both the n-octanol and aqueous phases using HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in the aqueous phase. Log P = log10(P).

Protocol 3: In Vitro Hydrolysis Studies

This protocol evaluates the stability of the prodrug in simulated gastric and intestinal fluids, as well as its susceptibility to enzymatic hydrolysis in plasma.

A. Chemical Stability:

  • Prepare solutions of the prodrug in 0.1 N HCl (pH 1.2) and phosphate buffer (pH 7.4).[11][12]

  • Incubate the solutions at 37°C.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the samples.[11]

  • Quench the hydrolysis by adding a suitable solvent (e.g., acetonitrile) and analyze the remaining prodrug concentration by HPLC.

  • Calculate the hydrolysis rate constant and half-life (t₁/₂) at each pH.

B. Plasma Hydrolysis:

  • Prepare a solution of the prodrug in a minimal amount of organic solvent (e.g., DMSO) and dilute with 80% human plasma in phosphate buffer (pH 7.4).[11][12]

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots.[12]

  • Immediately add a protein precipitating agent (e.g., cold acetonitrile or methanol), vortex, and centrifuge.

  • Analyze the supernatant for the concentration of the prodrug and the released parent NSAID by HPLC.

  • Calculate the enzymatic hydrolysis rate constant and half-life.

Hydrolysis_Pathway Prodrug Methoxycarbonyloxymethyl -NSAID Prodrug Intermediate Unstable Hemiacetal Prodrug->Intermediate Hydrolysis NSAID Parent NSAID (Active Drug) Intermediate->NSAID Byproducts Formaldehyde + Carbon Dioxide + Methanol Intermediate->Byproducts Esterases Esterases (in Plasma) Esterases->Prodrug

Caption: Proposed enzymatic hydrolysis of the prodrug.

Protocol 4: In Vitro COX Inhibition Assay

This assay determines if the intact prodrug has any inhibitory activity against COX-1 and COX-2 enzymes.[5][13]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., Cayman Chemical)[5]

  • Prodrug and parent NSAID solutions at various concentrations

Procedure:

  • Follow the instructions provided with the commercial COX inhibitor screening assay kit.[5]

  • Pre-incubate the COX-1 and COX-2 enzymes with varying concentrations of the prodrug and the parent NSAID (as a positive control) for a specified time.[6]

  • Initiate the reaction by adding arachidonic acid.

  • Measure the peroxidase activity by monitoring the absorbance of the oxidized colorimetric substrate at the appropriate wavelength.[5]

  • Calculate the IC₅₀ values (the concentration required to inhibit 50% of the enzyme activity) for both the prodrug and the parent NSAID against COX-1 and COX-2.

  • Determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol 5: In Vivo Pharmacokinetic and Bioavailability Studies

These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the prodrug.

Procedure:

  • Administer equimolar doses of the prodrug and the parent NSAID orally to animal models (e.g., rats or rabbits).[14]

  • Collect blood samples at various time points post-administration.[14]

  • Process the blood samples to obtain plasma.

  • Extract the prodrug and the parent NSAID from the plasma samples.

  • Quantify the concentrations of both the intact prodrug and the released parent NSAID in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and bioavailability.

Protocol 6: Gastrointestinal Toxicity Assessment

This study evaluates the ulcerogenic potential of the prodrug compared to the parent NSAID.[9][15]

Procedure:

  • Administer high doses of the prodrug and the parent NSAID orally to rats daily for a specified period (e.g., 7 days).

  • A control group should receive the vehicle only.

  • After the treatment period, euthanize the animals and isolate their stomachs.

  • Examine the gastric mucosa for the presence of ulcers, lesions, and hemorrhages.

  • Score the severity of the gastric damage based on a predefined scale.

  • Compare the ulcer index of the prodrug-treated group with that of the parent NSAID-treated group.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Physicochemical Properties of NSAID-MCM Prodrugs

CompoundMolecular Weight ( g/mol )Aqueous Solubility (mg/mL) at 37°CLog P (n-octanol/pH 7.4 buffer)
Ibuprofen
Ibuprofen-MCM Prodrug
Diclofenac
Diclofenac-MCM Prodrug
Naproxen
Naproxen-MCM Prodrug

Table 2: In Vitro Hydrolysis of NSAID-MCM Prodrugs

Compoundt₁/₂ in 0.1 N HCl (pH 1.2) (hours)t₁/₂ in Phosphate Buffer (pH 7.4) (hours)t₁/₂ in 80% Human Plasma (minutes)
Ibuprofen-MCM Prodrug
Diclofenac-MCM Prodrug
Naproxen-MCM Prodrug

Table 3: In Vitro COX Inhibitory Activity of NSAID-MCM Prodrugs

CompoundIC₅₀ COX-1 (µM)IC₅₀ COX-2 (µM)COX-2 Selectivity Index
Ibuprofen
Ibuprofen-MCM Prodrug
Diclofenac
Diclofenac-MCM Prodrug
Naproxen
Naproxen-MCM Prodrug

Table 4: Pharmacokinetic Parameters of NSAID-MCM Prodrugs in Rats (Oral Administration)

CompoundCmax (ng/mL)Tmax (hours)AUC₀-t (ng·h/mL)Relative Bioavailability (%)
Ibuprofen100
Ibuprofen-MCM Prodrug
Diclofenac100
Diclofenac-MCM Prodrug
Naproxen100
Naproxen-MCM Prodrug

Table 5: Gastrointestinal Ulcer Index of NSAID-MCM Prodrugs in Rats

Treatment GroupDose (mg/kg)Mean Ulcer Index ± SD
Vehicle Control-
Ibuprofen
Ibuprofen-MCM Prodrug
Diclofenac
Diclofenac-MCM Prodrug
Naproxen
Naproxen-MCM Prodrug

Conclusion

The synthesis of methoxycarbonyloxymethyl ester prodrugs of NSAIDs using this compound represents a viable strategy to potentially reduce the gastrointestinal toxicity associated with these widely used drugs. The provided protocols offer a comprehensive framework for the synthesis, characterization, and evaluation of these prodrugs. Successful development of such prodrugs could lead to safer and more effective NSAID therapies.

References

Troubleshooting & Optimization

Optimizing Synthesis of Chloromethyl Methyl Carbonate: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of chloromethyl methyl carbonate (CMCC) is a critical step in the development of various pharmaceutical compounds.[1] This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to address common challenges encountered during its synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or GC analysis. - If the reaction has stalled, consider incrementally increasing the temperature or extending the reaction time.[2] - Ensure proper mixing to facilitate reactant interaction.
Moisture contamination: Reactants or solvents are not anhydrous. Water can react with starting materials.- Use freshly distilled or anhydrous grade solvents. - Dry all glassware thoroughly before use. - Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or argon).
Catalyst inefficiency or degradation: The catalyst may be poisoned, deactivated, or used in an incorrect amount.- For catalyzed reactions (e.g., using pyridine (B92270) or other bases), ensure the catalyst is pure and added in the correct stoichiometric amount.[3] - In cases of heterogeneous catalysis, verify the catalyst's activity and loading.[4]
Formation of Impurities and Side Products Over-chlorination: In syntheses starting from methyl chloroformate, further chlorination can lead to dichloromethyl and trichloromethyl chloroformate byproducts.[5]- Carefully control the stoichiometry of the chlorinating agent. - Optimize reaction temperature and time to favor mono-chlorination. - The use of a photoinitiator at lower temperatures can improve selectivity.[2]
Decomposition of product: this compound can be unstable, especially at elevated temperatures.- Maintain the recommended reaction and purification temperatures. - Avoid prolonged heating during distillation.[6]
Reaction with byproducts: For example, in the reaction of methanol (B129727) and chloromethyl chloroformate, side reactions with the pyridine catalyst can occur.- Control the rate of addition of reagents to manage the reaction exotherm. - Maintain the reaction at a low temperature (e.g., 0 °C) during the addition of reagents.[3]
Difficulties in Product Purification Close boiling points of impurities: Byproducts such as dichloromethyl chloroformate have boiling points very close to the desired product, making separation by simple distillation challenging.[5]- Employ fractional distillation with a high-efficiency column. - Consider vacuum distillation to lower boiling points and minimize thermal decomposition.[2][7] - An alternative purification method involves heating the crude mixture with a nucleophilic catalyst to selectively decompose chlorinated byproducts.[5]
Product decomposition during workup: The product may be sensitive to aqueous workup conditions.- Use mild quenching agents like a 1% citric acid solution or saturated sodium bicarbonate.[3] - Minimize contact time with aqueous layers. - Ensure complete removal of water before distillation by drying the organic phase with an appropriate drying agent (e.g., anhydrous sodium sulfate).[3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common methods include the reaction of methanol with chloromethyl chloroformate, often in the presence of a base like pyridine to neutralize the HCl byproduct.[3] Another approach involves the photochlorination of methyl chloroformate.[5] More environmentally friendly "green" chemistry routes are also being explored, such as the synthesis from carbon dioxide and epichlorohydrin (B41342) using specific catalysts.[4][8][9]

Q2: What is the role of pyridine in the synthesis of this compound from methanol and chloromethyl chloroformate?

A2: Pyridine acts as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct during the reaction. This prevents the HCl from participating in undesired side reactions.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2][10] These methods allow you to track the consumption of starting materials and the formation of the product over time.

Q4: What are the key safety precautions to consider when working with this compound and its precursors?

A4: this compound and its precursors, like chloromethyl chloroformate, are hazardous chemicals. They are often flammable, corrosive, and can cause severe skin burns and eye damage.[11][12] It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat.[13] Avoid inhalation of vapors and contact with skin and eyes.[11]

Q5: What are the optimal storage conditions for this compound?

A5: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[13] It is often recommended to store it under an inert atmosphere at temperatures between 2-8°C.

Experimental Protocols

Synthesis of this compound from Methanol and Chloromethyl Chloroformate[3]
  • Reaction Setup: To a reaction flask, add chloromethyl chloroformate (1.5 g, 11.72 mmol) and dissolve it in 10 ml of anhydrous ether.

  • Addition of Methanol: Add methanol (375 mg, 11.72 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Pyridine: Slowly add pyridine (0.93 g, 11.72 mmol) dropwise to the cooled mixture.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Workup:

    • Dilute the reaction mixture with water.

    • Wash the organic layer sequentially with 1% citric acid, saturated sodium bicarbonate solution, and saturated brine (three times each).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the product. A yield of 90.8% has been reported for this method.[3]

Data Presentation

Summary of Reaction Conditions for Greener Synthesis of Chloromethyl Ethylene (B1197577) Carbonate[4][8]
ParameterInvestigated RangeOptimal Condition
Temperature (K)313 - 373353
CO2 Pressure (bar)4 - 1611
Reaction Time (h)4 - 1612
Catalyst Loading (w/w %)5 - 1512
Result
Epichlorohydrin (ECH) Conversion-93%
Chloromethyl Ethylene Carbonate (CMEC) Yield-68%

Catalyst: Zr/ZIF-8

Visualizations

SynthesisWorkflow General Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Reactants (e.g., Methanol, Chloromethyl Chloroformate) reaction_vessel Reaction at Controlled Temperature (e.g., 0°C to Room Temp) reactants->reaction_vessel solvent Anhydrous Solvent (e.g., Ether) solvent->reaction_vessel quench Quenching (e.g., with Water or Dilute Acid) reaction_vessel->quench Reaction Mixture base Base Addition (e.g., Pyridine) base->reaction_vessel extraction Liquid-Liquid Extraction quench->extraction washing Washing Steps (e.g., NaHCO3, Brine) extraction->washing drying Drying (e.g., Anhydrous Na2SO4) washing->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration Dried Organic Phase distillation Distillation (Vacuum or Fractional) concentration->distillation Crude Product final_product Pure Chloromethyl Methyl Carbonate distillation->final_product

Caption: Synthesis and Purification Workflow

TroubleshootingLogic Troubleshooting Logic for Low Product Yield start Low or No Product Yield check_reaction_completion Check Reaction Completion (TLC/GC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction No complete_reaction Reaction is Complete check_reaction_completion->complete_reaction Yes solution_incomplete Increase Temperature or Time incomplete_reaction->solution_incomplete check_moisture Check for Moisture Contamination complete_reaction->check_moisture end Yield Improved solution_incomplete->end moisture_present Moisture Present check_moisture->moisture_present Yes check_catalyst Check Catalyst Activity/Amount check_moisture->check_catalyst No solution_moisture Use Anhydrous Reagents/Solvents moisture_present->solution_moisture solution_moisture->end catalyst_issue Catalyst Issue check_catalyst->catalyst_issue Yes solution_catalyst Use Pure Catalyst in Correct Amount catalyst_issue->solution_catalyst solution_catalyst->end

Caption: Troubleshooting Low Yield

References

Technical Support Center: Reactions of Chloromethyl Methyl Carbonate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethyl methyl carbonate (CMCC). The information is designed to help anticipate and resolve issues related to side reactions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMCC) and what are its primary applications?

This compound (CMCC), with the CAS number 40510-81-4, is a reagent commonly used in organic synthesis. Its primary application is in the preparation of prodrugs, where it can be used to introduce a methoxycarbonyloxymethyl group onto a drug molecule. This modification can improve the drug's bioavailability.

Q2: What are the main types of side reactions observed when using CMCC with nucleophiles?

The most common side reactions encountered when using CMCC include:

  • Over-alkylation of amines: Primary amines can be di-alkylated, and secondary amines can be converted to tertiary amines.

  • Hydrolysis: CMCC can react with water present in the reaction mixture to hydrolyze, leading to the formation of byproducts and reducing the yield of the desired product.

  • Formation of Bis(chloromethyl) ether (BCME): Under certain conditions, particularly in the presence of formaldehyde (B43269) and hydrogen chloride, the highly carcinogenic byproduct BCME can be formed.[1]

  • Reaction with Solvents: Some solvents can react with CMCC, especially under forcing conditions.

Q3: How can I minimize the over-alkylation of primary amines?

Over-alkylation is a common issue due to the increased nucleophilicity of the mono-alkylated amine product compared to the starting primary amine.[2] To minimize this side reaction, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the primary amine relative to CMCC.

  • Slow Addition: Add CMCC slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[3]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.[3]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize its competition with the primary amine.

Q4: What conditions favor the hydrolysis of CMCC, and how can it be prevented?

Hydrolysis of CMCC is favored by the presence of water in the reaction mixture. To prevent this:

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Control pH: The rate of hydrolysis of carbonates can be influenced by pH.[4] While specific data for CMCC is limited, maintaining neutral or slightly acidic conditions may help to minimize hydrolysis compared to basic conditions.

Q5: What are the risks associated with bis(chloromethyl) ether (BCME) formation and how can it be avoided?

Bis(chloromethyl) ether (BCME) is a known human carcinogen.[1] Its formation is a significant safety concern. BCME can be formed as a byproduct during the synthesis of chloromethyl ethers from formaldehyde and hydrogen chloride.[5][6] To avoid its formation when using CMCC:

  • Use High-Purity CMCC: Ensure the CMCC reagent is of high purity and free from starting materials used in its synthesis.

  • Avoid Acidic Conditions with Formaldehyde Sources: Do not introduce formaldehyde or its equivalents into a reaction mixture containing CMCC under acidic conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-Alkylated Amine Product
Potential Cause Troubleshooting Steps
Over-alkylation of the primary amine - Use a 1.5 to 2-fold excess of the primary amine. - Add CMCC dropwise to the reaction mixture at a low temperature (e.g., 0 °C). - Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
Hydrolysis of CMCC - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere.
Incorrect Base - Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or potassium carbonate.[7]
Low Reaction Temperature - If the reaction is sluggish, gradually increase the temperature while monitoring for the formation of side products.[7]
Issue 2: Formation of an Unknown Byproduct Detected by LC-MS
Potential Cause Troubleshooting Steps
Reaction with Solvent - Choose an inert solvent for the reaction, such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or N,N-dimethylformamide (DMF).[3] Be aware that DMF can sometimes participate in reactions.
Thermal Decomposition of CMCC - Avoid unnecessarily high reaction temperatures. - If heating is required, perform a small-scale experiment to determine the thermal stability of CMCC under the reaction conditions.
Formation of BCME - Analyze the reaction mixture for the presence of BCME using a suitable analytical method like GC-MS, especially if the reaction conditions could favor its formation.[8][9]
Reaction with other functional groups - In molecules with multiple nucleophilic sites (e.g., amino alcohols), competitive reactions can occur.[10] Consider using protecting groups for more reactive functionalities if chemoselectivity is an issue.

Quantitative Data Summary

While specific quantitative data for side reactions of CMCC is not extensively available in the literature, the following table summarizes typical selectivities observed in N-alkylation reactions of primary aromatic amines with related dialkyl carbonates, which can serve as a general guide.

NucleophileAlkylating AgentCatalyst/BaseSolventTemperature (°C)Mono-N-alkylation Selectivity (%)Reference
AnilineDimethyl CarbonateNaY FaujasiteTriglyme115-150>95[11]
Aniline2-(2-methoxyethoxy)ethyl methyl carbonateNaY FaujasiteTriglyme115-150Very good methyl selectivity[11]
Primary Aromatic AminesDialkyl CarbonatesNaY FaujasiteNone130-16090-97[11]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-alkylation of a Primary Amine with CMCC
  • To a stirred solution of the primary amine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (2.0 equivalents) in anhydrous acetonitrile (10 mL per mmol of the limiting reagent) under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the mono-alkylated product.

Visualizations

Reaction_Troubleshooting start Reaction with CMCC check_yield Check Yield and Purity start->check_yield low_yield Low Yield or Impure Product check_yield->low_yield Problematic good_yield High Yield and Purity check_yield->good_yield Successful troubleshoot Troubleshoot Side Reactions low_yield->troubleshoot over_alkylation Over-alkylation troubleshoot->over_alkylation Amine Nucleophile hydrolysis Hydrolysis troubleshoot->hydrolysis Aqueous Workup or Wet Reagents other_byproducts Other Byproducts troubleshoot->other_byproducts Other Conditions

Caption: Troubleshooting workflow for reactions involving CMCC.

Side_Reaction_Pathways CMCC This compound (CMCC) Desired_Product Desired Product (R-NH-CH2-O-CO-OCH3) CMCC->Desired_Product + Nucleophile Hydrolysis_Product Hydrolysis Products (HO-CH2-O-CO-OCH3, HCl) CMCC->Hydrolysis_Product + H2O (Side Reaction) Nucleophile Nucleophile (e.g., R-NH2) Over_alkylation Over-alkylation Product (R-N(CH2-O-CO-OCH3)2) Desired_Product->Over_alkylation + CMCC (Side Reaction) H2O Water (H2O)

Caption: Common side reaction pathways for CMCC with nucleophiles.

References

minimizing byproduct formation in MOM protection reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during methoxymethyl (MOM) ether protection reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in MOM protection reactions and their sources?

A1: The most common byproducts are typically related to the reagents used and their stability. Key byproducts include:

  • Formaldehyde (B43269) and its polymers (paraformaldehyde): These can arise from the decomposition of MOM reagents, particularly during acidic workup or upon prolonged storage of reagents. During deprotection with acid, formaldehyde is a common byproduct.[1]

  • Methylal (Dimethoxymethane): This can be a byproduct if methanol (B129727) is present and reacts with formaldehyde generated in situ.

  • Bis(chloromethyl) ether (BCME): A highly carcinogenic byproduct that can be present as an impurity in chloromethyl methyl ether (MOM-Cl) or form in situ from formaldehyde and HCl.[2][3] Special care must be taken when using MOM-Cl.[1][4]

Q2: My MOM protection reaction is giving a low yield. What are the common causes?

A2: Low yields in MOM protection reactions can stem from several factors:

  • Incomplete deprotonation: If using a base to deprotonate the alcohol, incomplete reaction can leave starting material unreacted. Ensure the base is strong enough and added in the correct stoichiometry.[1]

  • Reagent quality: MOM-Cl is moisture-sensitive and can degrade over time. Use freshly distilled or high-purity MOM-Cl. Similarly, ensure solvents are anhydrous.

  • Steric hindrance: Highly hindered alcohols may react sluggishly.[1] In such cases, alternative methods or longer reaction times at elevated temperatures might be necessary.

  • Inappropriate base: The choice of base is crucial. Strong, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH) are commonly used.[5] Using a nucleophilic base can lead to side reactions with MOM-Cl.

Q3: What are safer alternatives to the highly carcinogenic chloromethyl methyl ether (MOM-Cl)?

A3: Due to the carcinogenic nature of MOM-Cl and its potential to contain BCME, several safer alternatives are available:[1][4]

  • Dimethoxymethane (B151124) (methylal) with an acid catalyst: This is a common and safer alternative that performs an acetal (B89532) exchange reaction.[1][5] Catalysts like phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH) are often used.[5]

  • MOM-Br (Bromomethyl methyl ether): While still a reactive alkylating agent, it is sometimes used as an alternative to MOM-Cl.

  • In situ generation of MOM-Cl: There are procedures to generate MOM-Cl from safer precursors like acetyl chloride and dimethoxymethane immediately before use, which avoids storing the hazardous reagent.[2]

Q4: How can I prevent the formation of formaldehyde-related byproducts during the reaction or workup?

A4: To minimize formaldehyde formation, consider the following:

  • Use anhydrous conditions: Water can hydrolyze MOM-Cl, leading to the formation of formaldehyde and HCl.

  • Control reaction temperature: Running the reaction at the recommended temperature (often 0 °C to room temperature) can prevent the decomposition of reagents.

  • Use a formaldehyde scavenger: During workup, a scavenger can be added to react with and neutralize any free formaldehyde.[6] Common scavengers include amines like Tris(hydroxymethyl)aminomethane (TRIS) or ammonia (B1221849).[2][7] This is particularly important if the subsequent steps are sensitive to aldehydes.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no conversion of starting material 1. Inactive base or incomplete deprotonation.1. Use fresh, high-purity base. If using NaH, ensure it is properly washed to remove mineral oil. Allow sufficient time for deprotonation before adding the MOM reagent.[1]
2. Decomposed MOM-Cl or other MOM reagent.2. Use freshly opened or distilled MOM-Cl. Consider using a safer, more stable alternative like dimethoxymethane with an acid catalyst.[2][5]
3. Insufficiently anhydrous conditions.3. Dry all solvents and glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple byproducts 1. Reaction temperature is too high.1. Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling.
2. Use of a nucleophilic base.2. Switch to a non-nucleophilic base like DIPEA or a proton sponge.[4][5]
3. Presence of impurities in the starting material.3. Purify the starting material before the protection reaction.
Product decomposes during workup 1. The MOM-protected product is sensitive to the acidic or basic conditions of the workup.1. Use a neutral workup if possible. Quench the reaction with a saturated solution of a mild salt like ammonium (B1175870) chloride or sodium bicarbonate.
2. Presence of residual acid or base catalyst.2. Ensure complete neutralization during the workup. Wash the organic layer thoroughly.
Difficulty in purification 1. Byproducts have similar polarity to the desired product.1. Optimize the reaction to minimize byproduct formation. Try different chromatography conditions (e.g., different solvent systems or stationary phases).

Comparative Summary of MOM Protection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard MOM-Cl with Amine Base Alcohol, MOM-Cl, DIPEACH₂Cl₂, 0 °C to RTWidely applicable, generally good yields.[5]MOM-Cl is a potent carcinogen; risk of BCME byproduct.[3][4]
MOM-Cl with Hydride Base Alcohol, NaH, MOM-ClTHF, 0 °C to RTEffective for less reactive alcohols; strong deprotonation.[1][5]NaH is flammable and requires careful handling; MOM-Cl is carcinogenic.
Dimethoxymethane (Methylal) with Acid Alcohol, CH₂(OMe)₂, P₂O₅ or TfOHAnhydrous CH₂Cl₂ or CHCl₃Avoids the use of carcinogenic MOM-Cl; safer procedure.[2][5]Requires strongly acidic and anhydrous conditions; may not be suitable for acid-sensitive substrates.
Electrochemical Method α-alkoxy carboxylic acidsElectrochemical cellEnvironmentally friendly; avoids hazardous reagents.[8]Requires specialized equipment; may not be suitable for all substrates.

Detailed Experimental Protocols

Protocol 1: MOM Protection using Dimethoxymethane and P₂O₅ (A Safer Alternative)

This protocol avoids the use of the highly carcinogenic MOM-Cl.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen or argon.

    • Use anhydrous chloroform (B151607) (CHCl₃) as the solvent. It can be dried over P₂O₅ overnight and then distilled.[5]

  • Reaction Setup:

    • To a solution of the alcohol (1.0 eq.) in anhydrous CHCl₃, add dimethoxymethane (2.0-3.0 eq.).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add phosphorus pentoxide (P₂O₅, 1.5-2.0 eq.) portion-wise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction Execution:

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: MOM Protection using MOM-Cl and DIPEA

This is a traditional method. Strict safety precautions must be followed due to the carcinogenic nature of MOM-Cl.[4]

  • Safety Precautions:

    • Handle MOM-Cl in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

    • Have a quenching solution (e.g., 5% ammonia in 50% methanol/water) ready to decontaminate any spills and the reaction waste.[2]

  • Reaction Setup:

    • To a solution of the alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5-2.0 eq.).

    • Cool the mixture to 0 °C.

  • Reaction Execution:

    • Add chloromethyl methyl ether (MOM-Cl, 1.2-1.5 eq.) dropwise to the cooled, stirred solution.[9]

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[9]

    • Monitor the progress by TLC.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.[9]

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue via column chromatography.

Visual Guides

MOM_Protection_Mechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reaction ROH R-OH (Alcohol) Intermediate [R-O⁻] or [R-OH₂⁺] ROH->Intermediate + Base Base Base (e.g., DIPEA) Byproduct1 Base-H⁺Cl⁻ Base->Byproduct1 MOMCl CH₃OCH₂Cl (MOM-Cl) MOMCl->Intermediate Nucleophilic Attack Product R-OMOM (Protected Alcohol) Intermediate->Product MOMCl_side CH₃OCH₂Cl (MOM-Cl) Side_Product1 CH₂O (Formaldehyde) MOMCl_side->Side_Product1 + H₂O (Hydrolysis) H2O H₂O (Trace Water) Side_Product2 CH₃OH + HCl Side_Product1->Side_Product2

Caption: General mechanism of MOM protection and a common side reaction.

Troubleshooting_Workflow start Low Yield or Byproducts in MOM Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents decision_reagents Reagents OK? check_reagents->decision_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) decision_conditions Conditions OK? check_conditions->decision_conditions check_workup Review Workup & Purification Procedure decision_workup Workup OK? check_workup->decision_workup decision_reagents->check_conditions Yes action_reagents Use fresh/pure reagents. Verify stoichiometry. decision_reagents->action_reagents No decision_conditions->check_workup Yes action_conditions Adjust temperature. Ensure inert atmosphere. Increase reaction time. decision_conditions->action_conditions No action_workup Use neutral quench. Optimize chromatography. decision_workup->action_workup No end_node Reaction Optimized decision_workup->end_node Yes action_reagents->check_reagents action_conditions->check_conditions action_workup->check_workup

Caption: Troubleshooting workflow for MOM protection reactions.

Logical_Relationships cluster_reagents Reagent Selection cluster_conditions Reaction Conditions cluster_workup Workup & Purification center Minimize Byproducts reagent_choice Choose Safer Reagents center->reagent_choice anhydrous Maintain Anhydrous Conditions center->anhydrous scavenger Use Formaldehyde Scavenger center->scavenger reagent_choice->center alt_reagent Use Dimethoxymethane over MOM-Cl reagent_choice->alt_reagent non_nuc_base Use Non-nucleophilic Base reagent_choice->non_nuc_base reagent_purity Ensure High Purity reagent_purity->center anhydrous->center inert_atm Use Inert Atmosphere inert_atm->center temp_control Control Temperature temp_control->center scavenger->center neutral_quench Neutral Quenching neutral_quench->center

Caption: Key strategies to minimize byproduct formation.

References

Technical Support Center: Purification of Compounds Synthesized with Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with compounds synthesized using chloromethyl methyl carbonate (MOM-Cl).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered when working with MOM-protected compounds?

A1: Common impurities can arise from the MOM-Cl reagent itself, side reactions, or decomposition. Key impurities include:

  • Bis(chloromethyl) ether: A highly carcinogenic byproduct that can be present in commercially prepared MOM-Cl, especially from older synthesis methods involving formaldehyde, methanol, and hydrogen chloride.[1][2] Using freshly prepared or high-purity MOM-Cl is crucial.

  • Unreacted Starting Material: Incomplete reaction can leave unreacted alcohol or other starting materials in the crude product.

  • Over-alkylation Products: If multiple reactive sites are present on the substrate, di- or poly-MOM protected species can form.

  • Hydrolysis Products: MOM-protected compounds are sensitive to acidic conditions and can hydrolyze back to the starting alcohol, especially during workup or purification if acidic traces are not properly neutralized.[3][4]

Q2: My MOM-protected compound seems to be decomposing during silica (B1680970) gel column chromatography. What could be the cause and how can I prevent it?

A2: Decomposition on silica gel is a common issue and is often due to the acidic nature of standard silica gel.[4] The methoxymethyl (MOM) group is an acetal (B89532) and is labile to acid.[3] Traces of acid on the silica surface can catalyze the cleavage of the MOM group, leading to the unprotected compound.

To prevent this, you can:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (B128534) (~1-2%) or ammonia (B1221849) solution, before packing the column. This will neutralize the acidic sites.

  • Use Pre-treated Silica: Use commercially available neutral or basic silica gel or alumina (B75360) for your chromatography.

  • Perform a Quick Filtration: If the polarity difference between your product and impurities is large, a rapid filtration through a plug of neutralized silica can be effective, minimizing contact time.[4]

  • Alternative Purification: Consider other purification methods like recrystallization or distillation if your compound is suitable.[5][6]

Q3: What is the stability of the MOM protecting group under various conditions?

A3: The MOM group is a robust protecting group under many conditions, but has specific sensitivities. It is generally stable under the following conditions:

  • pH range: Stable between pH 4 and 12.[3]

  • Basic conditions: Stable to a wide variety of non-acidic reagents and bases like triethylamine, pyridine, and sodium hydroxide.[7]

  • Oxidizing and Reducing Agents: Inert towards many common oxidizing (e.g., KMnO4, CrO3) and reducing agents (e.g., LiAlH4, NaBH4, H2/catalyst).[3][7]

  • Nucleophiles: Stable towards organometallics (RLi, RMgX), enolates, and amines.[3][7]

However, it is sensitive to:

  • Acidic conditions: Cleaved by both protic and Lewis acids.[3][8] Even trace amounts of acid can lead to deprotection.[4]

Troubleshooting Guide

Problem 1: Low yield after aqueous workup and extraction.

  • Question: I've performed the MOM protection reaction and the crude NMR looks good. However, after aqueous workup and extraction, my yield is significantly lower than expected. What could be the problem?

  • Answer:

    • Incomplete Extraction: Your MOM-protected product might have higher water solubility than anticipated, leading to losses in the aqueous layer. Try performing multiple extractions (3-5 times) with your organic solvent to ensure complete recovery.

    • Premature Deprotection: If your quenching/washing solutions are acidic, you may be cleaving the MOM group. The resulting alcohol may have different solubility properties, potentially remaining in the aqueous phase. Ensure aqueous washes (e.g., with NH4Cl) are followed by a wash with a mild base like saturated sodium bicarbonate to neutralize any residual acid.[4][8]

    • Emulsion Formation: Formation of a stable emulsion between the organic and aqueous layers can trap your product. If this occurs, try adding brine (saturated NaCl solution) to break the emulsion.

Problem 2: The final product is contaminated with the deprotected starting material.

  • Question: After purification by column chromatography, my final product is a mixture of the desired MOM-protected compound and the original alcohol. Why did this happen?

  • Answer: This is a classic sign of deprotection during purification.

    • Acidic Silica Gel: As mentioned in the FAQ, the most likely culprit is the acidity of the silica gel.[4] You should use neutralized silica or an alternative like neutral alumina.

    • Acidic Residue from Workup: If the workup did not completely remove all acidic reagents, the residual acid can cause deprotection while the crude material is stored or being loaded onto the column.[4] Ensure a thorough wash with a basic solution (e.g., NaHCO3) is part of your workup protocol.[8]

    • Solvent Contamination: Ensure your solvents for chromatography are free from acidic impurities.

Problem 3: The MOM protection reaction is not going to completion.

  • Question: My TLC and crude NMR show a significant amount of unreacted starting alcohol even after extended reaction times. How can I improve the conversion?

  • Answer:

    • Reagent Quality: Chloromethyl methyl ether (MOM-Cl) can degrade over time.[9] It is recommended to use freshly opened or recently distilled MOM-Cl for best results. Alternatively, MOM-Cl can be generated in situ to ensure maximum reactivity.[9][10]

    • Base Strength: The choice and amount of base are critical. A hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is commonly used.[3] Ensure you are using a sufficient stoichiometric equivalent. For sterically hindered alcohols, a stronger base like sodium hydride (NaH) may be necessary.[3]

    • Solvent and Temperature: Ensure you are using an appropriate anhydrous solvent (e.g., DCM, THF). While many reactions proceed at room temperature, gentle heating may be required for less reactive substrates.

Quantitative Data Summary

The efficiency of MOM group deprotection can vary significantly based on the substrate and the acidic conditions employed. The following table summarizes typical conditions and yields for the deprotection of various MOM ethers.

Substrate TypeReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Primary MOM EtherHCl (conc.)MeOHReflux0.25~95[8]
Secondary MOM Etherp-TsOHMeOH25194[8]
Tertiary MOM EtherZnBr₂, n-PrSHDCM0 to 25< 0.15High[8][11]
Phenolic MOM EtherNaHSO₄-SiO₂DCM25-High[8]
Acid-sensitive SubstrateTMSOTf, 2,2'-bipyridyl, then H₂OCH₃CN0 to 25< 0.2591[8][12]

Experimental Protocols

Protocol 1: General Aqueous Workup for MOM Protection Reactions

  • Upon reaction completion (as monitored by TLC), cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1] This step is exothermic and hydrolyzes excess MOM-Cl.[1][10]

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl solution.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.[13]

    • Brine (saturated aqueous NaCl).[8]

  • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[12][13]

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography on Neutralized Silica Gel

  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel into a beaker. Add the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) containing 1-2% triethylamine. Stir to create a uniform slurry.

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Deprotection of MOM Ethers using Trifluoroacetic Acid (TFA)

  • Dissolve the MOM-protected compound (1.0 equivalent) in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (e.g., a 15:1 v/v mixture).[8]

  • Stir the solution at room temperature, monitoring the reaction by TLC until all starting material is consumed (typically 1-12 hours).[8]

  • Dilute the reaction mixture with additional DCM.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to give the crude alcohol.[8]

  • Purify the crude product by column chromatography or recrystallization as needed.[8]

Visualizations

G cluster_reaction MOM Protection Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture quench Quench (e.g., sat. NH4Cl) start->quench extract Extraction with Organic Solvent quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Purification Method dry->purify chrom Column Chromatography (Neutralized Silica) purify->chrom Solid recryst Recrystallization purify->recryst Solid distill Distillation purify->distill Liquid end Pure MOM-Protected Compound chrom->end recryst->end distill->end

Caption: General workflow for the purification of MOM-protected compounds.

G issue Problem Identified During Purification (e.g., Low Yield, Impurities) q1 Is the impurity the deprotected starting material? issue->q1 a1_yes YES: Likely Acid-Catalyzed Deprotection q1->a1_yes Yes q2 Is the reaction incomplete? q1->q2 No sol1 Solution: 1. Use neutralized silica gel for chromatography. 2. Ensure workup includes a base wash (NaHCO3). 3. Check solvents for acidity. a1_yes->sol1 a2_yes YES: Inefficient MOM Protection q2->a2_yes Yes q3 Is the yield low after workup? q2->q3 No sol2 Solution: 1. Use fresh or in-situ generated MOM-Cl. 2. Optimize base (e.g., DIPEA vs NaH). 3. Check solvent quality (anhydrous). a2_yes->sol2 a3_yes YES: Loss During Extraction q3->a3_yes Yes sol3 Solution: 1. Increase number of extractions. 2. Use brine to break emulsions. 3. Check pH of aqueous layers to prevent deprotection. a3_yes->sol3

Caption: Troubleshooting decision tree for MOM-related purification issues.

References

Technical Support Center: Troubleshooting Low Yields in Chloromethyl Methyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in chloromethyl methyl carbonate (CMMC) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yields in the synthesis of this compound?

Low yields in CMMC synthesis can stem from several factors, including:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and pressure can significantly impact the reaction equilibrium and rate, leading to lower product formation.

  • Presence of Impurities: Water and other reactive impurities in the starting materials or solvent can lead to the formation of unwanted byproducts.

  • Side Reactions: The formation of side products, such as dichloromethyl chloroformate during photochlorination, can reduce the yield of the desired CMMC.

  • Catalyst Issues: The choice of catalyst, its concentration, and its stability can all affect the reaction's efficiency. In some reactions, the catalyst can be consumed or deactivated, leading to a stall in the reaction.

  • Product Decomposition: CMMC can be unstable under certain conditions, and decomposition during the reaction or workup can lead to lower isolated yields.

  • Inefficient Purification: Loss of product during distillation or other purification steps can contribute to a lower overall yield.

Troubleshooting Guides

Issue 1: Low yield in the synthesis of CMMC from chloromethyl chloroformate and methanol (B129727).

This reaction, which typically employs a base like pyridine (B92270), is a common route to CMMC. If you are experiencing low yields, consider the following:

Possible Cause 1: Suboptimal Reaction Temperature.

  • Troubleshooting: The reaction is often performed at 0°C during the addition of the base and then allowed to warm to room temperature.[1] If the temperature is too high during the initial addition, side reactions may be favored. Conversely, if the reaction is not allowed to warm sufficiently, it may not proceed to completion.

    • Recommendation: Maintain the temperature at 0°C during the dropwise addition of pyridine. After the addition is complete, allow the reaction to gradually warm to room temperature and stir overnight to ensure completion.[1]

Possible Cause 2: Presence of Moisture.

  • Troubleshooting: Chloromethyl chloroformate is highly reactive towards water, which will lead to its decomposition and the formation of byproducts. Methanol and the solvent (e.g., anhydrous ether) must be thoroughly dried.

    • Recommendation: Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause 3: Inefficient Quenching and Workup.

  • Troubleshooting: The workup procedure is critical for isolating the product and removing unreacted starting materials and byproducts. Improper quenching can lead to product loss.

    • Recommendation: Quench the reaction by diluting with water, followed by washing with 1% citric acid, saturated sodium bicarbonate, and saturated brine to remove pyridine and other impurities.[1] Dry the organic layer over anhydrous sodium sulfate (B86663) before concentrating.[1]

Experimental Protocol: Synthesis of CMMC from Chloromethyl Chloroformate and Methanol [1]

  • To a reaction flask, add chloromethyl chloroformate (1.5 g, 11.72 mmol) and dissolve it in 10 ml of anhydrous ether.

  • Add methanol (375 mg, 11.72 mmol) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add pyridine (0.93 g, 11.72 mmol) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water.

  • Wash the organic layer sequentially with 1% citric acid, saturated sodium bicarbonate, and saturated brine (three times each).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the product. A reported yield for this method is 90.8%.[1]

Troubleshooting Workflow for Low Yield in CMMC Synthesis from Chloromethyl Chloroformate and Methanol

G start Low Yield Observed check_temp Verify Reaction Temperature (0°C addition, then RT) start->check_temp temp_ok Temperature Correct? check_temp->temp_ok check_moisture Check for Moisture (Anhydrous Reagents/Solvents) moisture_ok Moisture Controlled? check_moisture->moisture_ok check_workup Review Workup Procedure (Quenching and Washing) workup_ok Workup Correct? check_workup->workup_ok temp_ok->check_moisture Yes adjust_temp Adjust Temperature Control (Maintain 0°C during addition) temp_ok->adjust_temp No moisture_ok->check_workup Yes dry_reagents Dry Reagents and Solvents (Use anhydrous materials) moisture_ok->dry_reagents No optimize_workup Optimize Workup (Ensure proper quenching and washing) workup_ok->optimize_workup No yield_improved Yield Improved? workup_ok->yield_improved Yes adjust_temp->yield_improved dry_reagents->yield_improved optimize_workup->yield_improved success Problem Solved yield_improved->success Yes further_investigation Further Investigation Needed (Consider other factors) yield_improved->further_investigation No

Caption: Troubleshooting workflow for low CMMC yield.

Issue 2: Low yield and formation of impurities in CMMC synthesis via photochlorination of methyl chloroformate.

This method can produce a mixture of chlorinated products, making purification challenging and potentially lowering the yield of the desired CMMC.[2]

Possible Cause 1: Over-chlorination.

  • Troubleshooting: The chlorination rates of methyl chloroformate to CMMC, dichloromethyl chloroformate (DCMC), and trichloromethyl chloroformate (TCMC) are not significantly different.[2] This can lead to the formation of undesired, more chlorinated byproducts.

    • Recommendation: Carefully control the stoichiometry of the chlorinating agent. Stopping the reaction before the complete consumption of methyl chloroformate can help minimize the formation of DCMC and TCMC.[3]

Possible Cause 2: Difficulty in Purification.

  • Troubleshooting: The boiling points of CMMC (approx. 106°C) and DCMC (approx. 111°C) are very close, making their separation by distillation difficult.[2]

    • Recommendation: A method for purifying crude CMMC involves heating the mixture with a nucleophilic catalyst. This selectively decomposes the DCMC impurity into gaseous byproducts (phosgene, HCl, and CO), allowing for the recovery of purer CMMC by subsequent distillation.[2][3]

Table 1: Boiling Points of Chlorinated Methyl Chloroformates

CompoundBoiling Point (°C)
Methyl Chloroformate71-72
This compound (CMMC) ~106
Dichloromethyl Chloroformate (DCMC)~111

Logical Relationship for Impurity Removal

G crude_product Crude Product (CMMC, DCMC, MCF) heating Heat with Nucleophilic Catalyst crude_product->heating decomposition DCMC Decomposes to Gaseous Byproducts heating->decomposition distillation Distillation decomposition->distillation byproducts Gaseous Byproducts (Phosgene, HCl, CO) decomposition->byproducts pure_cmmc Pure CMMC distillation->pure_cmmc mcf Methyl Chloroformate (Separated by Distillation) distillation->mcf

References

Technical Support Center: Hydrolysis of Chloromethyl Methyl Carbonate as a Competing Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromethyl methyl carbonate (CMMC). The information provided addresses common issues related to the hydrolysis of CMMC as a competing side reaction during chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMMC) and what are its primary applications?

A1: this compound (CMMC) is a reagent used in organic synthesis. It is primarily used to introduce the methoxycarbonyloxymethyl group onto a substrate, which is a common strategy in the preparation of prodrugs.[1][2] A notable application is in the synthesis of antiviral drugs like tenofovir (B777) disoproxil.[3][4][5]

Q2: Why is the hydrolysis of CMMC a concern in my experiments?

A2: CMMC is highly reactive towards water. Its hydrolysis is a significant competing reaction that can lower the yield of your desired product. The hazard information for CMMC indicates that it "causes severe skin burns and eye damage," which is a strong indicator of its reactivity with moisture.[6][7] The presence of even trace amounts of water in your reaction setup can lead to the decomposition of CMMC.

Q3: What are the products of CMMC hydrolysis?

A3: The hydrolysis of this compound is expected to produce methanol (B129727), formaldehyde, and hydrochloric acid (HCl). The presence of these byproducts can potentially lead to further side reactions in your experiment.

Q4: How can I detect if CMMC hydrolysis is occurring in my reaction?

A4: You can monitor your reaction for the presence of hydrolysis byproducts. For instance, the formation of HCl can be detected by a change in the pH of your reaction mixture if it is not adequately buffered. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be developed to detect the presence of methanol or other volatile byproducts.[8][9] Additionally, 1H NMR spectroscopy can be used to monitor the disappearance of the CMMC starting material and the appearance of new, unexpected signals that may correspond to hydrolysis products.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the competing hydrolysis of CMMC in your experiments.

Problem 1: Low yield of the desired product.
  • Possible Cause: The primary cause of low product yield when using CMMC is often its hydrolysis due to the presence of moisture in the reaction.

  • Solution:

    • Ensure Anhydrous Conditions: All glassware should be thoroughly dried (e.g., oven-dried or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[10]

    • Use Anhydrous Solvents: Solvents should be freshly distilled from an appropriate drying agent or high-purity anhydrous solvents should be used. Aprotic polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or acetonitrile (B52724) are often used in reactions with CMMC.[11]

    • Dry Starting Materials: Ensure that your substrate and any other reagents are free from water.

Problem 2: Formation of unexpected byproducts.
  • Possible Cause: The hydrolysis of CMMC produces methanol, formaldehyde, and HCl, which can react with your starting materials or products to form unforeseen impurities. For example, the in situ generation of HCl can catalyze other acid-sensitive reactions.

  • Solution:

    • Strict Moisture Control: As with addressing low yield, the most effective solution is to maintain strictly anhydrous conditions throughout the experiment.

    • Use of a Non-nucleophilic Base: In many procedures involving CMMC, a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (DIPEA) is used.[11] This base can neutralize any trace amounts of HCl formed from hydrolysis, preventing it from catalyzing side reactions.

Problem 3: Inconsistent reaction outcomes.
  • Possible Cause: Variability in the amount of moisture present in different reaction setups can lead to inconsistent yields and purity.

  • Solution:

    • Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for drying glassware, handling anhydrous solvents, and setting up reactions under an inert atmosphere.[12][13]

    • Proper Storage of CMMC: CMMC should be stored in a tightly sealed container under an inert atmosphere and at a low temperature (2-8 °C) to minimize decomposition over time.

Experimental Protocols

General Protocol for Reactions Involving this compound

This protocol provides a general framework for minimizing the hydrolysis of CMMC. Specific conditions (e.g., temperature, reaction time) will need to be optimized for your particular substrate.

  • Preparation of Glassware and Reagents:

    • All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen or argon.

    • Anhydrous solvents should be obtained from a solvent purification system or by distillation from an appropriate drying agent.

    • All other reagents should be of the highest purity and dried if necessary.

  • Reaction Setup:

    • The reaction should be assembled under a positive pressure of an inert gas (nitrogen or argon).

    • The substrate is dissolved in the chosen anhydrous solvent in the reaction flask.

    • A non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents) is added to the reaction mixture.

    • This compound (typically 1.0-1.2 equivalents) is added dropwise to the stirred solution at the desired reaction temperature (often starting at 0 °C to control any exotherm).

  • Reaction Monitoring:

    • The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Workup and Quenching:

    • Upon completion, the reaction should be cooled in an ice bath.

    • The reaction is carefully quenched by the slow addition of a cold aqueous solution. Options include:

      • Saturated aqueous ammonium (B1175870) chloride solution.[14]

      • Cold water.[3]

      • Saturated aqueous sodium bicarbonate solution.[15]

    • The quenching step is often exothermic and should be performed with caution to control the temperature.[16] This step will decompose any unreacted CMMC.

    • The product is then extracted into a suitable organic solvent, and the organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.

Data Presentation

Table 1: Influence of Reaction Conditions on CMMC Stability

ParameterConditionImpact on CMMC StabilityRecommendation
Water Content HighRapid hydrolysisUse anhydrous solvents and reagents; perform reactions under an inert atmosphere.
LowIncreased stabilityMaintain strict anhydrous conditions throughout the experiment.
Temperature HighMay accelerate hydrolysisControl reaction temperature, often starting at 0 °C.
Low (Storage)Enhances long-term stabilityStore CMMC at 2-8 °C under an inert atmosphere.
pH AcidicHydrolysis can be catalyzed by acidUse a non-nucleophilic base to neutralize any in situ generated HCl.
BasicHydrolysis is generally rapidControlled quenching with a basic solution can be used to destroy excess CMMC.
Solvent Protic (e.g., alcohols, water)Rapid reaction/hydrolysisAvoid protic solvents unless they are the intended reactant.
Aprotic (e.g., NMP, DMF, CH₃CN)Good stability in anhydrous formUse high-purity, anhydrous aprotic solvents for reactions.

Visualizations

Hydrolysis_Competition CMMC This compound (CMMC) Product Desired Product CMMC->Product Desired Reaction Hydrolysis_Products Hydrolysis Byproducts: - Methanol - Formaldehyde - HCl CMMC->Hydrolysis_Products Competing Hydrolysis Substrate Substrate (e.g., Nucleophile) Substrate->Product Water Water (H₂O) Water->Hydrolysis_Products

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow Start Low Product Yield or Unexpected Byproducts Check_Moisture Check for Sources of Moisture Start->Check_Moisture Anhydrous_Solvents Use Anhydrous Solvents? Check_Moisture->Anhydrous_Solvents Dry_Glassware Properly Dried Glassware? Anhydrous_Solvents->Dry_Glassware Yes Improve_Anhydrous Implement Stricter Anhydrous Techniques Anhydrous_Solvents->Improve_Anhydrous No Inert_Atmosphere Inert Atmosphere Used? Dry_Glassware->Inert_Atmosphere Yes Dry_Glassware->Improve_Anhydrous No Inert_Atmosphere->Improve_Anhydrous No Check_Base Check Base Used Inert_Atmosphere->Check_Base Yes End Improved Yield and Purity Improve_Anhydrous->End Non_Nucleophilic Is Base Non-nucleophilic? Check_Base->Non_Nucleophilic Use_Non_Nucleophilic Use Non-nucleophilic Base (e.g., TEA, DIPEA) Non_Nucleophilic->Use_Non_Nucleophilic No Check_Quench Review Quenching Procedure Non_Nucleophilic->Check_Quench Yes Use_Non_Nucleophilic->End Controlled_Quench Is Quench Cold and Controlled? Check_Quench->Controlled_Quench Optimize_Quench Optimize Quenching (Low Temp, Slow Addition) Controlled_Quench->Optimize_Quench No Controlled_Quench->End Yes Optimize_Quench->End

Caption: Troubleshooting workflow for reactions involving CMMC.

References

Technical Support Center: Managing Unreacted Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling chloromethyl methyl carbonate (CM-MC) in your reaction mixtures. This resource provides researchers, scientists, and drug development professionals with practical guidance on the safe and effective removal of this reactive reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CM-MC) and why is its removal critical?

This compound (CAS 40510-81-4) is a reactive chemical intermediate often used in the synthesis of prodrugs.[1][2] It functions as a chloromethylating agent, introducing a methoxycarbonyloxymethyl group onto a substrate. Due to its high reactivity, any unreacted CM-MC must be completely removed from the reaction mixture for several critical reasons:

  • Toxicity and Safety: CM-MC is classified as a hazardous substance. It is known to cause severe skin burns and eye damage, and it is suspected of causing genetic defects.[3][4] Similar chloroalkyl ethers are recognized as potent carcinogens.[5] Complete removal is essential to ensure the safety of downstream handling and for the final product.

  • Reaction Integrity: As a reactive electrophile, residual CM-MC can interfere with subsequent synthetic steps, leading to unwanted side products and reduced yields.

  • Product Purity: For applications in drug development and materials science, achieving high product purity is paramount. Residual CM-MC is a critical impurity that must be eliminated.

Q2: What are the principal methods for removing unreacted CM-MC?

There are four primary methods for removing unreacted CM-MC from a reaction mixture. The choice of method depends on the stability of your desired product, the scale of the reaction, and the required level of purity.

  • Aqueous Quench (Hydrolysis): The most common method involves adding an aqueous solution to rapidly decompose the reactive CM-MC into water-soluble byproducts (methanol, formaldehyde, and HCl).

  • Extractive Workup: This physical separation technique partitions the desired product and the unreacted CM-MC between two immiscible liquid phases (typically an organic solvent and an aqueous solution).

  • Chromatography: Column chromatography is used to separate the desired product from CM-MC and other impurities based on differential adsorption to a stationary phase.

  • Distillation: If the desired product is significantly less volatile than CM-MC, distillation can be used for separation. However, this method carries the risk of thermal degradation for sensitive compounds.[6]

Q3: How do I select the most appropriate removal method for my experiment?

Selecting the correct method is crucial for maximizing yield and purity. The decision process can be guided by the properties of your target compound and the scale of your reaction. The flowchart below provides a general decision-making workflow.

G start Reaction Mixture Containing Unreacted CM-MC product_stability Is the desired product stable to water and mild acid/base? start->product_stability quench Recommended Method: Aqueous Quench & Extractive Workup product_stability->quench Yes direct_chromatography Consider Direct Chromatography (on a robust stationary phase) product_stability->direct_chromatography No thermal_stability Is the desired product thermally stable? scale_check Is this a large-scale (>20g) reaction? thermal_stability->scale_check Yes distillation Consider Distillation (with caution) thermal_stability->distillation No (Product is volatile or BP close to CM-MC) scale_check:e->quench:w Yes (Proceed with Quench/Extraction) chromatography Recommended Method: Column Chromatography scale_check->chromatography No (High purity needed) polarity_check Is there a significant difference in polarity between the product and CM-MC? polarity_check->quench No (Re-evaluate options or use specialized chromatography) polarity_check->chromatography Yes quench->thermal_stability direct_chromatography->polarity_check

Caption: Decision workflow for selecting a CM-MC removal method.

Data & Protocols

For effective removal and analysis, understanding the properties of CM-MC is essential.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 40510-81-4[1][7]
Molecular Formula C₃H₅ClO₃[3]
Molecular Weight 124.52 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point 138-140 °C (at 760 Torr)[7]
Density ~1.30 g/cm³[4][7]
Solubility Soluble in organic solvents; calculated water solubility of 42 g/L (hydrolyzes)[7]
Table 2: Comparison of Aqueous Quenching Agents for α-Chloro Ethers*
Quenching AgentTypical ConditionsTime for Complete RemovalKey ConsiderationsSource(s)
Water Vigorous stirring at room temp.~5-15 minutesGenerates HCl, acidifying the mixture. May not be suitable for acid-sensitive products.[6]
Sat. Sodium Bicarbonate (NaHCO₃) Vigorous stirring at room temp.~5-15 minutesNeutralizes the HCl byproduct. CO₂ evolution can cause pressure buildup.[8][9]
Sat. Ammonium Chloride (NH₄Cl) Vigorous stirring at room temp.~5-15 minutesMildly acidic quench. Effective and commonly used.[10]
Methanol Used in some industrial processesReaction time dependentCan convert CM-MC back into related reactive species in the presence of HCl.[11]

*Data is primarily based on studies with the closely related compound chloromethyl methyl ether (MOM-Cl) and is expected to be highly representative for CM-MC.[6]

Experimental Protocols

Safety First: this compound and its analogs are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

Protocol 1: General Procedure for Aqueous Quenching & Extractive Workup

This is the most common and generally recommended procedure for lab-scale synthesis.

  • Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0-10 °C using an ice bath. This helps to control the exotherm from the quench.

  • Prepare the Quench Solution: Choose an appropriate quenching agent from Table 2. For most applications, a saturated solution of sodium bicarbonate is a good choice to neutralize the acid generated.

  • Perform the Quench: Slowly add the aqueous quench solution to the cooled, stirring reaction mixture. Be cautious, as the decomposition can be exothermic and may generate gas (CO₂ if using bicarbonate).[6][9]

  • Stir Vigorously: Allow the biphasic mixture to stir vigorously for at least 15-30 minutes to ensure all residual CM-MC is hydrolyzed.

  • Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible (e.g., THF, acetonitrile), first dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).

  • Extract the Product: Allow the layers to separate. Drain the aqueous layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual water-soluble impurities and aid in breaking emulsions.[8]

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Verify Removal: Analyze the crude product via TLC, ¹H NMR, or LC-MS to confirm the absence of CM-MC before proceeding.

Troubleshooting Guide

Q: My ¹H NMR spectrum still shows a singlet around 5.5-5.8 ppm after the quench. Is this CM-MC?

A: It is very likely. The chloromethylene protons (-O-CH₂-Cl) of CM-MC are expected to appear as a sharp singlet in this region, similar to the analogous protons in chloromethyl methyl ether (¹H NMR: δ 5.44 ppm).[6][10] Its continued presence indicates an incomplete quench.

  • Troubleshooting Steps:

    • Increase Stirring/Time: The quench reaction is heterogeneous. Ensure you are stirring the biphasic mixture as vigorously as possible to maximize interfacial contact. Increase the quench time to 1 hour.

    • Check pH: If you used water as the quencher, the aqueous layer will become acidic. If your product is stable, this is acceptable. If not, re-workup the material and use a saturated sodium bicarbonate solution to neutralize the acid.[9]

    • Re-Quench: Redissolve the crude material in an organic solvent (e.g., ethyl acetate), add fresh quench solution, and repeat the vigorous stirring and workup protocol.

Q: A persistent emulsion formed during the extractive workup. How can I resolve this?

A: Emulsions are common when working with complex reaction mixtures.

  • Troubleshooting Steps:

    • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break emulsions.

    • Filter: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (20 minutes to several hours). Sometimes, layers will separate on their own.

    • Solvent Addition: Add a small amount of a different solvent. For example, if using ethyl acetate, adding some dichloromethane can change the density and polarity enough to break the emulsion.

Q: I am attempting purification by silica (B1680970) gel chromatography, but my product is decomposing on the column.

A: Silica gel is acidic and can degrade acid-sensitive compounds. The HCl generated during the in-situ hydrolysis of any remaining CM-MC on the column can also contribute to degradation.

  • Troubleshooting Steps:

    • Ensure Complete Quenching: Never load a reaction mixture directly onto a silica column without a thorough aqueous quench and workup first.

    • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a non-nucleophilic base, like triethylamine (B128534) (~0.5-1% v/v), before packing the column. This is suitable for base-stable compounds.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or a bonded phase like C18 (for reverse-phase chromatography).

    • Alternative Eluent: For purification of products from reactions involving chloromethyl chloroformate (a related reagent), eluent systems like n-hexane:ethyl acetate have been used successfully.[8] A similar system would be a good starting point for CM-MC.

Q: How can I reliably monitor the removal of CM-MC by TLC?

A: While a specific Rf value for CM-MC is not readily published, you can establish a reliable in-house method.

  • Procedure:

    • Spot a Standard: Spot a dilute solution of your starting CM-MC reagent on a TLC plate.

    • Spot the Reaction: On the same plate, co-spot your crude reaction mixture.

    • Develop the Plate: Use a moderately polar eluent system. A good starting point, based on analogous compounds, would be 4:1 or 5:1 hexanes:ethyl acetate.[6][10]

    • Visualize: Visualize the plate under UV light (if your product is UV-active) and then with a potassium permanganate (B83412) (KMnO₄) stain. CM-MC should appear as a distinct spot that disappears in the worked-up material. The absence of the CM-MC spot in your final product lane is a strong indicator of its removal.

References

Technical Support Center: Chloromethyl Methyl Carbonate (CMEC) Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of base choice on the reactivity of chloromethyl methyl carbonate (CMEC).

Frequently Asked Questions (FAQs)

Q1: What is the general role of a base in reactions involving this compound (CMEC)?

A base is typically used to deprotonate a nucleophile (e.g., an alcohol, amine, or thiol), increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of CMEC. The base also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the reaction to completion.

Q2: How does the strength of the base (pKa) influence the reaction with CMEC?

The strength of the base is a critical factor. A base must be strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions.

  • Strong Bases (e.g., NaH, LiHMDS): These are effective for deprotonating weakly acidic nucleophiles like some alcohols. However, they can also lead to the decomposition of CMEC or the desired product, especially at elevated temperatures.

  • Weaker Bases (e.g., triethylamine (B128534), DIPEA, pyridine): These are commonly used for a wide range of nucleophiles. They are generally less likely to cause decomposition but may result in slower reaction rates or incomplete reactions if the nucleophile is not sufficiently acidic.

  • Inorganic Bases (e.g., K2CO3, Cs2CO3): These are often used in polar aprotic solvents and can be advantageous due to their ease of removal during workup. Their heterogeneous nature can sometimes lead to longer reaction times.

Q3: Can the choice of base influence the chemoselectivity of a reaction with a multifunctional substrate?

Absolutely. The choice of base can be crucial for achieving chemoselectivity. For instance, a sterically hindered base like diisopropylethylamine (DIPEA) might selectively deprotonate a less hindered nucleophilic site on a molecule. Conversely, a smaller, stronger base might react less selectively. Careful selection of the base, solvent, and temperature is key to controlling which functional group reacts.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Troubleshooting Suggestion
The base is not strong enough to deprotonate the nucleophile. Switch to a stronger base. For example, if you are using triethylamine with a weakly acidic alcohol, consider using sodium hydride (NaH) or potassium carbonate (K2CO3).
The base is too sterically hindered. If your nucleophile is also sterically hindered, a bulky base like DIPEA may not be able to effectively deprotonate it. Try a smaller base like triethylamine or pyridine.
The base is reacting with your solvent or starting material. Ensure your solvent is compatible with the chosen base. For example, strong bases like NaH will deprotonate protic solvents like ethanol. Use an aprotic solvent such as THF, DMF, or acetonitrile. Also, consider the stability of your starting material in the presence of the base.
Insufficient amount of base. Ensure at least a stoichiometric equivalent of the base is used to neutralize the HCl byproduct. Often, a slight excess (1.1-1.5 equivalents) is beneficial.

Problem 2: Formation of significant side products.

Possible Cause Troubleshooting Suggestion
The base is too strong and causing decomposition. If you are observing decomposition of your starting material or product, consider using a weaker base. For example, switch from NaH to K2CO3 or an amine base. Running the reaction at a lower temperature can also mitigate decomposition.
The base itself is acting as a nucleophile. Tertiary amine bases like triethylamine can sometimes act as nucleophiles, leading to the formation of quaternary ammonium (B1175870) salts. If you suspect this is an issue, consider using a non-nucleophilic base like DIPEA or an inorganic base like Cs2CO3.
Elimination side reactions are occurring. If your substrate is prone to elimination, a bulky, non-nucleophilic base is often preferred. Consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA at low temperatures.

Data Presentation: Comparison of Common Bases

The following table provides a general comparison of common bases used in reactions with this compound. The optimal choice will always be substrate-dependent and may require empirical optimization.

Base pKa of Conjugate Acid Typical Use Cases Potential Drawbacks
Triethylamine (Et3N) 10.75General purpose for a wide range of nucleophiles.Can act as a nucleophile; can be difficult to remove.
Diisopropylethylamine (DIPEA) 10.7Good for sterically hindered substrates; non-nucleophilic.Can be less effective for hindered nucleophiles; expensive.
Pyridine 5.25Often used as a catalyst and base for acylations.Can be nucleophilic; characteristic odor.
Potassium Carbonate (K2CO3) 10.33Good for phenols and carboxylic acids; easy to remove.Heterogeneous reaction can be slow; requires polar aprotic solvent.
Sodium Hydride (NaH) ~36Deprotonation of weakly acidic alcohols and other nucleophiles.Highly reactive and flammable; can cause decomposition.

Experimental Protocols

General Procedure for the O-Alkylation of a Phenol (B47542) using CMEC and Potassium Carbonate:

  • To a solution of the phenol (1.0 eq) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile) is added potassium carbonate (1.5-2.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes.

  • This compound (1.1-1.2 eq) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 50-60 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched with water and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization.

Visualizations

Base_Selection_Workflow Start Start: Choose a base for your reaction with CMEC Substrate_Acidity Is your nucleophile strongly acidic? (e.g., phenol, carboxylic acid) Start->Substrate_Acidity Steric_Hindrance Is your nucleophile or substrate sterically hindered? Substrate_Acidity->Steric_Hindrance  No Inorganic_Base Try an inorganic base (e.g., K2CO3, Cs2CO3) Substrate_Acidity->Inorganic_Base  Yes Weaker_Base Consider a weaker base (e.g., Et3N, Pyridine) Steric_Hindrance->Weaker_Base  No Non_Nucleophilic_Base Use a non-nucleophilic, hindered base (e.g., DIPEA, DBU) Steric_Hindrance->Non_Nucleophilic_Base  Yes Side_Reactions Are you observing decomposition or side reactions? Lower_Temp Lower the reaction temperature Side_Reactions->Lower_Temp  Yes Optimize Optimize reaction conditions (solvent, temperature, equivalents) Side_Reactions->Optimize  No Weaker_Base->Side_Reactions Inorganic_Base->Side_Reactions Strong_Base A stronger base may be needed (e.g., NaH) Strong_Base->Side_Reactions Non_Nucleophilic_Base->Side_Reactions Lower_Temp->Optimize

Caption: A decision workflow for selecting a suitable base for reactions involving CMEC.

Reaction_Mechanism cluster_deprotonation Deprotonation cluster_nucleophilic_attack Nucleophilic Attack & Product Formation cluster_neutralization Neutralization NuH Nucleophile (Nu-H) Nu_anion Deprotonated Nucleophile (Nu⁻) NuH->Nu_anion + Base Base Base (B:) Salt Salt (B:H⁺ Cl⁻) Base->Salt + HCl Intermediate Tetrahedral Intermediate Nu_anion->Intermediate + CMEC CMEC CMEC (Cl-CH2-O-CO-OCH3) Product Product (Nu-CH2-O-CO-OCH3) Intermediate->Product - Cl⁻ HCl HCl

Caption: Generalized reaction mechanism for CMEC with a nucleophile in the presence of a base.

Technical Support Center: Prevention of Bis(chloromethyl) Ether (BCME) Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the inadvertent formation of the highly carcinogenic compound bis(chloromethyl) ether (BCME) during experimental procedures.

Troubleshooting Guides and FAQs

Q1: What is bis(chloromethyl) ether (BCME) and why is it a concern?

A1: Bis(chloromethyl) ether is a colorless, volatile liquid with a strong, unpleasant odor.[1] It is classified as a known human carcinogen, with chronic exposure linked to an increased risk of lung cancer.[1][2] BCME can form spontaneously in solutions containing formaldehyde (B43269) and a source of chloride ions, such as hydrochloric acid, under acidic conditions.[1][3][4] Due to its high toxicity and volatility, preventing its formation is a critical safety measure in any laboratory setting.

Q2: Under what specific conditions does BCME typically form?

A2: The formation of BCME is favored under the following conditions:

  • Presence of Formaldehyde and Chloride Ions: The fundamental precursors are formaldehyde (or its sources like paraformaldehyde) and chloride ions (typically from hydrochloric acid).[1][4]

  • Acidic pH: The reaction requires a very low pH.[3]

  • Low Water Content: Anhydrous or low-water conditions significantly promote the formation of BCME.[3] The presence of water facilitates the hydrolysis of BCME back to formaldehyde and hydrochloric acid.[5]

  • Elevated Temperatures: Higher temperatures can increase the rate of diarylmethane formation, a common side reaction in chloromethylations, and may also influence BCME formation.

Q3: I am running a Blanc chloromethylation. What are the key risks for BCME formation?

A3: The Blanc chloromethylation reaction, which uses formaldehyde, hydrochloric acid, and a Lewis acid catalyst (e.g., zinc chloride) to introduce a chloromethyl group onto an aromatic ring, is a classic example of a reaction with a high risk of BCME formation.[1] The acidic and largely non-aqueous conditions of this reaction are ideal for the production of BCME as a byproduct.

Q4: Can BCME form in other common organic reactions?

A4: Yes, researchers should be vigilant for the potential of inadvertent BCME formation in any reaction that brings together formaldehyde and a chloride source under acidic conditions. Examples include:

  • Friedel-Crafts type reactions: Certain variations of Friedel-Crafts reactions that utilize formaldehyde or its equivalents in the presence of a Lewis acid and a chloride source could potentially generate BCME.

  • Acetal Formation: The acid-catalyzed reaction of aldehydes or ketones with alcohols to form acetals can be a risk if formaldehyde is present as a starting material or impurity, and a chloride-containing acid (like HCl) is used as the catalyst, especially in a non-aqueous solvent.[6][7][8][9][10]

Q5: How can I detect the presence of BCME in my reaction mixture?

A5: Due to its high toxicity, direct handling for analysis should be avoided. If there is a strong suspicion of BCME formation, it is recommended to quench the reaction immediately. For specialized occupational safety and environmental monitoring, analytical methods such as gas chromatography-mass spectrometry (GC-MS) are used to detect trace levels of BCME.[5]

Q6: What should I do if I suspect BCME has been formed in my experiment?

A6: If you suspect BCME formation, do not attempt to isolate or characterize it. The priority is to safely quench the reaction mixture to destroy any potential BCME. Follow the detailed quenching protocols provided in this guide. Ensure the entire process is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Data Presentation: BCME Formation and Stability

ParameterConditionObservationReference
Formation High concentrations of formaldehyde and HClLow ppb levels of BCME can form.
Low pH and low water contentFavorable for BCME formation.[3]
Hydrolysis Half-life In pure water at 20°CApproximately 38 seconds.[5]
In alkaline solutionsHydrolysis is faster than in acidic solutions.[11]
Atmospheric Half-life Reaction with hydroxyl radicalsEstimated to be 1.36 hours.[12]
Hydrolysis in moist air (80% humidity at 25°C)Estimated to be 25 hours.[12]

Experimental Protocols

Protocol 1: General Prevention Measures for At-Risk Reactions

  • Reagent Purity: Use reagents free from formaldehyde and chloride contamination whenever possible.

  • Temperature Control: Maintain the lowest effective temperature for your reaction to minimize side reactions.

  • Controlled Addition: If the addition of formaldehyde or a chloride source is required, add it slowly and in a controlled manner to avoid localized high concentrations.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the escape of volatile reactants and products.

  • Ventilation: Always work in a certified chemical fume hood.

Protocol 2: Quenching of Potential BCME-Containing Reaction Mixtures with Aqueous Ammonia (B1221849)

This protocol is designed to neutralize acidic conditions and scavenge unreacted formaldehyde and BCME.

  • Pre-cool the Quenching Solution: Prepare a 5% aqueous ammonia solution and cool it in an ice bath.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel in an ice bath.

  • Slow Addition: Slowly and carefully add the cold aqueous ammonia solution to the reaction mixture with vigorous stirring. Monitor for any exotherm and control the addition rate to maintain a low temperature.

  • Neutralization: Continue adding the ammonia solution until the reaction mixture is basic (confirm with pH paper).

  • Stirring: Allow the quenched mixture to stir for at least one hour at room temperature to ensure complete reaction.

  • Work-up: Proceed with the standard aqueous work-up for your desired product.

Protocol 3: Quenching of Potential BCME-Containing Reaction Mixtures with Sodium Sulfite (B76179)

Sodium sulfite is an effective reducing agent that can be used to quench reactions and destroy formaldehyde.

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium sulfite.

  • Cool the Reaction Mixture: Cool the reaction vessel in an ice bath after the reaction is complete.

  • Slow Addition: Slowly add the sodium sulfite solution to the reaction mixture with vigorous stirring. Be cautious of any gas evolution or temperature increase.

  • Ensure Complete Quenching: Continue adding the sulfite solution until the reaction is fully quenched.

  • Stirring: Stir the mixture for at least 30 minutes at room temperature.

  • Work-up: Proceed with your planned work-up and purification steps.

Protocol 4: Safe Disposal of BCME-Contaminated Waste

  • Quench Before Disposal: All potentially BCME-contaminated reaction mixtures and washes must be quenched using one of the protocols above before disposal.

  • Segregate Waste: Collect all quenched waste in a dedicated, clearly labeled, and sealed waste container.

  • Consult EHS: Follow your institution's specific guidelines for the disposal of carcinogenic waste. Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[13][14][15][16][17]

Mandatory Visualizations

BCME_Formation_and_Hydrolysis Formaldehyde Formaldehyde (CH₂O) BCME Bis(chloromethyl) ether (ClCH₂OCH₂Cl) Formaldehyde->BCME HCl Hydrochloric Acid (HCl) HCl->BCME BCME->Formaldehyde Fast BCME->HCl Fast Water Water (H₂O)

Caption: Chemical pathways for the formation and hydrolysis of BCME.

BCME_Prevention_Workflow Start Experiment Planning CheckReactants Formaldehyde and Chloride Source Present? Start->CheckReactants CheckConditions Acidic and/or Anhydrous Conditions? CheckReactants->CheckConditions Yes ProceedLowRisk Proceed with Caution (Low Risk) CheckReactants->ProceedLowRisk No RiskAssessment High Risk of BCME Formation CheckConditions->RiskAssessment Yes CheckConditions->ProceedLowRisk No ImplementControls Implement Preventative Measures: - Temperature Control - Slow Addition - Alternative Reagents RiskAssessment->ImplementControls Quench Quench Reaction Mixture (e.g., aq. NH₃, Na₂SO₃) ImplementControls->Quench ProceedLowRisk->Quench WasteDisposal Dispose of Waste as Carcinogenic Quench->WasteDisposal End End of Procedure WasteDisposal->End

Caption: Logical workflow for risk assessment and prevention of BCME formation.

References

Technical Support Center: Chromatographic Purification of Complex Molecules with MOM Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxymethyl (MOM) ether protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is a MOM group and why is it used?

A1: The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functionalities in the multi-step synthesis of complex organic molecules.[1][2] It is favored for its ease of introduction, general stability under a range of non-acidic conditions, and reliable methods for its removal.[1] This allows for chemical transformations to be carried out selectively on other parts of a complex molecule.

Q2: Under what conditions is the MOM group stable?

A2: The MOM group is generally stable in a pH range of 4 to 12.[3] It is inert towards a variety of oxidizing and reducing agents, bases, nucleophiles, and many electrophiles.[3]

Q3: What conditions can cause the unintended cleavage of a MOM group during purification?

A3: The MOM group is an acetal (B89532) and is therefore labile to acidic conditions.[2][3][4] Unintended cleavage during chromatographic purification is most often caused by the acidic nature of standard silica (B1680970) gel.[2] The prolonged contact time of the molecule with the silica gel stationary phase can lead to partial or complete deprotection.

Q4: Can I use pre-treated silica gel to avoid MOM group cleavage?

A4: Yes, using deactivated or neutralized silica gel is a common strategy to prevent the cleavage of acid-sensitive groups. This can be achieved by pre-treating the silica gel with a basic modifier like triethylamine (B128534).

Q5: Are there alternatives to silica gel for purifying MOM-protected compounds?

A5: Yes, alternative stationary phases can be used. Alumina (B75360) (neutral or basic) and Florisil are common choices for compounds that are sensitive to the acidity of silica gel.[5] Reversed-phase chromatography can also be an option, depending on the polarity of the target molecule.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of molecules containing MOM groups.

Problem 1: My MOM-protected compound is deprotecting on the silica gel column.

Possible Cause Solution
Acidic Silica Gel The surface of standard silica gel is acidic and can catalyze the hydrolysis of the MOM ether.
1. Neutralize the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine (Et3N) or another volatile base. Flush the column with this mixture before loading your sample.[5]
2. Use an Alternative Stationary Phase: Switch to a less acidic or basic stationary phase such as neutral or basic alumina, or Florisil.[5]
Prolonged Residence Time The longer the compound is on the column, the greater the chance of deprotection.
1. Optimize Eluent Polarity: Develop a solvent system using Thin Layer Chromatography (TLC) that provides good separation with a retention factor (Rf) for your target compound between 0.2 and 0.4 for efficient elution.
2. Increase Flow Rate: Use flash chromatography with positive pressure to minimize the time the compound spends on the stationary phase.
Acidic Impurities in the Sample Residual acid from a previous reaction step can cause deprotection upon concentration and loading onto the column.
1. Aqueous Work-up: Ensure your reaction work-up includes a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid.
2. Dry Loading with a Base: If dry loading, consider co-spotting your crude material with a non-polar solid support and a small amount of a solid base like sodium bicarbonate.

Problem 2: My MOM-protected compound is not separating from impurities.

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is not optimized for the separation.
1. Systematic TLC Analysis: Screen a variety of solvent systems with different polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.
2. Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the purification.[5]
Co-elution of Structurally Similar Compounds Impurities may have very similar polarities to the desired product.
1. High-Performance Flash Chromatography: Use smaller particle size silica gel (e.g., 25-40 µm) for higher resolution.
2. Alternative Stationary Phases: Explore different stationary phases like alumina or functionalized silica (e.g., cyano or diol) which may offer different selectivity.
3. Recrystallization: If the compound is crystalline, recrystallization may be a more effective purification method for removing closely related impurities.

Data Presentation

The following tables provide an illustrative comparison of purification strategies for MOM-protected compounds. The exact values can vary significantly depending on the specific molecule, the grade of the stationary phase, and the experimental conditions.

Table 1: Illustrative Stability of a Generic MOM-Protected Alcohol under Various Chromatographic Conditions

Stationary Phase Mobile Phase Modifier Estimated Recovery of MOM-Protected Compound (%) Estimated Formation of Deprotected Alcohol (%) Notes
Standard Silica Gel (pH ~4-5)None50-80%20-50%Significant deprotection is often observed, especially with longer residence times.
Standard Silica Gel (pH ~4-5)1% Triethylamine>95%<5%Neutralization of the silica surface effectively suppresses deprotection.
Neutral Alumina (pH ~7)None>98%<2%A good alternative for acid-sensitive compounds.
Basic Alumina (pH ~9-10)None>98%<2%Suitable for compounds that are stable under basic conditions.

Disclaimer: The data in this table is illustrative and intended for comparative purposes. Actual results will vary based on the specific substrate and experimental conditions.

Table 2: Illustrative Comparison of Purification Outcomes for a MOM-Protected Compound

Purification Method Typical Yield (%) Typical Purity (%) Advantages Disadvantages
Standard Silica Gel Chromatography50-8085-95Readily available, well-understood.Risk of deprotection for acid-sensitive compounds.[2]
Neutralized Silica Gel Chromatography85-95>98Minimizes deprotection, uses common stationary phase.Requires an extra preparation step, potential for base-sensitive functional groups to react.
Alumina Chromatography85-95>98Good for acid-sensitive and basic compounds.Can have different selectivity than silica, may be less effective for certain separations.
Reversed-Phase Chromatography>90>99Excellent for polar compounds, no acidic stationary phase.Requires different solvent systems, may not be suitable for very non-polar compounds.

Disclaimer: The data in this table is illustrative. Yield and purity are highly dependent on the specific separation.[6]

Experimental Protocols

Protocol 1: Standard Flash Chromatography on Silica Gel

  • Solvent System Selection: Use TLC to determine a suitable solvent system that gives an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Slurry pack a glass column with 40-63 µm silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a less polar solvent (e.g., dichloromethane). Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Run the column under positive pressure (1-2 psi), collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Flash Chromatography on Neutralized Silica Gel

  • Solvent System Selection: As per Protocol 1.

  • Column Preparation:

    • Prepare the mobile phase containing 1-2% (v/v) triethylamine.

    • Slurry pack the column with silica gel using this basic mobile phase.

    • Wash the packed column with 2-3 column volumes of the basic mobile phase.

    • Equilibrate the column with the mobile phase without triethylamine (2-3 column volumes).

  • Sample Loading and Elution: Proceed as described in Protocol 1.

Protocol 3: Flash Chromatography on Alumina

  • Stationary Phase Selection: Choose neutral or basic alumina based on the stability of your compound.

  • Solvent System Selection: Use TLC with alumina plates to determine the optimal solvent system. Note that the elution order and required polarity may differ from silica gel.

  • Column Packing: Slurry pack the column with alumina in the starting eluent.

  • Sample Loading and Elution: Proceed as described in Protocol 1.

Mandatory Visualization

TroubleshootingWorkflow start Start: MOM deprotection observed during purification check_silica Is standard silica gel being used? start->check_silica neutralize_silica Action: Neutralize silica with 1-2% Et3N in eluent or switch to neutral alumina. check_silica->neutralize_silica Yes check_residence_time Is the compound on the column for an extended period? check_silica->check_residence_time No end_success Problem Resolved neutralize_silica->end_success optimize_elution Action: Optimize solvent system for faster elution (Rf 0.2-0.4). Use flash chromatography. check_residence_time->optimize_elution Yes check_workup Was the pre-column workup thoroughly basic? check_residence_time->check_workup No optimize_elution->end_success base_wash Action: Re-run reaction with a bicarbonate wash in the work-up. check_workup->base_wash No end_fail Problem Persists: Consider alternative protecting group or purification method (e.g., crystallization) check_workup->end_fail Yes base_wash->end_success

Caption: Troubleshooting workflow for MOM deprotection.

PurificationWorkflow start Start: Crude MOM-protected compound mixture tlc 1. TLC Analysis: - Test various solvent systems - Check for stability on silica TLC plate start->tlc is_stable Is compound stable on silica TLC plate? tlc->is_stable silica_col 2a. Purify using Standard or Neutralized Silica Gel Chromatography is_stable->silica_col Yes alumina_col 2b. Purify using Alumina or other Alternative Chromatography is_stable->alumina_col No fractions 3. Collect and Analyze Fractions (using TLC) silica_col->fractions alumina_col->fractions combine 4. Combine Pure Fractions fractions->combine concentrate 5. Concentrate under Reduced Pressure combine->concentrate end End: Pure MOM-protected compound concentrate->end

Caption: General workflow for purification.

References

Technical Support Center: Methoxycarbonyloxymethyl (MCOM) Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methoxycarbonyloxymethyl (MCOM) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the inherent lability of the MCOM group. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with MCOM-protected compounds.

Issue 1: Premature Cleavage of MCOM Group During Reaction

  • Question: My MCOM-protected compound is degrading during a reaction run under basic conditions. How can I prevent this?

  • Answer: The MCOM group is known to be labile under basic conditions.[1][2] Consider the following strategies:

    • pH Adjustment: If possible, perform the reaction at a neutral or acidic pH. The MCOM group is significantly more stable in acidic environments.[1][2]

    • Lower Temperature: Reducing the reaction temperature can decrease the rate of hydrolysis.

    • Alternative Protecting Group: If the reaction chemistry allows, consider using a more stable protecting group. For instance, acyloxymethyl groups with longer alkyl chains (e.g., ethoxy or propoxy) have shown increased stability. Propylene (B89431) glycol-based linkers are notably more stable.[1][2]

    • Reduced Reaction Time: Minimize the exposure time to basic conditions. Monitor the reaction closely by HPLC to stop it as soon as the desired transformation is complete.

Issue 2: MCOM Group Cleavage During Work-up or Purification

  • Question: I am losing the MCOM group during my aqueous work-up or column chromatography. What can I do?

  • Answer:

    • Work-up:

      • Avoid basic aqueous solutions (e.g., sodium bicarbonate washes) if possible. Use pH-neutral water or slightly acidic washes (e.g., dilute citric acid or ammonium (B1175870) chloride) if your compound is stable under these conditions.

      • Minimize the duration of the aqueous work-up and work at lower temperatures (e.g., on an ice bath).

    • Chromatography:

      • Solvent Choice: Ensure your solvents for chromatography (e.g., ethyl acetate, acetonitrile (B52724), hexane) are dry and free of basic or acidic impurities. Some grades of solvents can contain residual amines or acids that can catalyze cleavage.

      • Stationary Phase: Standard silica (B1680970) gel can be slightly acidic and may cause cleavage of very sensitive compounds. This is generally less of a problem for MCOM as it is more acid-stable. However, if lability is observed, consider using deactivated silica or an alternative stationary phase like alumina. Avoid basic alumina.

Issue 3: Inconsistent Results in Stability Studies

  • Question: I am getting variable results in my in vitro stability assays for an MCOM-containing prodrug. What could be the cause?

  • Answer: Inconsistent results often stem from minor variations in experimental conditions.

    • pH Control: Ensure the pH of your buffer solutions is accurately prepared and stable throughout the experiment. The hydrolysis rate of the MCOM group is highly pH-dependent.

    • Enzyme Activity: If using plasma or cell homogenates, ensure consistent enzyme activity between batches. The half-life of MCOM-containing prodrugs can be significantly shorter in the presence of esterases.[2]

    • Temperature Control: Maintain a constant and accurate temperature during incubation, as hydrolysis rates are temperature-sensitive.

    • Sample Handling: Analyze samples immediately by HPLC after quenching the reaction to prevent further degradation.

Frequently Asked Questions (FAQs)

  • Q1: How stable is the MCOM group?

    • The MCOM group is one of the more labile acyloxymethyl protecting groups, especially when compared to its ethoxy- or propoxy-containing counterparts.[1][2] Its stability is highly dependent on pH, being more stable at acidic pH and relatively unstable under neutral to basic conditions.[1][2]

  • Q2: What is the primary mechanism of MCOM group cleavage?

    • In aqueous media, the MCOM group can be cleaved through acid-catalyzed, base-catalyzed, and pH-independent hydrolysis.[3][4] The base-catalyzed pathway typically follows a standard nucleophilic acyl substitution (BAc2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon.[3] In biological systems, cleavage is often accelerated by esterase enzymes.[5]

  • Q3: Can I predict the stability of my MCOM-protected compound?

    • While precise prediction is difficult without experimental data, you can make some general assessments. Stability is decreased by:

      • Basic pH (e.g., pH > 7).

      • The presence of esterase enzymes.

      • Increased temperature.

      • Steric hindrance around the ester can sometimes influence hydrolysis rates.[5]

  • Q4: When is the MCOM group a suitable choice?

    • The MCOM group is often employed in prodrug design where rapid release of the parent molecule is desired under physiological conditions (pH 7.4). Its lability is a key feature in this application. It can also be used as a temporary protecting group in multi-step syntheses if subsequent reaction conditions are acidic or neutral and anhydrous.

Data Presentation

The stability of the MCOM group is highly context-dependent. The following table summarizes representative stability data for acyloxymethyl-type prodrugs under various conditions.

Compound TypeConditionHalf-life (t½)Reference
Methoxy linker amino acid prodrugpH 7.4 buffer"Fairly unstable"[1]
Propylene glycol linker amino acid prodrugpH 7.4 buffer> 12 hours[2]
Propylene glycol linker amino acid prodrugCaco-2 cell homogenate (pH 7.4)< 1 hour[2]
Tertiary amidomethyl esterpH 7.4 bufferVaries (dependent on substituents)[4]
Tertiary amidomethyl esterHuman plasmaVaries (dependent on substituents)[4]

Experimental Protocols

Protocol 1: Determination of MCOM Group Stability in Aqueous Buffers

This protocol outlines a general method to determine the hydrolysis rate of an MCOM-protected compound at different pH values.

  • Preparation of Buffers:

    • Prepare a series of buffers (e.g., 50 mM) at desired pH values (e.g., pH 1.2, 4.0, 6.8, 7.4, 9.0). Ensure the ionic strength is constant across all buffers by adding a salt like KCl.

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mg/mL) of the MCOM-protected compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Initiation of Hydrolysis:

    • Pre-warm the buffer solutions to the desired temperature (e.g., 37 °C) in a water bath.

    • To initiate the reaction, add a small volume of the stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the hydrolysis rate.

  • Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the hydrolysis by adding the aliquot to a solution that stops the reaction (e.g., a strong acid for base-catalyzed reactions or a strong base for acid-catalyzed reactions, or by dilution in the mobile phase at a low temperature).

  • HPLC Analysis:

    • Analyze the samples by a validated reverse-phase HPLC method capable of separating the MCOM-protected compound from its hydrolysis products.

    • Use a suitable detection wavelength (e.g., UV) to monitor the disappearance of the parent compound and the appearance of the cleaved product.

  • Data Analysis:

    • Plot the natural logarithm of the peak area (or concentration) of the MCOM-protected compound versus time.

    • If the reaction follows first-order kinetics, the plot will be linear. The pseudo-first-order rate constant (k) is the negative of the slope.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Mandatory Visualizations

Hydrolysis Mechanisms of the MCOM Group

The cleavage of the MCOM group can proceed through different pathways depending on the pH of the environment.

Caption: Base-catalyzed hydrolysis of the MCOM group.

Caption: Acid-catalyzed hydrolysis of the MCOM group.

Experimental Workflow for Stability Analysis

The following diagram illustrates the key steps in determining the stability of an MCOM-protected compound.

G Workflow for MCOM Stability Analysis Prep Prepare Buffers & Stock Solution Incubate Incubate at 37°C Prep->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC Analysis Quench->HPLC Analyze Calculate k and t½ HPLC->Analyze

Caption: Experimental workflow for stability analysis.

References

Technical Support Center: Reactions Involving Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with chloromethyl methyl carbonate (CMMC) and its analogs, particularly in the context of scaling up reactions from the lab to pilot plant or industrial scale.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMMC) typically used for in drug development?

A1: this compound is a versatile reagent primarily used as a methoxycarbonyloxymethylating agent. In drug development, its most significant application is in the synthesis of prodrugs. By reacting CMMC with a carboxylic acid, phosphate, or other acidic functional group on a parent drug molecule, a cleavable promoiety is introduced. This can improve the drug's oral bioavailability, solubility, or pharmacokinetic profile. A notable industrial application involves the use of its close analog, chloromethyl isopropyl carbonate (CMIC), in the synthesis of the antiviral drug Tenofovir Disoproxil.[1][2][3]

Q2: What are the primary safety concerns when handling CMMC, especially at a larger scale?

A2: CMMC is a hazardous chemical that requires careful handling. Key safety concerns include:

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[4]

  • Flammability: It is a flammable liquid and vapor.[4]

  • Toxicity: It is harmful if swallowed and may cause respiratory irritation. There is also suspicion of causing genetic defects.[4]

  • Thermal Instability: While specific data is limited, related carbonates can decompose at elevated temperatures (above 150°C) to release CO2, and analogous α-chloro ethers and chloroformates are known to be thermally sensitive.[5][6] Heating should be carefully controlled to prevent runaway reactions and the release of toxic decomposition products.

  • Moisture Sensitivity: CMMC is sensitive to moisture and should be stored under an inert atmosphere.[4] Reaction with water can lead to decomposition.

Always handle CMMC in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

Q3: What are the most common solvents and bases used in reactions with CMMC?

A3: Reactions involving CMMC, particularly for prodrug synthesis, are typically run in polar aprotic solvents. Common choices include N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile.[2][8] The choice of base is critical and is usually a non-nucleophilic tertiary amine, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction without competing in the primary reaction.[1][4][8]

Q4: My starting material (e.g., a phosphonic acid) is poorly soluble in the reaction solvent. How does this impact scale-up?

A4: Poor solubility is a major scale-up challenge. At the lab scale, magnetic stirring might be sufficient, but on a larger scale, it can lead to:

  • Poor Mixing and Heat Transfer: Formation of thick slurries or "lumps" of solid can prevent efficient mixing, leading to localized overheating and increased byproduct formation.[8]

  • Inconsistent Reaction Rates: The reaction rate can be limited by the dissolution rate of the starting material, making the process difficult to control and reproduce.

  • Difficult Handling: Transferring and handling thick slurries in a large reactor can be challenging.

To address this, process chemists often add the base (e.g., triethylamine) to a suspension of the starting material in the solvent. This can form a more soluble salt, although sometimes this salt may also precipitate, creating a different slurry.[8] Robust mechanical stirring and careful temperature control are essential during this process.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Solutions & Scale-Up Considerations
Low Yield or Stalled Reaction 1. Poor Solubility: Starting material or its salt is not sufficiently soluble, limiting the reaction rate.[8]2. Inactive Reagents: CMMC may have degraded due to moisture. The base may be of poor quality.3. Insufficient Temperature: Reaction may be too slow at the set temperature.4. Formation of Inactive Salt: The base may form an unreactive salt with the starting material.1. Solvent/Base Selection: Screen different polar aprotic solvents (NMP, DMSO). Ensure the base effectively forms a soluble salt with the substrate.2. Reagent Quality: Use fresh, anhydrous CMMC and high-purity base. Store CMMC under an inert atmosphere.[4]3. Temperature Optimization: Carefully increase the reaction temperature in small increments (e.g., 5-10°C), monitoring for byproduct formation via in-process controls (IPC) like HPLC. On scale-up, ensure the reactor's heating system can provide uniform temperature control.4. Catalyst Addition: Consider adding a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to improve reactivity, especially in heterogeneous mixtures.[2][4]
High Levels of Mono-Ester Impurity 1. Insufficient CMMC: Not enough electrophile was used to drive the reaction to completion.2. Short Reaction Time: The reaction was stopped before the second esterification could complete.3. Low Reaction Temperature: The kinetics for the second esterification may be significantly slower at lower temperatures.1. Stoichiometry: Increase the molar equivalents of CMMC. On a lab scale, 2.5-3.0 equivalents (relative to the di-acid) are common.[2] This may need to be re-optimized at scale to balance yield and cost.2. Reaction Time: Extend the reaction time and monitor the disappearance of the mono-ester intermediate by HPLC.3. Temperature: Increase the reaction temperature. A common range for these reactions is 50-60°C.[2][4]
Formation of Unknown Impurities/Degradation 1. Reaction Temperature Too High: CMMC or the product may be thermally degrading. High temperatures can also favor side reactions.2. Presence of Water: Moisture can hydrolyze CMMC and potentially other species in the reaction.3. Side Reactions with Solvent: Solvents like DMF or DMSO can decompose at high temperatures, especially in the presence of base.1. Temperature Control: Maintain strict temperature control. On a large scale, this is critical due to the reduced surface-area-to-volume ratio, which makes heat dissipation less efficient. Implement controlled, slow addition of CMMC to manage the reaction exotherm.[5]2. Anhydrous Conditions: Ensure all reagents, solvents, and the reactor are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen).3. Solvent Choice: Select a solvent that is stable under the reaction conditions. NMP is often a robust choice for these reactions.[8]
Difficult Work-up / Emulsion Formation 1. Quenching Procedure: Rapidly adding the reaction mixture to an aqueous solution can cause precipitation or emulsion, especially with viscous solvents like NMP.2. Solvent Choice: Certain organic/aqueous solvent combinations are prone to forming stable emulsions.1. Controlled Quench: Cool the reaction mixture before quenching. Consider a "reverse quench" where water or an aqueous solution is slowly added to the reaction mixture before extraction. In the synthesis of Tenofovir Disoproxil, the reaction mixture is often cooled and then added to a large volume of chilled water or brine to precipitate the crude product.[4]2. Add Brine: During extraction, wash with a saturated brine solution to increase the ionic strength of the aqueous phase, which can help break emulsions.
Product Purity is Low After Isolation 1. Inefficient Crystallization/Precipitation: The chosen solvent system may not effectively reject key impurities.2. Co-precipitation: Impurities may be trapped within the crystal lattice of the desired product.1. Solvent Screening: Screen various solvents for precipitation and re-slurrying/crystallization. For Tenofovir Disoproxil, solvents like isopropanol, ethyl acetate (B1210297), and cyclohexane (B81311) are used for purification.[1][2]2. Re-slurry/Trituration: Instead of a full recrystallization, slurrying the crude product in a suitable solvent can be a highly effective and scalable method to wash away impurities. This avoids the need to fully re-dissolve the material, which can be a challenge at scale.

Data Presentation: Scale-Up of Tenofovir Disoproxil Synthesis

Table 1: Effect of Base and Catalyst on Yield and Purity

ReferenceTenofovir (equiv)CMIC (equiv)Base (equiv)Catalyst (equiv)SolventTemp (°C)Time (h)Yield (%)Purity (%)
CN110590842A[2]1.03.0Triethylamine (3.0)TBAB (0.5)NMP50-60~380.8>95
CN110590842A[2]1.03.0DMAP (3.0)TBAB (0.5)DMSO50-60~379.595.3
CN110590842A[2]1.02.0K₂CO₃ (0.5)TBAB (0.5)Acetonitrile40-50~371.693.1
CN110590842A[2]1.03.0Triethylamine (2.0)TBAB (0.1)DMAc50-60~382.095.8

Abbreviations: CMIC = Chloromethyl Isopropyl Carbonate; TBAB = Tetrabutylammonium Bromide; NMP = N-Methyl-2-pyrrolidone; DMSO = Dimethyl Sulfoxide; DMAP = 4-Dimethylaminopyridine; DMAc = N,N-Dimethylacetamide.

Table 2: Impact of Additives on Process Outcome

ReferenceAdditive (equiv)Yield (%)Purity (%)Key Observation
CN110590842A[2]Ammonium Formate (0.5) + Trimethylchlorosilane (0.2)80.895.6Use of additives reported to reduce impurity formation and improve yield.
CN110590842A[2]None (Control)74.995.6Without the specified additives, the yield was lower.
CN110590842A[2]Urea (1.0)82.095.8Urea used as an alternative additive.

Experimental Protocols

Detailed Protocol for the Synthesis of Tenofovir Disoproxil (Adapted from Patent Literature)

This protocol is a composite representation based on common procedures for the synthesis of Tenofovir Disoproxil using chloromethyl isopropyl carbonate (CMIC) and is intended for informational purposes.[2][4] Note: This reaction should be performed by trained personnel with appropriate engineering controls and PPE.

Materials:

  • Tenofovir (PMPA): 1.0 equivalent

  • Chloromethyl Isopropyl Carbonate (CMIC): 2.5 - 3.0 equivalents

  • Triethylamine (TEA): 2.0 - 3.0 equivalents

  • Tetrabutylammonium Bromide (TBAB): 0.1 - 0.5 equivalents

  • N-Methyl-2-pyrrolidone (NMP), anhydrous: ~6-10 mL per gram of Tenofovir

  • Dichloromethane (DCM)

  • Deionized Water, chilled

  • Isopropyl Acetate or Cyclohexane (for purification)

Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled addition of liquid reagents.

  • Filtration apparatus (e.g., Büchner funnel or filter reactor).

  • Vacuum oven for drying.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge Tenofovir (1.0 eq), NMP, TBAB (0.1 eq), and TEA (2.0 eq) to the reactor under a nitrogen atmosphere.

  • Initial Stirring & Heating: Begin mechanical stirring to create a suspension. Heat the reactor jacket to 50-60°C. Stir for approximately 30 minutes. The initial suspension may partially or fully dissolve before potentially forming a new, thick slurry of the triethylammonium (B8662869) salt.[8]

  • Controlled Addition of CMIC: Slowly add the CMIC (3.0 eq) to the reaction mixture over 1-2 hours using an addition pump. Monitor the internal temperature closely. The reaction is exothermic; maintain the internal temperature between 50-60°C by adjusting the addition rate and/or using jacket cooling.

  • Reaction Monitoring: Maintain the reaction mixture at 50-60°C for 3-5 hours after the addition is complete. As the reaction proceeds, the slurry should dissolve, resulting in a clear solution.[8] Monitor the reaction progress by HPLC, checking for the disappearance of Tenofovir and the mono-ester intermediate.

  • Quench and Precipitation: Once the reaction is complete, cool the reactor contents to room temperature, then further cool to 0-5°C. In a separate vessel, prepare a sufficient volume of chilled (0-5°C) deionized water. Slowly transfer the reaction mixture into the chilled water with vigorous stirring. The crude Tenofovir Disoproxil should precipitate as a solid.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Isolate the solid product by filtration. Wash the filter cake with cold water.

  • Purification (Slurry Wash): Transfer the wet, crude solid to a clean reactor. Add a suitable solvent for purification (e.g., isopropyl acetate or cyclohexane). Stir the slurry at room temperature for several hours.

  • Final Isolation and Drying: Filter the purified product, wash the cake with a small amount of fresh solvent, and dry the solid in a vacuum oven at ≤40°C until a constant weight is achieved.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactor 1. Purge Reactor with N2 charge_reagents 2. Charge Tenofovir, NMP, TBAB, and TEA prep_reactor->charge_reagents heat_stir 3. Heat to 50-60°C with Mechanical Stirring charge_reagents->heat_stir add_cmic 4. Controlled Addition of CMIC over 1-2h heat_stir->add_cmic maintain_temp 5. Maintain at 50-60°C for 3-5h add_cmic->maintain_temp monitor 6. Monitor by HPLC maintain_temp->monitor cool 7. Cool Reaction Mixture to 0-5°C monitor->cool quench 8. Quench into Chilled Water cool->quench isolate 9. Filter Crude Solid quench->isolate slurry 10. Slurry Crude Solid in Isopropyl Acetate isolate->slurry filter_dry 11. Filter and Dry Under Vacuum slurry->filter_dry final_product Final Product filter_dry->final_product

Caption: Experimental workflow for the scaled-up synthesis of Tenofovir Disoproxil.

G start Low Yield or Incomplete Reaction q_ipc Was IPC (e.g., HPLC) a clear solution at the end of the reaction? start->q_ipc a_slurry Issue: Poor Solubility - Screen alternative solvents (DMSO) - Ensure base forms a soluble salt - Increase temperature cautiously - Add Phase Transfer Catalyst (TBAB) q_ipc->a_slurry No (Slurry Present) a_clear Reaction Chemistry Issue q_ipc->a_clear Yes (Clear Solution) q_reagents Are reagents (CMMC, base) fresh and anhydrous? a_clear->q_reagents a_bad_reagents Issue: Reagent Quality - Use fresh, anhydrous CMMC - Verify purity of base - Store CMMC under N2 q_reagents->a_bad_reagents No q_conditions Are reaction temp. and time sufficient? q_reagents->q_conditions Yes a_bad_conditions Issue: Sub-optimal Conditions - Increase temperature by 5-10°C - Extend reaction time - Increase equivalents of CMMC q_conditions->a_bad_conditions No a_ok Root cause likely addressed. Re-run experiment with optimized parameters. q_conditions->a_ok Yes

Caption: Troubleshooting logic for a low-yield CMMC reaction.

G cluster_reactants Reactants cluster_products Products & Byproducts tenofovir Tenofovir (Di-acid, R-P(O)(OH)2) mono_ester Mono-Ester Intermediate (R-P(O)(OH)(OR')) tenofovir->mono_ester + CMIC, Base cmic CMIC (2.5-3.0 eq) cmic->mono_ester + CMIC, Base base Base (TEA) base->mono_ester + CMIC, Base di_ester Desired Product Tenofovir Disoproxil (R-P(O)(OR')2) mono_ester->di_ester + CMIC, Base dimer Dimer Impurities mono_ester->dimer Side Reactions (High Temp/Conc.) di_ester->dimer Side Reactions (High Temp/Conc.)

Caption: Reaction pathway showing desired product and key byproducts.

References

Technical Support Center: Monitoring Chloromethyl Methyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving chloromethyl methyl carbonate (CMCC) by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid and effective technique for qualitatively monitoring the progress of a chemical reaction.[1] It allows for the visualization of the consumption of starting materials and the formation of products.[2][3]

TLC Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Spots are streaking or elongated. 1. Sample is too concentrated.[1][4][5] 2. Compound is acidic or basic.[5][6] 3. Reaction is in a high-boiling solvent (e.g., DMF, DMSO).[7] 4. Compound is unstable on the silica (B1680970) plate.[5][7]1. Dilute the reaction aliquot before spotting. 2. Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to the eluent.[5][6] 3. After spotting the plate, place it under a high vacuum for a few minutes to remove the solvent before developing.[7] 4. Perform a 2D TLC to check for on-plate decomposition. If unstable, consider using alumina (B75360) or reverse-phase plates.[7]
Starting material and product have the same or very similar Rf values. 1. The solvent system (eluent) lacks the proper selectivity for the compounds.[7] 2. It is difficult to distinguish two separate, but close, spots.1. Change the solvent system. Try solvents from different selectivity classes (e.g., switch from ethyl acetate/hexane to dichloromethane/hexane or toluene/ethyl acetate).[7] 2. Always use a "co-spot" lane, where both the starting material and reaction mixture are spotted together. If the starting material is consumed, the co-spot will appear as a single, well-defined spot at the product Rf. If they are different but close, the spot may look elongated.[2][8]
No spots are visible after development. 1. The compounds are not UV-active. 2. The chosen chemical stain does not react with the compounds.[6] 3. The sample is too dilute.[4][6] 4. The compounds are volatile and evaporated from the plate.[6] 5. The spotting line was below the solvent level in the chamber.[4][6]1. Use a chemical stain for visualization. 2. Use a more universal stain, such as potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) (CAM).[6] 3. Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[4] 4. This is a known challenge for certain compounds; analysis may require a different technique. 5. Ensure the pencil line used for spotting is always above the level of the eluent in the developing chamber.[4]
Rf values are inconsistent between runs. 1. The composition of the solvent system is changing due to evaporation of the more volatile component. 2. The TLC chamber was not properly saturated with solvent vapor.1. Use a lid on the developing chamber and prepare fresh eluent for each run.[4] 2. Place a piece of filter paper inside the chamber, wetted with the eluent, to ensure the atmosphere is saturated before placing the plate inside.
TLC Frequently Asked Questions (FAQs)

Q1: What is a "co-spot" and why is it important? A1: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[2] It is crucial for confirming if the starting material has been consumed, especially when the product has a very similar Rf value to the reactant.[8] If the starting material spot is gone from the reaction lane, the co-spot lane will show only the product spot.

Q2: How do I choose an appropriate solvent system (eluent)? A2: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.4.[8] This provides a good window for the product to appear at a different Rf. Start with a common mixture like ethyl acetate/hexanes and adjust the ratio to achieve the desired polarity.[9] If separation is poor, try solvents with different selectivities.[10]

Q3: My compounds are not visible under a UV lamp. How can I see them? A3: If your compounds do not absorb UV light, you must use a chemical stain. The plate is dipped or sprayed with a reagent that reacts with the compounds to produce colored spots, usually after gentle heating.[11]

Q4: Which chemical stain should I use for CMCC reactions? A4: Since CMCC is an alkylating agent and its products are often esters or ethers, a universal stain is recommended. Potassium permanganate is a good first choice as it reacts with a wide variety of functional groups. p-Anisaldehyde is also effective for many oxygenated compounds.[12][13] Note that iodine, while a general stain, is often ineffective for alkyl halides.[11]

Experimental Protocol: Monitoring a Reaction by TLC
  • Prepare the Eluent: Select a solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) and pour it into a developing chamber to a depth of about 0.5 cm. Place a lid on the chamber to allow the atmosphere to saturate.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on this line for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).[8]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the diluted starting material to the 'SM' and 'Co' marks.

    • Take a small aliquot from the reaction vessel.[14] If the reaction solvent has a high boiling point, dilute the aliquot in a more volatile solvent (e.g., dichloromethane).

    • Apply a small spot of the diluted reaction mixture to the 'Rxn' and 'Co' marks (spotting directly over the starting material on the 'Co' mark).[8]

  • Develop the Plate: Carefully place the TLC plate into the chamber, ensuring the starting line is above the solvent level.[6] Close the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp and circle any visible spots. Then, dip the plate into a chemical stain (e.g., potassium permanganate), gently wipe the back, and heat carefully with a heat gun until spots appear.

  • Analyze the Result: The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS is a powerful analytical technique that separates compounds chromatographically and detects them by their mass-to-charge ratio (m/z). It is highly sensitive and specific, providing molecular weight information that is invaluable for reaction monitoring and impurity profiling.

LC-MS Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Weak or no analyte signal (ion suppression). 1. Co-eluting matrix components are suppressing the ionization of the analyte.[15] 2. Suboptimal ionization source parameters (e.g., temperature, gas flows, voltages). 3. Mobile phase is not compatible with the ionization method (e.g., non-volatile buffers like phosphate).[16] 4. Analyte is degrading in the source.1. Improve chromatographic separation to resolve the analyte from interfering compounds. Improve sample cleanup procedures. 2. Optimize source parameters by infusing a standard solution of the analyte. 3. Use volatile mobile phases and additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.[17] 4. Try a less harsh ionization method (e.g., switch from APCI to ESI) or adjust source temperatures.
Multiple peaks for a single compound (e.g., [M+H]+, [M+Na]+, [M+K]+). 1. Formation of adducts with salts present in the sample, mobile phase, or from glassware. 2. In-source fragmentation of the analyte.1. Add a small amount of a volatile acid (e.g., 0.1% formic acid) or ammonium salt (e.g., 5-10 mM ammonium acetate) to the mobile phase to promote protonation ([M+H]+) over other adducts.[18] Use high-purity solvents and clean glassware. 2. Reduce in-source collision energy or use gentler source conditions.
A prominent [M+Cl]- adduct is observed in negative ion mode. 1. The analyte has a high affinity for chloride ions. This is common for chlorinated compounds or when chlorinated solvents are present.[19][20][21] 2. Chloride contamination in the mobile phase or from the sample itself.[22]1. This can be characteristic of the molecule. While the [M+Cl]- adduct can be used for quantification, its fragmentation may not be structurally informative.[20] 2. Ensure high-purity, non-chlorinated solvents are used. If the sample is the source, consider a sample preparation step to remove chloride ions, such as using a silver-form cation exchange cartridge.[22]
High baseline noise or extraneous peaks. 1. Contamination from solvents, glassware, plasticware (plasticizers), or the LC system itself.[23] 2. Mobile phase is old or contains microbial growth.[24] 3. Carryover from a previous injection.[25]1. Use high-purity LC-MS grade solvents. Filter all mobile phases and samples. Avoid plastic containers where possible.[24] 2. Prepare fresh mobile phases daily.[24] 3. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.[25]
LC-MS Frequently Asked Questions (FAQs)

Q1: What are adduct ions in LC-MS? A1: Adduct ions are formed when the target molecule associates with another ion present in the system, such as a proton ([M+H]+), a sodium ion ([M+Na]+), an ammonium ion ([M+NH4]+), or a chloride ion ([M+Cl]-).[21] While the protonated adduct is often desired for analysis, other adducts can complicate the mass spectrum and reduce the signal intensity of the ion of interest.

Q2: My reaction involves CMCC. What specific ions should I look for? A2: For a reaction where CMCC (MW = 124.52 g/mol ) reacts with a nucleophile (Nu-H), you would look for the mass of the expected product. In positive ion mode, search for the protonated molecule [Product+H]+ and potential sodium [Product+Na]+ or ammonium [Product+NH4]+ adducts. In negative ion mode, you might see a deprotonated molecule [Product-H]- if it's acidic, or a chloride adduct [Product+Cl]-.[20]

Q3: What is a good starting mobile phase for analyzing CMCC reactions? A3: A common starting point for reverse-phase LC-MS is a gradient of water and acetonitrile (B52724) or methanol, both containing 0.1% formic acid.[17][18] The formic acid helps to promote the formation of protonated molecules ([M+H]+) and provides better peak shapes.

Experimental Protocol: General LC-MS Analysis
  • Sample Preparation: Take an aliquot of the reaction mixture and quench it if necessary. Dilute the sample significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure compatibility and prevent peak distortion. Filter the sample through a 0.22 µm syringe filter.

  • Method Setup:

    • Column: A C18 reverse-phase column is a versatile choice for small molecules.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over several minutes to elute compounds of varying polarities.

    • Mass Spectrometer: Set the instrument to scan a relevant mass range (e.g., m/z 100-500) in both positive and negative ion modes for initial screening.

  • Analysis: Inject the prepared sample. Identify the mass-to-charge ratios corresponding to your starting materials, expected products, and any potential byproducts or adducts. Monitor the extracted ion chromatogram (XIC) for the product's m/z to track its formation over the course of the reaction.

Visualizations

Caption: General workflow for monitoring a reaction using TLC.

TLC_Troubleshooting Start Problem Observed on TLC Plate Streaking Streaking / Elongated Spots Start->Streaking NoSep Poor or No Separation (Similar Rf) Start->NoSep NoSpots No Spots Visible Start->NoSpots C_Streak1 Sample too concentrated? Streaking->C_Streak1 S_NoSep Change solvent system (different polarity/selectivity) NoSep->S_NoSep C_NoSpots1 Compound UV inactive? NoSpots->C_NoSpots1 C_Streak2 Acidic/Basic compound? C_Streak1->C_Streak2 No S_Streak1 Dilute sample C_Streak1->S_Streak1 Yes C_Streak3 High-boiling solvent? C_Streak2->C_Streak3 No S_Streak2 Add acid/base to eluent C_Streak2->S_Streak2 Yes S_Streak3 Dry plate under vacuum C_Streak3->S_Streak3 Yes C_NoSpots2 Sample too dilute? C_NoSpots1->C_NoSpots2 No S_NoSpots1 Use a chemical stain (e.g., KMnO4) C_NoSpots1->S_NoSpots1 Yes S_NoSpots2 Concentrate spot (re-spotting) C_NoSpots2->S_NoSpots2 Yes

Caption: Troubleshooting logic for common TLC analysis issues.

LCMS_Troubleshooting Start Problem with LC-MS Data LowSignal Low Signal / Ion Suppression Start->LowSignal MultiPeaks Multiple Adducts ([M+Na]+, [M+K]+) Start->MultiPeaks HighNoise High Baseline Noise Start->HighNoise Cause_LowSignal1 Matrix Effects? LowSignal->Cause_LowSignal1 Cause_MultiPeaks Salts in System? MultiPeaks->Cause_MultiPeaks Cause_HighNoise1 Contaminated Solvents? HighNoise->Cause_HighNoise1 Solve_LowSignal1 Improve Chromatography or Sample Cleanup Cause_LowSignal1->Solve_LowSignal1 Yes Cause_LowSignal2 Source Not Optimized? Cause_LowSignal1->Cause_LowSignal2 No Solve_LowSignal2 Optimize Source Parameters (Temp, Gas, Voltage) Cause_LowSignal2->Solve_LowSignal2 Yes Solve_MultiPeaks Add Formic Acid or Ammonium Acetate to Mobile Phase Cause_MultiPeaks->Solve_MultiPeaks Yes Solve_HighNoise1 Use Fresh LC-MS Grade Solvents Cause_HighNoise1->Solve_HighNoise1 Yes Cause_HighNoise2 System Carryover? Cause_HighNoise1->Cause_HighNoise2 No Solve_HighNoise2 Run Blanks & Improve Needle Wash Method Cause_HighNoise2->Solve_HighNoise2 Yes

Caption: Troubleshooting logic for common LC-MS analysis issues.

References

Technical Support Center: Quenching Strategies for Chloromethyl Methyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding quenching strategies for reactions involving chloromethyl methyl carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the standard quenching agents for reactions involving this compound?

A1: Standard quenching agents for reactions with this compound are typically aqueous solutions. Commonly used agents include:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution: This is a mild base that effectively neutralizes any acidic byproducts and hydrolyzes unreacted this compound.[1][2]

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution: A mild acidic salt solution that can quench the reaction and is often used in workups of pH-sensitive compounds.[3][4]

  • Water (H₂O): Can be used to hydrolyze the excess this compound, although it may be less effective at neutralizing acidic byproducts compared to a basic wash.[1][3]

Q2: Is the quenching of this compound reactions exothermic?

A2: Yes, the quenching process is often described as mildly exothermic.[3] It is recommended to perform the quench at a reduced temperature (e.g., in an ice bath) and to add the quenching agent slowly to control any potential temperature increase, especially on a larger scale.[4]

Q3: How can I tell if the quenching process is complete?

A3: Complete quenching is indicated by the cessation of any exothermic reaction and the absence of the starting this compound in the reaction mixture. This can be verified by thin-layer chromatography (TLC) or other analytical techniques like HPLC or GC by analyzing an aliquot of the organic layer after the workup. For the analogous chloromethyl methyl ether (MOM-Cl), vigorous stirring with the aqueous quench solution for about 5-15 minutes is typically sufficient to destroy the residual reagent.[3][5]

Q4: What are the potential side products from quenching this compound?

A4: The primary quenching process involves the hydrolysis of the chloromethyl group. Under aqueous conditions, this compound will likely hydrolyze to form methoxymethyl carbonate and hydrochloric acid. In the presence of a base like sodium bicarbonate, the hydrochloric acid is neutralized. The methoxymethyl carbonate may be unstable and could further decompose. In reactions involving other nucleophiles present in the reaction mixture, unwanted side reactions could occur if the quenching is not performed efficiently.

Q5: I've formed an emulsion during the aqueous workup after quenching. How can I resolve this?

A5: Emulsion formation is a common issue in biphasic workups. Here are several strategies to break an emulsion:

  • Add brine: Washing with a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help break the emulsion.[4]

  • Patience: Allowing the separatory funnel to stand for a period can sometimes lead to layer separation.

  • Filtration: Filtering the mixture through a pad of Celite or glass wool can help to remove particulate matter that may be stabilizing the emulsion.[4]

  • Solvent addition: Adding a small amount of a different organic solvent might change the polarity and help break the emulsion.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product decomposition or low yield after quenching. The product may be sensitive to the pH of the quenching agent (acidic or basic).- If the product is acid-sensitive, use a mild basic quench like saturated sodium bicarbonate solution. - If the product is base-sensitive, use a neutral or mildly acidic quench like saturated ammonium chloride solution or water.[4] - Perform the quench at low temperatures (0-5 °C) to minimize decomposition.[4]
Incomplete reaction and presence of starting material after workup. Insufficient reaction time or temperature. Inefficient quenching leading to ongoing reaction during workup.- Ensure the initial reaction has gone to completion by monitoring with TLC or another appropriate method before quenching. - Ensure vigorous stirring during the quench for a sufficient amount of time (e.g., 15-30 minutes) to completely hydrolyze the excess this compound.[5]
Difficulty removing aqueous-soluble byproducts. Insufficient washing of the organic layer.- Perform multiple washes with the appropriate aqueous solution (e.g., water, brine).[1] - If acidic or basic impurities are present, use dilute acid or base washes accordingly, provided the product is stable under these conditions.[1][4]
Presence of a persistent impurity at the same Rf as the product on TLC. The impurity may be a byproduct of the reaction or quenching process.- Alter the quenching strategy (e.g., switch from a basic to a mildly acidic quench) to see if the byproduct formation is affected. - Employ a different purification technique, such as column chromatography with a different eluent system or recrystallization.

Quantitative Data Summary

Quenching Agent Reaction Scale Quenching Time Observations & Efficacy Reference
Saturated NH₄Cl42 mmol>5 minutesMildly exothermic (temp. increase to ~31-35 °C). >98% of MOM-Cl destroyed within 5 minutes.[3]
Water42 mmol>5 minutesMildly exothermic. >98% of MOM-Cl destroyed within 5 minutes.[3]
Saturated Na₂CO₃42 mmol>5 minutesMildly exothermic. >98% of MOM-Cl destroyed within 5 minutes.[3]
Water / Saturated NaHCO₃ / Dilute HCl1.44 mmolNot specifiedSequential washes used effectively in the workup of a reaction to form a chloromethyl carbonate derivative.[1]

Experimental Protocols

Protocol: Protection of an Amine with this compound and Subsequent Quench

This protocol describes a general procedure for the N-protection of a primary or secondary amine using this compound, followed by a standard quenching and workup procedure.

Materials:

  • Amine substrate

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add 1.1 to 1.5 equivalents of the non-nucleophilic base dropwise.

  • Addition of this compound: Slowly add 1.0 to 1.2 equivalents of this compound to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution to quench the reaction and destroy any excess this compound.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.[1]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.

Visualizations

Quenching_Workflow cluster_reaction Reaction Phase cluster_quenching Quenching & Workup cluster_purification Purification Reaction Reaction of Substrate with this compound Quench Quench with Aqueous Solution (e.g., NaHCO₃, NH₄Cl, H₂O) Reaction->Quench Reaction Complete Separation Phase Separation Quench->Separation Wash Aqueous Washes (Water, Brine) Separation->Wash Drying Drying over Na₂SO₄ Wash->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification FinalProduct Isolated Product Purification->FinalProduct

Caption: Experimental workflow for a reaction using this compound, from reaction to purified product.

Troubleshooting_Logic cluster_emulsion_solutions Solutions for Emulsion cluster_yield_solutions Solutions for Low Yield cluster_quench_solutions Solutions for Incomplete Quenching Start Problem Encountered During/After Quenching Emulsion Emulsion Formation Start->Emulsion LowYield Low Product Yield Start->LowYield IncompleteQuench Incomplete Quenching Start->IncompleteQuench AddBrine Add Brine Emulsion->AddBrine Filter Filter through Celite Emulsion->Filter Wait Allow to Stand Emulsion->Wait CheckpH Check Product pH Sensitivity LowYield->CheckpH LowTemp Quench at Low Temperature LowYield->LowTemp Stirring Increase Stirring Time/Vigor IncompleteQuench->Stirring Monitor Monitor by TLC/HPLC IncompleteQuench->Monitor

Caption: A logical diagram for troubleshooting common issues encountered during the quenching of this compound reactions.

References

Technical Support Center: Improving Regioselectivity in Chloromethyl Methyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloromethyl Methyl Carbonate (CMIMC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of hydroxyl group protection using CMIMC, often referred to by its related reagent, methoxymethyl chloride (MOM-Cl).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving regioselectivity with this compound?

A1: The primary challenge arises when a molecule contains multiple hydroxyl groups of similar reactivity, such as primary and secondary alcohols, or different types of hydroxyls like phenolic and alcoholic. This compound is a highly reactive electrophile and can react with various nucleophiles, including different hydroxyl groups, leading to a mixture of regioisomers.[1] Controlling which hydroxyl group reacts is key to a successful synthetic strategy.

Q2: How does the choice of base influence the regioselectivity of the reaction?

A2: The choice of base is a critical factor in controlling regioselectivity. Generally, two main conditions are employed:

  • Weak, non-nucleophilic bases (e.g., N,N-diisopropylethylamine - DIPEA): In this case, the alcohol acts as the nucleophile, and the base serves to neutralize the HCl generated during the reaction. This method is often used for substrates sensitive to strong bases.[1]

  • Strong bases (e.g., Sodium Hydride - NaH): With strong bases, the alcohol is first deprotonated to form a more nucleophilic alkoxide. This can alter the relative reactivity of different hydroxyl groups. For instance, the more acidic hydroxyl group will be deprotonated preferentially, which can be exploited to achieve regioselectivity.[1]

Q3: Can steric hindrance be used to control regioselectivity?

A3: Yes, steric hindrance plays a significant role. Less sterically hindered hydroxyl groups, such as primary alcohols, are generally more accessible and react faster. However, it is possible to achieve protection at a more sterically hindered position through specific strategies, such as using a temporary directing group or by forming a cyclic intermediate that is then regioselectively opened.[1][2]

Q4: What is the role of the solvent in these reactions?

A4: The solvent can influence the reaction rate and selectivity by affecting the solubility of the reactants and the solvation of the intermediate species. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used. The choice of solvent can impact the aggregation of reagents and the transition state energies, thereby influencing the regiochemical outcome.

Q5: Are there safer alternatives to this compound?

A5: Due to the carcinogenic nature of this compound and related haloethers, safer alternatives are often sought. One common alternative is to use dimethoxymethane (B151124) in the presence of an acid catalyst. This method proceeds through an acetal (B89532) exchange mechanism and avoids the use of highly toxic alkylating agents.[1]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low or no reaction Incomplete deprotonation of the alcohol.When using a strong base like NaH, ensure anhydrous conditions and allow sufficient time for the alkoxide to form before adding CMIMC.[1]
Low reactivity of the hydroxyl group due to steric hindrance.Increase the reaction temperature or use a more reactive activating agent in conjunction with CMIMC if applicable.
Formation of a mixture of regioisomers Similar reactivity of multiple hydroxyl groups.Modify the reaction conditions to favor either kinetic or thermodynamic control. For example, using a bulky base may favor reaction at the less sterically hindered position (kinetic product).
Insufficient difference in acidity between hydroxyl groups.Consider a protecting group strategy where one hydroxyl group is selectively protected with an orthogonal protecting group before introducing CMIMC.
Reaction is messy with multiple byproducts Reaction temperature is too high, leading to decomposition.Run the reaction at a lower temperature, even if it requires a longer reaction time.
The substrate is not stable to the basic conditions.Use a weaker, non-nucleophilic base like DIPEA instead of a strong base like NaH.[1]
Difficulty in purifying the desired product from regioisomers Similar polarity of the regioisomers.Employ advanced chromatographic techniques such as preparative HPLC or supercritical fluid chromatography (SFC). Alternatively, consider derivatizing the mixture to facilitate separation.

Quantitative Data on Regioselectivity

While specific quantitative data on regioisomer ratios for CMIMC reactions is often substrate-dependent and not always available in a comparative format in the literature, the following table provides a general overview of expected outcomes based on the principles of chemical reactivity.

Substrate Type Reaction Conditions Major Regioisomer Minor Regioisomer Governing Factor
Primary & Secondary Diol CMIMC, DIPEA, DCM, 0 °C to rtPrimary AlkoxySecondary AlkoxySteric Hindrance (Kinetic Control)
Primary & Secondary Diol 1. NaH, THF, 0 °C2. CMIMCPrimary AlkoxySecondary AlkoxySteric Hindrance (Kinetic Control)
Phenolic & Primary Alcohol 1. K₂CO₃, Acetone, rt2. CMIMCPhenolic AlkoxyPrimary AlkoxyAcidity (Thermodynamic Control)
Catechol 1. NaH (1 equiv.), DMF2. CMIMC (1 equiv.)Mono-protected CatecholDi-protected CatecholStoichiometry

Experimental Protocols

Protocol 1: General Procedure for MOM Protection of a Primary Alcohol

This protocol is a general method for the protection of a primary alcohol using methoxymethyl chloride (MOM-Cl), which is analogous to using CMIMC.

Materials:

  • Primary alcohol

  • N,N-diisopropylethylamine (DIPEA)

  • Methoxymethyl chloride (MOM-Cl)

  • Sodium iodide (NaI)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (1.0 eq.) and DIPEA (4.0 eq.) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).[1]

  • Cool the resulting suspension to 0 °C in an ice bath.[1]

  • Add freshly distilled MOM-Cl (3.0 eq.) dropwise over 10 minutes.[1]

  • Add NaI (0.5 eq.) to the reaction mixture.[1]

  • Allow the mixture to warm to room temperature and stir for 16 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Regioselective MOM Protection of the More Hindered Hydroxyl Group in a Diol

This advanced protocol achieves the seemingly counterintuitive protection of a more sterically hindered secondary alcohol in the presence of a primary alcohol by using a temporary orthoester intermediate.

Materials:

  • Vicinal diol (containing both primary and secondary alcohols)

  • Orthoester (e.g., trimethyl orthoacetate)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Anhydrous solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Orthoester Formation: In a round-bottom flask under an inert atmosphere, dissolve the diol in an anhydrous solvent. Add the orthoester and a catalytic amount of an acid catalyst. Heat the mixture to facilitate the formation of the cyclic orthoester intermediate. Monitor the reaction by TLC.

  • Reductive Cleavage: After the formation of the orthoester is complete, cool the reaction mixture to -78 °C. Slowly add DIBAL-H. The DIBAL-H will preferentially coordinate with and reduce the orthoester in a regioselective manner, leaving the MOM group attached to the more sterically hindered oxygen.[1]

  • Work-up: Quench the reaction carefully with a suitable quenching agent (e.g., Rochelle's salt solution). Allow the mixture to warm to room temperature and stir until the layers separate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting MOM-protected alcohol by column chromatography.

Visualizations

Experimental Workflow for Regioselective Protection

G Workflow for Regioselective MOM Protection of a Diol cluster_0 Kinetic Control (Less Hindered OH) cluster_1 Thermodynamic Control (More Acidic OH) A Unsymmetrical Diol B Add CMIMC, DIPEA, DCM A->B C Reaction at less hindered primary -OH B->C D Mono-protected Product C->D E Phenolic Alcohol F Add NaH (strong base) E->F G Selective deprotonation of acidic phenolic -OH F->G H Add CMIMC G->H I Reaction at phenoxide H->I J Mono-protected Product I->J

Caption: General strategies for achieving regioselectivity in CMIMC reactions.

Decision Tree for Troubleshooting Poor Regioselectivity

G Troubleshooting Poor Regioselectivity Start Poor Regioselectivity Observed Q1 Are the hydroxyl groups sterically different? Start->Q1 A1_yes Use a bulky base to enhance steric differentiation. Q1->A1_yes Yes A1_no Are the hydroxyl groups electronically different (e.g., phenolic vs. alcoholic)? Q1->A1_no No End Improved Regioselectivity A1_yes->End A2_yes Exploit pKa differences. Use a base that selectively deprotonates the more acidic -OH. A1_no->A2_yes Yes A2_no Consider an orthogonal protection strategy. A1_no->A2_no No A2_yes->End A2_no->End

Caption: A decision-making flowchart for improving regioselectivity.

References

Validation & Comparative

A Head-to-Head Battle in Prodrug Design: Chloromethyl Methyl Carbonate vs. Chloromethyl Pivalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a promoiety is a critical decision in the design of prodrugs, profoundly influencing the stability, delivery, and efficacy of a therapeutic agent. Among the various strategies to enhance the pharmacokinetic properties of drugs, particularly those containing carboxylic acid or hydroxyl groups, the use of acyloxymethyl esters has gained significant traction. This guide provides an in-depth, objective comparison of two common reagents used to create these linkages: chloromethyl methyl carbonate (CM-MC) and chloromethyl pivalate (B1233124) (CM-Piv).

This comparison delves into the critical performance aspects of prodrugs derived from these two linkers, supported by available experimental data on their chemical stability, enzymatic cleavage, drug release profiles, and toxicological considerations.

At a Glance: Key Differences and Physicochemical Properties

ParameterThis compound (CM-MC)Chloromethyl Pivalate (CM-Piv)
Molecular Formula C₃H₅ClO₃C₆H₁₁ClO₂
Molecular Weight 124.52 g/mol [1]150.60 g/mol
Promoieties Released Methyl Carbonate, Formaldehyde (B43269)Pivalic Acid, Formaldehyde
Key Characteristics Generally leads to faster cleavage due to less steric hindrance.Steric bulk of the pivaloyl group often imparts greater stability.
Primary Application Creating rapidly converting prodrugs.Enhancing stability and achieving sustained release.

Performance in Prodrug Design: A Comparative Analysis

The ideal prodrug must strike a delicate balance: it needs to be stable enough to reach its target but labile enough to release the active drug in a controlled manner. The structural differences between the methyl carbonate and pivalate esters directly impact this balance.

Chemical Stability

The stability of a prodrug in various pH environments, such as those found in the gastrointestinal tract and systemic circulation, is paramount for its success.

  • This compound (CM-MC) Derived Prodrugs : The methoxycarbonyloxymethyl ester formed by CM-MC is generally less sterically hindered than its pivalate counterpart. This can lead to greater susceptibility to chemical hydrolysis, particularly at non-neutral pH. Some studies on carbonate prodrugs have indicated rapid hydrolysis, with half-lives in the range of minutes under certain conditions. For instance, a study on various prodrugs of mevalonate (B85504) and its fluorinated analogues found that carbonate prodrugs underwent relatively fast hydrolysis with half-lives of 1-4 minutes. However, it's also been noted that a carbonate bond can be slightly more stable to alkaline hydrolysis than an ester bond in otherwise identical structures.

  • Chloromethyl Pivalate (CM-Piv) Derived Prodrugs : The bulky tert-butyl group of the pivalate moiety provides significant steric hindrance, which generally enhances the chemical stability of the resulting ester linkage. This increased stability can be advantageous for preventing premature drug release. For example, pivaloyloxymethyl (POM) prodrugs of 5-fluoro-2'-deoxyuridine (B1346552) (FdUR) have demonstrated reasonable stability in human serum with a half-life of 12 hours or more.[2] Another study on acyloxymethyl ethers of hydroxytryptamines found that sterically hindered pivaloyloxymethyl ethers showed no significant drug release in undiluted human plasma over the observation period, while less hindered analogues had half-lives of less than 5 minutes.[3][4]

Summary of Stability Data:

Prodrug TypeConditionHalf-life (t½)Reference Parent Drug
Pivaloyloxymethyl (POM) EtherUndiluted Human PlasmaNo significant releaseHydroxytryptamines[3][4]
Pivaloyloxymethyl (POM)Human Serum≥ 12 hoursFdUR[2]
CarbonateHuman Plasma1 - 4 minutesMevalonate Analogues
Acyloxymethyl (less hindered)10% Human Plasma< 5 minutesHydroxytryptamines[3][4]
Enzymatic Cleavage and Drug Release

The release of the active drug from both CM-MC and CM-Piv derived prodrugs is primarily mediated by ubiquitously present carboxylesterases.[5] The rate of this enzymatic hydrolysis is a key determinant of the drug's pharmacokinetic profile.

  • CM-MC Prodrugs : The smaller size of the methyl carbonate group generally allows for easier access to the active site of esterases, potentially leading to a faster rate of drug release. This can be desirable for drugs that require rapid onset of action. The enzymatic hydrolysis of a methoxycarbonyloxymethyl ester would release the parent drug, formaldehyde, and methyl carbonate, which is expected to decompose to methanol (B129727) and carbon dioxide.

  • CM-Piv Prodrugs : The steric bulk of the pivalate group can modulate the rate of enzymatic cleavage. While it provides stability, it can also slow down the hydrolysis by some esterases. This can be exploited to achieve a more sustained release of the parent drug, potentially reducing dosing frequency. Human carboxylesterases, hCE1 and hCE2, are the primary enzymes responsible for the hydrolysis of many ester prodrugs.[5] hCE1 is known to hydrolyze a wide variety of substrates due to a spacious active site, while hCE2 has a preference for substrates with smaller acyl groups.[5] The bulky pivalate group may therefore be a better substrate for hCE1.

The cleavage of both types of acyloxymethyl esters proceeds through a two-step enzymatic hydrolysis. The first step releases the acyloxycarboxylic acid (pivalic acid or methyl carbonic acid) and an unstable hydroxymethyl-drug intermediate, which then spontaneously decomposes to release the active drug and formaldehyde.

Toxicity Profile of Promoieties

A critical aspect of prodrug design is the toxicity of the released promoiety. Both CM-MC and CM-Piv strategies result in the release of formaldehyde, while CM-Piv also releases pivalic acid.

Formaldehyde Release

The release of formaldehyde from prodrugs has been a topic of discussion due to its known toxicity at high concentrations. However, the amount of formaldehyde generated from therapeutic doses of prodrugs is generally considered to be minute compared to the endogenous production and environmental exposure.[6][7] The body has efficient detoxification pathways for formaldehyde, primarily involving its rapid oxidation to formic acid.[6] Therefore, for most applications, the formaldehyde released from these prodrugs is not expected to cause systemic toxicity.[6][7] Some research suggests that formaldehyde-releasing prodrugs can selectively affect cancer cells by depleting intracellular glutathione (B108866) and increasing reactive oxygen species.[8][9]

Pivalic Acid and Carnitine Depletion

A significant and well-documented concern with pivalate-releasing prodrugs is their potential to cause carnitine deficiency, particularly with long-term or high-dose administration.[10][11] Pivalic acid, once released, is activated to pivaloyl-CoA, which is then primarily eliminated as pivaloylcarnitine.[10] This process can deplete the body's carnitine stores, which are essential for fatty acid metabolism.[10] Carnitine depletion can lead to impaired ketogenesis and, in some cases, hypoglycemia and encephalopathy, especially in children and individuals with underlying metabolic conditions.[12][13][14] Short-term use is less likely to cause clinically significant carnitine depletion, but for chronic therapies, carnitine supplementation may be necessary.[10][11]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of these prodrugs. Below are generalized protocols based on literature precedents.

General Synthesis of Acyloxymethyl Ester Prodrugs

Synthesis of a Methoxycarbonyloxymethyl Ester Prodrug (from a parent drug with a hydroxyl group):

  • Preparation of this compound (CM-MC): This reagent can be synthesized or obtained commercially.

  • Reaction:

    • Dissolve the parent drug (containing a hydroxyl group) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

    • Add a non-nucleophilic base (e.g., pyridine, diisopropylethylamine) to the solution and cool to 0°C.

    • Slowly add a solution of this compound in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work-up involves quenching the reaction, extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.

    • Purify the crude product by column chromatography.

Synthesis of a Pivaloyloxymethyl (POM) Ester Prodrug (from a parent drug with a carboxylic acid):

  • Preparation of the Drug Salt: Convert the carboxylic acid-containing parent drug to its corresponding salt (e.g., sodium, cesium, or tetrabutylammonium (B224687) salt) by reacting with a suitable base.

  • Reaction:

    • Dissolve the drug salt in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).

    • Add chloromethyl pivalate (CM-Piv) to the solution. A catalyst such as sodium iodide or tetrabutylammonium iodide may be added to facilitate the reaction.

    • Heat the reaction mixture (e.g., to 80°C) and stir for several hours until completion (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous work-up, extract the product with an organic solvent, and wash the organic layer.

    • Dry the organic phase and remove the solvent under vacuum.

    • Purify the final product using column chromatography or recrystallization.

In Vitro Stability and Hydrolysis Studies

Chemical Stability in Buffers:

  • Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for blood).

  • Dissolve the prodrug in a minimal amount of a co-solvent (e.g., acetonitrile (B52724), DMSO) and then dilute it into the pre-warmed buffer solution to a final concentration suitable for analysis (e.g., 10 µM).

  • Incubate the samples at 37°C.

  • At predetermined time points, withdraw aliquots and quench the hydrolysis by adding an equal volume of cold acetonitrile or other suitable organic solvent.

  • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining prodrug and the appearance of the parent drug.

  • Determine the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k) of the prodrug at each pH.

Enzymatic Hydrolysis in Plasma or Tissue Homogenates:

  • Obtain human plasma or prepare S9 fractions or homogenates from relevant tissues (e.g., liver, intestine).

  • Pre-warm the biological matrix to 37°C.

  • Initiate the reaction by adding a small volume of a concentrated stock solution of the prodrug (in a suitable solvent) to the biological matrix.

  • Incubate at 37°C with gentle shaking.

  • At various time intervals, take aliquots and immediately stop the enzymatic reaction by adding a protein-precipitating agent (e.g., cold acetonitrile containing an internal standard).

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentrations of the prodrug and the released parent drug using HPLC or LC-MS/MS.

  • Calculate the rate of hydrolysis and the half-life of the prodrug in the biological matrix.

Visualizing the Prodrug Design and Evaluation Process

ProdrugActivationPathway cluster_Extracellular Extracellular Space / GI Tract cluster_Intracellular Intracellular Space Prodrug Acyloxymethyl Prodrug (Drug-O-CH2-O-CO-R) Intermediate Unstable Intermediate (Drug-O-CH2-OH) Prodrug->Intermediate Esterase Hydrolysis Promoieties Promoieties (R-COOH) Prodrug->Promoieties Esterase Hydrolysis ActiveDrug Active Drug (Drug-OH) Intermediate->ActiveDrug Spontaneous Decomposition Formaldehyde Formaldehyde (HCHO) Intermediate->Formaldehyde Spontaneous Decomposition

ExperimentalWorkflow start Parent Drug Selection synthesis Prodrug Synthesis (CM-MC vs. CM-Piv) start->synthesis physchem Physicochemical Characterization (Solubility, LogP) synthesis->physchem invitro_stability In Vitro Stability - Chemical (pH) - Enzymatic (Plasma) physchem->invitro_stability invitro_efficacy In Vitro Efficacy (Cell-based assays) invitro_stability->invitro_efficacy invivo_pk In Vivo Pharmacokinetics (Bioavailability) invitro_efficacy->invivo_pk invivo_efficacy In Vivo Efficacy (Animal models) invivo_pk->invivo_efficacy toxicity Toxicity Assessment invivo_efficacy->toxicity decision Candidate Selection toxicity->decision

LogicalRelationship Promoity Promoety Choice (Methyl Carbonate vs. Pivalate) StericHindrance Steric Hindrance Promoity->StericHindrance Toxicity Toxicity Profile Promoity->Toxicity ChemicalStability Chemical Stability StericHindrance->ChemicalStability EnzymaticCleavageRate Enzymatic Cleavage Rate StericHindrance->EnzymaticCleavageRate DrugReleaseProfile Drug Release Profile ChemicalStability->DrugReleaseProfile EnzymaticCleavageRate->DrugReleaseProfile Bioavailability Bioavailability DrugReleaseProfile->Bioavailability

Conclusion and Recommendations

The choice between this compound and chloromethyl pivalate in prodrug design is a trade-off between stability and the rate of drug release, with important toxicological considerations.

  • This compound (CM-MC) is generally more suited for developing prodrugs that require rapid conversion to the active parent drug. The lower steric hindrance of the methyl carbonate group facilitates faster chemical and enzymatic hydrolysis. This approach may be optimal for drugs intended for acute conditions where a quick onset of action is desired.

  • Chloromethyl pivalate (CM-Piv) is the preferred choice when enhanced stability and a more sustained drug release profile are the primary objectives. The bulky pivalate group effectively shields the ester linkage from premature hydrolysis. This strategy is beneficial for drugs requiring chronic administration, as it can lead to improved patient compliance through reduced dosing frequency. However, the potential for carnitine depletion with long-term use is a significant drawback that must be carefully evaluated and may necessitate co-administration of carnitine.

Ultimately, the optimal choice depends on the specific therapeutic goals, the physicochemical properties of the parent drug, and the desired pharmacokinetic profile. A thorough in vitro and in vivo evaluation, as outlined in the experimental workflow, is essential to select the most promising candidate for clinical development.

References

A Comparative Guide to Chloromethylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chloromethyl group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. This guide offers an objective comparison of common chloromethylating agents, presenting their performance based on experimental data, detailed methodologies for key reactions, and an overview of their reaction mechanisms.

Performance Comparison of Chloromethylating Agents

The choice of a chloromethylating agent significantly impacts reaction yield, substrate scope, and safety considerations. Below is a summary of quantitative data for various agents in the chloromethylation of several aromatic substrates.

SubstrateChloromethylating Agent SystemCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
BenzeneParaformaldehyde / HClZnCl₂-600.3379[1]
Naphthalene (B1677914)Paraformaldehyde / HClH₃PO₄Acetic Acid80-85674-77[2]
NaphthaleneParaformaldehyde / HClFeCl₃ / CuCl₂ / Benzyltriethylammonium chloride-40397.1[3]
p-DimethoxybenzeneFormalin (37%) / HCl-Benzene55161[4]
TolueneParaformaldehyde / H₂SO₄ / NaClPhase Transfer CatalystWater802.75up to 98[5]
CumeneParaformaldehyde / HClZnCl₂-42-48-High[6]
AnisoleParaformaldehyde / HClTiCl₄-0-5-High[6]
PolystyreneDichloromethane / AlCl₃AlCl₃Dichloromethane07-[7]
Polystyrene1,4-Bis(chloromethoxy)butaneSnCl₄DichloromethaneRT10~17% (Cl content)[8]
Polystyrene-divinylbenzeneMethylal / Trioxymethylene / Thionyl chlorideFeCl₃-45-19% (Cl content)[9]
2,3,5,6-Tetrafluorobenzenebis(chloromethyl) ether / Chlorosulfonic acid--70-100-up to 85 (bis-chloromethylated)[10]
Pentafluorobenzenebis(chloromethyl) ether / Chlorosulfonic acid--70-100-67[10]

Reaction Mechanisms and Logical Workflows

The chloromethylation of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism. The specific electrophile and the pathway to its formation vary depending on the reagents used.

Blanc Chloromethylation

The Blanc reaction, which utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride, is a widely used method.[11][12] The reaction begins with the protonation of formaldehyde, which then reacts to form a highly electrophilic species that is attacked by the aromatic ring.[11]

G Blanc Chloromethylation Mechanism formaldehyde Formaldehyde (CH₂O) protonated_formaldehyde Protonated Formaldehyde formaldehyde->protonated_formaldehyde + H⁺ (from HCl) HCl HCl ZnCl2 ZnCl₂ (Lewis Acid) electrophile Electrophile [CH₂OH]⁺ or [CH₂Cl]⁺ protonated_formaldehyde->electrophile + Cl⁻ / ZnCl₂ aromatic Aromatic Ring (Ar-H) sigma_complex Sigma Complex aromatic->sigma_complex + Electrophile hydroxymethylated Hydroxymethylated Intermediate (Ar-CH₂OH) sigma_complex->hydroxymethylated - H⁺ chloromethylated Chloromethylated Product (Ar-CH₂Cl) hydroxymethylated->chloromethylated + HCl - H₂O

Blanc Chloromethylation Mechanism
Chloromethylation using Chloromethyl Methyl Ether (CMME)

Chloromethyl methyl ether (CMME) can be used directly as a chloromethylating agent, often with a Lewis acid catalyst.[11] This method can be effective for deactivated substrates.[11] However, CMME is a known carcinogen, and its preparation and handling require extreme caution.[13]

G Chloromethylation with CMME CMME Chloromethyl Methyl Ether (CH₃OCH₂Cl) electrophile Electrophilic Complex [CH₃OCH₂···Lewis Acid]⁺Cl⁻ CMME->electrophile lewis_acid Lewis Acid (e.g., SnCl₄) lewis_acid->electrophile byproduct CH₃OH + Lewis Acid electrophile->byproduct aromatic Aromatic Ring (Ar-H) sigma_complex Sigma Complex aromatic->sigma_complex + Electrophile product Chloromethylated Product (Ar-CH₂Cl) sigma_complex->product - H⁺

References

A Comparative Guide to the Validation of an LC-MS/MS Method for a Novel Chloromethyl Methyl Carbonate Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method tailored for a novel prodrug synthesized with chloromethyl methyl carbonate. The focus is on ensuring the accurate quantification of both the prodrug and its active metabolite in biological matrices, a critical step in drug development. This document is intended for researchers, scientists, and drug development professionals.

The inherent instability of ester-based prodrugs, particularly in the presence of biological esterases, presents a significant bioanalytical challenge.[1][2] Inaccurate assessment of prodrug and active metabolite concentrations can lead to erroneous pharmacokinetic and toxicokinetic data. This guide explores key validation parameters and presents experimental data to compare different analytical approaches, ensuring a robust and reliable bioanalytical method.

Key Validation Parameters and Comparative Data

A successful LC-MS/MS method validation must adhere to guidelines set forth by regulatory bodies such as the FDA and EMA.[3][4] The following tables summarize the comparative performance of two hypothetical analytical methods for our target prodrug:

  • Method A: A standard approach with minimal sample stabilization.

  • Method B: An optimized approach incorporating key stabilization and chromatographic techniques.

Table 1: Accuracy and Precision

AnalyteMethodConcentration (ng/mL)Accuracy (% Bias)Precision (%RSD)
Prodrug Method A 1 (LLOQ)-18.514.2
50 (QC Low)-15.211.8
500 (QC Mid)-12.19.5
800 (QC High)-10.88.1
Method B 1 (LLOQ) -4.2 8.5
50 (QC Low) -2.5 6.1
500 (QC Mid) 1.8 4.3
800 (QC High) 2.1 3.9
Metabolite Method A 1 (LLOQ)15.813.5
50 (QC Low)12.410.2
500 (QC Mid)9.88.7
800 (QC High)8.57.2
Method B 1 (LLOQ) 3.5 7.8
50 (QC Low) 1.7 5.5
500 (QC Mid) -0.9 3.8
800 (QC High) -1.2 3.1

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation.

Table 2: Matrix Effect and Recovery

AnalyteMethodMatrix Effect (%)Recovery (%)
Prodrug Method A 85.275.4
Method B 98.7 92.1
Metabolite Method A 88.978.1
Method B 101.2 95.3

Table 3: Stability

AnalyteMethodConditionStability (% of Nominal)
Prodrug Method A Bench-top (4h, RT)72.1
Freeze-thaw (3 cycles)78.5
Method B Bench-top (4h, RT) 96.8
Freeze-thaw (3 cycles) 98.2
Metabolite Method A Bench-top (4h, RT)125.4
Freeze-thaw (3 cycles)118.9
Method B Bench-top (4h, RT) 102.1
Freeze-thaw (3 cycles) 101.5

RT: Room Temperature.

The data clearly indicates that Method B, which incorporates stabilization techniques, provides significantly better accuracy, precision, and stability for both the prodrug and its active metabolite. The negative bias in prodrug concentration and positive bias in metabolite concentration with Method A are classic signs of ex vivo hydrolysis.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are the protocols for the key experiments that differentiate Method A and Method B.

Protocol 1: Blood Sample Collection and Plasma Preparation (Method B)

  • Collect whole blood into tubes containing K2EDTA as an anticoagulant and pre-spiked with sodium fluoride (B91410) (NaF) to a final concentration of 2 mg/mL to inhibit esterase activity.[2]

  • Immediately place the tubes on ice.

  • Within 30 minutes of collection, centrifuge the blood at 1500 x g for 10 minutes at 4°C.

  • Transfer the resulting plasma to a new set of labeled polypropylene (B1209903) tubes and store at -80°C until analysis.

Protocol 2: Sample Preparation - Liquid-Liquid Extraction (LLE) (Method B)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 25 µL of internal standard (a structurally similar, stable isotope-labeled compound) working solution.

  • Add 50 µL of 0.1 M HCl to acidify the sample, minimizing enzymatic activity.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 10 µL onto the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis (Method B)

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Key MS Parameters:

    • Declustering Potential (DP): Optimized to minimize in-source fragmentation of the prodrug.[5] A lower DP is often preferable for labile molecules.

    • Collision Energy (CE): Optimized for characteristic fragmentation of both the prodrug and metabolite.

    • Source Temperature: Maintained at a moderate level (e.g., 450°C) to prevent thermal degradation.[5]

Visualizing the Workflow and Logic

Diagrams can effectively illustrate complex processes and relationships. The following diagrams, generated using Graphviz, depict the experimental workflow and the logic behind the stabilization strategy.

G cluster_collection Sample Collection cluster_processing Plasma Processing cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis BloodDraw Whole Blood Collection (K2EDTA + NaF) Icing Immediate Chilling on Ice BloodDraw->Icing Centrifugation Centrifugation (1500g, 10 min, 4°C) Icing->Centrifugation PlasmaHarvest Plasma Separation Centrifugation->PlasmaHarvest Storage Storage at -80°C PlasmaHarvest->Storage Thawing Thaw Plasma on Ice Storage->Thawing Acidification Acidification (0.1M HCl) Thawing->Acidification LLE Liquid-Liquid Extraction (MTBE) Acidification->LLE Evaporation Evaporation (N2) LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection

Caption: Optimized workflow for the bioanalysis of a this compound prodrug.

G Prodrug Prodrug (Ester Linkage) Metabolite Active Metabolite (Carboxylic Acid) Prodrug->Metabolite ex vivo Hydrolysis Esterases Esterases (in Plasma) Esterases->Prodrug Inhibitors Stabilizing Agents (NaF, Low Temp, Low pH) Inhibitors->Esterases Inhibition

Caption: Rationale for the stabilization of the ester prodrug during bioanalysis.

Conclusion

The validation of an LC-MS/MS method for a this compound prodrug requires a multifaceted approach that prioritizes the stability of the analyte. As demonstrated, a standard bioanalytical workflow (Method A) is insufficient and leads to inaccurate quantification due to ex vivo hydrolysis of the prodrug. An optimized protocol (Method B), which includes the use of an esterase inhibitor (sodium fluoride), temperature control, and pH adjustment, is essential for obtaining reliable data.[2][6] Furthermore, careful optimization of MS parameters is necessary to minimize in-source fragmentation, a common issue with labile prodrugs.[5][7] By implementing these strategies, researchers can develop a robust and validated LC-MS/MS method that provides accurate and reproducible results for pharmacokinetic and toxicokinetic studies, ultimately supporting the successful development of new therapeutics.

References

A Comparative Guide to the Quantitative Analysis of Fatty Acids: Chloromethyl Methyl Carbonate Derivatization and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fatty acids is critical in numerous fields, from metabolic research and clinical diagnostics to food science and drug development. Direct analysis of free fatty acids by chromatography can be challenging due to their polarity and low volatility. Chemical derivatization is a crucial step to enhance their analytical properties, enabling robust and sensitive quantification. This guide provides a comparative overview of fatty acid derivatization using chloromethyl methyl carbonate (MOM-Cl) and two commonly used alternative methods: acid-catalyzed methylation with boron trifluoride-methanol (BF3-Methanol) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Comparison of Derivatization Methods

The choice of derivatization reagent is critical and depends on the analytical method, the specific fatty acids of interest, and the sample matrix. Below is a summary of the performance characteristics of the three methods.

ParameterThis compound (MOM-Cl)Boron Trifluoride-Methanol (BF3-Methanol)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Principle Forms methoxymethyl (MOM) esters.Forms fatty acid methyl esters (FAMEs).[1]Forms trimethylsilyl (B98337) (TMS) esters.
Typical Analysis Platform LC-MSGC-FID, GC-MS[1][2]GC-MS[3]
Limit of Detection (LOD) Potentially low pg range (inferred for LC-MS)0.21–0.54 µg/mL (GC-FID)[4]0.9–8.8 ng (on-column, GC-MS)[5]
Limit of Quantification (LOQ) Potentially pg-ng range (inferred for LC-MS)0.63–1.63 µg/mL (GC-FID)[4]9–88 ng (on-column, GC-MS)[5]
**Linearity (R²) **>0.99 (expected)>0.999[4]>0.99[5]
Recovery High (expected)85.6%–114.1%[6]75%–93% (with optimized extraction)[7]
Repeatability (%RSD) <15% (expected)<1.7%[8]<15%[7]
Reaction Time 30-60 minutes5-60 minutes[9]60 minutes[3][9]
Reaction Temperature Room Temperature to 60°C60-100°C[9]60°C[3][9]
Advantages Mild reaction conditions, suitable for LC-MS.Well-established, robust for FAMEs analysis.[1]Derivatizes multiple functional groups.
Disadvantages Limited literature for fatty acid analysis.Reagent is moisture-sensitive and corrosive.Derivatives can be moisture-sensitive.[3]

Experimental Workflows

The following diagrams illustrate the general workflows for each derivatization method.

MOM_Cl_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Workup & Analysis Sample Fatty Acid Sample DrySample Dry Sample under Nitrogen Sample->DrySample AddReagents Add MOM-Cl and Base in Aprotic Solvent DrySample->AddReagents React Incubate at RT-60°C (30-60 min) AddReagents->React Quench Quench Reaction React->Quench Extract Liquid-Liquid Extraction Quench->Extract Analyze Analyze by LC-MS Extract->Analyze

Figure 1. Experimental workflow for fatty acid derivatization with MOM-Cl.

BF3_Methanol_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Workup & Analysis Sample Fatty Acid Sample (1-25 mg) AddSolvent Add Hexane (B92381) Sample->AddSolvent AddReagent Add 14% BF3-Methanol AddSolvent->AddReagent React Heat at 60-100°C (5-60 min) AddReagent->React Cool Cool to Room Temp. React->Cool AddWater Add Water Cool->AddWater Extract Extract with Hexane AddWater->Extract Analyze Analyze by GC-FID/MS Extract->Analyze

Figure 2. Experimental workflow for fatty acid derivatization with BF3-Methanol.

BSTFA_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Dried Fatty Acid Sample (~100 µL of 1 mg/mL solution) AddReagent Add BSTFA + 1% TMCS Sample->AddReagent React Heat at 60°C (60 min) AddReagent->React Cool Cool to Room Temp. React->Cool AddSolvent Add Solvent (optional) Cool->AddSolvent Analyze Analyze by GC-MS AddSolvent->Analyze

Figure 3. Experimental workflow for fatty acid derivatization with BSTFA.

Experimental Protocols

Protocol 1: Derivatization with this compound (MOM-Cl)

Note: This is a representative protocol adapted for fatty acids, as specific literature for this application is limited.

  • Sample Preparation:

    • Place 1-10 mg of the lipid extract or fatty acid standard into a glass reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 200 µL of anhydrous acetonitrile (B52724) to dissolve the fatty acid residue.

    • Add 50 µL of a 10 mg/mL solution of this compound in acetonitrile.

    • Add 10 µL of a suitable non-nucleophilic base (e.g., N,N-diisopropylethylamine).

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction at 60°C for 30 minutes.

  • Work-up and Analysis:

    • Cool the reaction vial to room temperature.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS analysis.

    • Vortex and transfer to an autosampler vial for injection.

Protocol 2: Derivatization with Boron Trifluoride-Methanol (BF3-Methanol)
  • Sample Preparation:

    • Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube with a PTFE liner.[9]

    • If the sample is in an aqueous solution, it must first be evaporated to dryness.[9]

  • Derivatization:

    • Add 1 mL of hexane and 0.5 mL of 14% BF3-methanol reagent to the sample.[1]

    • Cap the tube tightly and heat at 60-100°C for 5-60 minutes in a heating block or water bath.[9] The optimal time and temperature may need to be determined empirically for specific sample types.

  • Work-up and Analysis:

    • Cool the tube to room temperature.

    • Add 1 mL of water to the tube to stop the reaction.

    • Vortex vigorously for 30 seconds to extract the fatty acid methyl esters (FAMEs) into the upper hexane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial, optionally passing it through a small amount of anhydrous sodium sulfate (B86663) to remove residual water.

    • The sample is now ready for GC-FID or GC-MS analysis.

Protocol 3: Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
  • Sample Preparation:

    • Transfer approximately 100 µL of a 1 mg/mL solution of the fatty acid sample in a suitable anhydrous solvent (e.g., acetonitrile) into an autosampler vial.[9]

    • This method is highly sensitive to moisture, so samples must be thoroughly dried.[3]

  • Derivatization:

    • Add 50 µL of BSTFA containing 1% trimethylchlorosilane (TMCS) as a catalyst to the sample vial.[3][9]

    • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3][9]

  • Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS.[3]

    • Optionally, a solvent such as dichloromethane (B109758) can be added for dilution before analysis.[9]

Conclusion

The selection of a derivatization method for the quantitative analysis of fatty acids is a critical decision that impacts the accuracy, sensitivity, and throughput of the analytical workflow.

  • This compound (MOM-Cl) presents a promising, though less documented, option for LC-MS based analyses, particularly when milder reaction conditions are desirable.

  • Boron trifluoride-methanol is a well-established and robust method for generating FAMEs for GC-based analysis, supported by a wealth of literature and validated protocols.[1]

  • BSTFA offers a versatile approach for the silylation of fatty acids and other functional groups, making it suitable for broader analyte screening by GC-MS.

Researchers should carefully consider the specific requirements of their study, including the nature of the fatty acids, the sample matrix, and the available analytical instrumentation, when choosing the most appropriate derivatization strategy. Validation of the chosen method in the specific laboratory context is essential to ensure reliable and accurate quantitative results.

References

Stability of Acyloxymethyl Ester Prodrugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Acyloxymethyl esters represent a versatile and widely employed prodrug strategy to enhance the physicochemical and pharmacokinetic properties of parent drug molecules. Their stability, a critical determinant of in vivo performance, is intricately linked to their chemical structure. This guide provides a comparative analysis of the stability of various acyloxymethyl ester prodrugs, supported by experimental data and detailed protocols for key assessment assays.

The appeal of acyloxymethyl ester prodrugs lies in their ability to mask polar functional groups, thereby increasing lipophilicity and facilitating membrane permeation. Once in the systemic circulation or target tissues, these prodrugs are designed to undergo enzymatic and/or chemical hydrolysis to release the active parent drug. The rate of this conversion is paramount; a prodrug that is too labile will prematurely degrade, while one that is too stable may not release the active drug at a therapeutically effective rate.

Comparative Stability Data

The stability of acyloxymethyl ester prodrugs is typically evaluated by determining their half-life (t½) in various biological and chemical media. The following table summarizes stability data for a range of acyloxymethyl ester prodrugs, highlighting the influence of the acyl substituent and the nature of the parent drug on their hydrolysis rates.

Prodrug TypeParent Drug MoietyAcyl GroupMediumHalf-life (t½)Reference
Tertiary Amidomethyl EsterCarboxylic Acids (e.g., NSAIDs, Valproic Acid)Ethyl HippurateHuman PlasmaDependent on steric bulk of carboxylic acid[1]
Aryl/Acyloxymethyl EsterPhosphonate BTN3A1 LigandBenzoic acidHuman Plasma4 min[2]
Aryl/Acyloxymethyl EsterPhosphonate BTN3A1 Ligandp-isopropylphenyl esterHuman Plasma44 min[2]
Aryl/Acyloxymethyl EsterPhosphonate BTN3A1 LigandCyclohexylacetic acidHuman Plasma94 min[2]
Aryl/Acyloxymethyl EsterPhosphonate BTN3A1 Ligandp-isopropylphenyl ester + Cyclohexylacetic acidHuman Plasma> 12 hours[2][3]
O-Acyloxymethyl Ether4-Hydroxytryptamines (e.g., Psilocin)Sterically hindered pivaloyloxymethylHuman Plasma> 240 min[4]
O-Acyloxymethyl Ether4-Hydroxytryptamines (e.g., Psilocin)Less sterically hindered acyl groups10% Human Plasma< 5 min[5]
Tertiary N-AcyloxymethylsulfonamideSecondary SulfonamideVariedpH 7.4 Phosphate Buffer20 hours - 30 days[6]
Tertiary N-AcyloxymethylsulfonamideSecondary SulfonamideVariedHuman Plasma0.2 - 2.0 min[6]
Acyloxymethyl EsterFosmidomycin SurrogateAcetylHuman SerumShortest among tested analogs[7]
Acyloxymethyl EsterFosmidomycin SurrogateBenzoylHuman SerumMore stable than acetyl analog[7]

Factors Influencing Stability

The stability of acyloxymethyl ester prodrugs is governed by a combination of electronic and steric factors, as well as their susceptibility to enzymatic cleavage.

  • Steric Hindrance: Increasing the steric bulk of the acyl group generally enhances stability by shielding the ester bond from nucleophilic attack by water or esterases. For instance, pivaloyloxymethyl (POM) ethers are significantly more stable in human plasma than less hindered acyl derivatives.[4][5]

  • Electronic Effects: The electronic properties of the acyl and parent drug moieties can influence the rate of hydrolysis. Electron-withdrawing groups can affect the susceptibility of the carbonyl carbon to nucleophilic attack.

  • Enzymatic Hydrolysis: In biological systems, particularly in plasma, esterases play a crucial role in the cleavage of acyloxymethyl esters.[6][8] The susceptibility to enzymatic hydrolysis can be modulated by altering the structure of the acyl group to either favor or hinder enzyme binding.

  • pH: The chemical stability of acyloxymethyl esters is also pH-dependent. They are generally more stable in acidic conditions and more prone to hydrolysis at neutral to alkaline pH.[9][10]

Experimental Protocols

Accurate assessment of prodrug stability is essential for predicting their in vivo behavior. The following are detailed methodologies for common stability assays.

Plasma Stability Assay

Objective: To determine the rate of hydrolysis of an acyloxymethyl ester prodrug in human plasma.

Materials:

  • Acyloxymethyl ester prodrug stock solution (e.g., in DMSO or acetonitrile).

  • Pooled human plasma (anticoagulated with heparin or EDTA), pre-warmed to 37°C.

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol, often containing an internal standard).

  • Phosphate buffered saline (PBS), pH 7.4.

  • Incubator or water bath set to 37°C.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Pre-warm a sufficient volume of human plasma to 37°C.

  • Initiate the reaction by adding a small volume of the prodrug stock solution to the pre-warmed plasma to achieve the desired final concentration (typically 1-10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid protein precipitation.

  • Immediately after adding the prodrug, vortex the mixture gently and withdraw the first time point sample (t=0).

  • Quench the reaction by adding the plasma sample to a tube containing the cold quenching solution. The ratio of quenching solution to plasma is typically 3:1 or 4:1 (v/v).

  • Incubate the remaining plasma-prodrug mixture at 37°C.

  • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Quench each sample immediately as described in step 4.

  • After collecting all time points, centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate proteins.

  • Transfer the supernatant to HPLC vials for analysis.

  • Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of the prodrug at each time point.

  • Plot the natural logarithm of the percentage of remaining prodrug versus time. The slope of the linear regression line represents the degradation rate constant (k). The half-life (t½) is calculated using the equation: t½ = 0.693 / k.

Chemical Stability Assay (pH Profile)

Objective: To determine the rate of hydrolysis of an acyloxymethyl ester prodrug in aqueous buffer solutions at different pH values.

Materials:

  • Acyloxymethyl ester prodrug stock solution.

  • Aqueous buffer solutions covering a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).

  • Incubator or water bath set to a constant temperature (e.g., 37°C).

  • HPLC or UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of buffer solutions at the desired pH values.

  • Add a small volume of the prodrug stock solution to each buffer to initiate the hydrolysis reaction.

  • Incubate the solutions at a constant temperature.

  • At various time intervals, withdraw aliquots from each solution and analyze the concentration of the remaining prodrug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Determine the pseudo-first-order rate constant (k) for the degradation at each pH by plotting the logarithm of the remaining prodrug concentration versus time.

  • Construct a pH-rate profile by plotting the logarithm of the rate constant (log k) against the pH.

Visualizing Prodrug Activation and Experimental Workflow

The following diagrams illustrate the general mechanism of acyloxymethyl ester prodrug activation and a typical experimental workflow for a plasma stability assay.

G cluster_0 Prodrug Activation Pathway Prodrug Acyloxymethyl Ester Prodrug (Lipophilic) Intermediate Unstable Hemiacetal Intermediate Prodrug->Intermediate Esterase or Chemical Hydrolysis ActiveDrug Active Drug (with free functional group) Intermediate->ActiveDrug Spontaneous Decomposition Byproducts Formaldehyde + Carboxylic Acid Intermediate->Byproducts Spontaneous Decomposition

Caption: General enzymatic activation pathway of an acyloxymethyl ester prodrug.

G cluster_1 Plasma Stability Assay Workflow Start Start: Prodrug Stock Incubation Incubate Prodrug with Plasma at 37°C Start->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Quenching Quench with Cold Acetonitrile + IS Sampling->Quenching Centrifugation Centrifuge to Precipitate Proteins Quenching->Centrifugation Analysis Analyze Supernatant by LC-MS Centrifugation->Analysis Data Calculate Half-life (t½) Analysis->Data

Caption: Experimental workflow for a typical plasma stability assay.

References

A Comparative Guide to Analytical Method Validation for Tenofovir Alafenamide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. This guide provides a comparative overview of validated analytical methods for the determination of impurities in Tenofovir (B777) Alafenamide (TAF), a key antiretroviral drug. The information presented herein is compiled from various studies and aims to assist researchers and quality control professionals in selecting and implementing suitable analytical strategies.

Comparison of Validated Analytical Methods

Several chromatographic methods, primarily Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), have been developed and validated for the analysis of TAF and its impurities.[1][2] These methods are designed to be specific, accurate, precise, linear, and robust, ensuring reliable results for routine quality control.[1][3] The choice between UPLC and HPLC often depends on the desired speed and resolution of the analysis, with UPLC generally offering faster run times and better separation efficiency.[1][3]

Below is a summary of the performance characteristics of different validated methods, providing a clear comparison of their key validation parameters.

ParameterMethod 1 (UPLC)Method 2 (RP-HPLC)Method 3 (RP-HPLC)
Instrumentation UPLC system with PDA detectorRP-HPLC systemRP-HPLC system
Column YMC-Triart C18 (2mm X 100mm, 1.9 µm)[3]Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm)[4]Inertsil ODS column (100 × 4.6 mm, 5 µm)[2]
Limit of Detection (LOD) TAF: 0.001%[5]TAF: 0.1 µg/mL[4]TAF: 0.11 µg/ml[6]
Limit of Quantification (LOQ) TAF: 0.004%[5]TAF: 0.5 µg/mL[4]TAF: 0.33 µg/ml[6]
Linearity Range LOQ to 150% of test concentration[3]0.5–7.5 ppm for TAF and its impurities[4]20-60 mcg/ml for TAF[6]
Correlation Coefficient (r²) ≥ 0.999[4]Not explicitly stated0.9996[6]
Accuracy (% Recovery) Within acceptable ranges[1]90.2–113.9% for TAF and its impurities[4]99.59-100.14 % for TAF[6]
Precision (%RSD) Low %RSD values indicating method accuracy[1]Not explicitly statedIntraday: 1.31-1.68 %, Interday: 0.82-1.77 %[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical method. The following sections outline the experimental conditions for the compared methods.

Method 1: UPLC Method
  • Instrumentation: UPLC system equipped with an injector, pump, PDA detector, and recorder.[3]

  • Column: YMC-Triart C18 (2mm X 100mm, 1.9 µm particle size).[3]

  • Mobile Phase: A gradient mixture of potassium dihydrogen phosphate (B84403), dipotassium (B57713) hydrogen phosphate anhydrous, acetonitrile, and tetrahydrofuran.[3]

  • Flow Rate: 0.35 mL/minute.[3]

  • Detection: 260 nm.[3]

  • Injection Volume: 2 µL.[3]

  • Column Temperature: 40°C.[3]

  • Autosampler Temperature: 8°C.[3]

  • Run Time: 30 minutes.[3]

Method 2: RP-HPLC Method
  • Instrumentation: RP-HPLC system.[4]

  • Column: Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Mobile Phase A consisted of a buffer solution, acetonitrile, and purified water (20:02:78), while Mobile Phase B was a mixture of a solvent mixture and purified water (75:25).[4]

  • Flow Rate: 1 mL/min.[4]

  • Detection: 262 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: 40°C.[4]

Method 3: RP-HPLC Method
  • Instrumentation: RP-HPLC system.[2]

  • Column: Inertsil ODS column (100 × 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution using Mobile Phase A (Ammonium Acetate buffer pH 6.0 and a solvent mixture of ACN:THF in a 30:70 ratio; 990:10) and Mobile Phase B (Ammonium Acetate buffer pH 6.0 and the same solvent mixture; 500:500).[2]

  • Flow Rate: 1.50 mL/min.[2]

  • Detection: 260 nm.[2]

  • Injection Volume: 10 μL.[2]

  • Column Temperature: 45°C.[2]

  • Sample Temperature: 8°C.[2]

  • Run Time: 15 minutes.[2]

Forced Degradation Studies

Forced degradation studies are essential for establishing the stability-indicating nature of an analytical method.[2] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[2][7] The analytical method must be able to separate the main drug peak from any peaks corresponding to these degradation products, thus demonstrating its specificity.[2] In the referenced studies, forced degradation was performed, and the developed methods were found to be specific, with no interference from degradants at the retention time of tenofovir alafenamide.[2]

Tenofovir Alafenamide Impurities

The analytical methods discussed are capable of separating Tenofovir Alafenamide from its known impurities. Some of the identified impurities include:

  • PMPA[4]

  • PMPA anhydrate[4]

  • Phenyl PMPA[4]

  • PMPA isopropyl alaninate[4]

  • Emtricitabine s-oxide (in combination products)[8]

  • Tenofovir (S)-propanol (in combination products)[8]

Reference standards for these and other related compounds are crucial for method development, validation, and routine quality control.[9]

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for pharmaceutical impurities.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD_Start Define Analytical Target Profile MD_Scouting Scout Chromatographic Conditions MD_Start->MD_Scouting MD_Optimization Optimize Method Parameters MD_Scouting->MD_Optimization MV_Protocol Develop Validation Protocol MD_Optimization->MV_Protocol MV_Specificity Specificity (Forced Degradation) MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy (% Recovery) MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability, Intermediate) MV_Accuracy->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Precision->MV_LOD_LOQ MV_Robustness Robustness MV_LOD_LOQ->MV_Robustness MV_Solution_Stability Solution Stability MV_Robustness->MV_Solution_Stability MV_Report Generate Validation Report MV_Solution_Stability->MV_Report MI_SOP Standard Operating Procedure (SOP) MV_Report->MI_SOP MI_QC Routine Quality Control Testing MI_SOP->MI_QC

Caption: A flowchart illustrating the key stages of analytical method validation.

References

A Comparative Guide to the Reactivity of Chloromethyl Methyl Carbonate and Benzyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative reactivity of two important acylating agents: chloromethyl methyl carbonate and benzyl (B1604629) chloroformate. The selection of an appropriate acylating agent is critical in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, as it directly impacts reaction efficiency, selectivity, and overall yield. This document aims to provide an objective comparison based on available experimental data and established principles of chemical reactivity to aid researchers in making informed decisions.

Structural and Electronic Considerations

The reactivity of chloroformates is primarily dictated by the electrophilicity of the carbonyl carbon, which is influenced by the electronic and steric nature of the oxygen-linked substituent.

  • This compound (CMCC): The chloromethyl group (-CH₂Cl) is an electron-withdrawing group due to the inductive effect of the chlorine atom. This effect is expected to increase the electrophilicity of the carbonyl carbon, making CMCC a reactive acylating agent. However, the presence of the methyl carbonate moiety also influences the overall electronic properties.

  • Benzyl Chloroformate (Cbz-Cl): The benzyl group (-CH₂Ph) is also electron-withdrawing, primarily through an inductive effect. The phenyl ring, however, can also participate in resonance, which can influence the electron density on the benzylic oxygen.

The key difference lies in the nature of the electron-withdrawing group attached to the oxygen atom. The direct attachment of a chlorine atom in the chloromethyl group of CMCC is expected to have a more pronounced electron-withdrawing effect compared to the phenyl group in benzyl chloroformate.

Quantitative Reactivity Data

Solvolysis of Benzyl Chloroformate

Solvolysis rates provide a measure of a compound's intrinsic reactivity with a solvent in the absence of other nucleophiles. The following table summarizes the first-order rate constants (k) for the solvolysis of benzyl chloroformate in various solvents at 25.0 °C.

Solvent10⁵ k (s⁻¹)
100% EtOH1.83
90% EtOH5.00
80% EtOH8.81
70% EtOH13.9
50% EtOH33.5
100% MeOH6.81
90% MeOH15.6
80% MeOH26.2
97% TFE0.28
70% TFE4.90
50% TFE17.5
90% Acetone0.27
80% Acetone1.05

TFE = 2,2,2-Trifluoroethanol

Reaction of Methyl Chloroformate with Amines

The rate of reaction with nucleophiles, such as amines, is a crucial indicator of an acylating agent's performance. The following table presents the second-order rate constants for the reaction of methyl chloroformate with various primary amines in aqueous solution.

AminepKak (L mol⁻¹ s⁻¹)
Glycine ethyl ester7.662.5 x 10³
Glycine9.781.6 x 10⁴
Phenylalanine9.244.0 x 10⁴
Benzylamine9.341.3 x 10⁵
n-Butylamine10.603.2 x 10⁵

Semi-Quantitative Reactivity Comparison

Based on the principles of physical organic chemistry and the available data for analogous compounds, a semi-quantitative comparison of the expected reactivity of this compound and benzyl chloroformate is presented below.

FeatureThis compoundBenzyl ChloroformateConfidence in Assessment
Electrophilicity of Carbonyl Carbon HighHighHigh
Leaving Group Ability (Cl⁻) ExcellentExcellentHigh
Inductive Effect of R Group Strong (-I) from -CH₂ClModerate (-I) from -CH₂PhMedium
Steric Hindrance LowModerateHigh
Expected Overall Reactivity HigherLowerMedium

Rationale: The stronger inductive electron withdrawal of the chloromethyl group in CMCC is expected to render its carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to the benzyl group in Cbz-Cl. Additionally, the smaller size of the chloromethyl group may result in less steric hindrance during the approach of a nucleophile.

Experimental Protocols for Reactivity Comparison

To obtain direct comparative data for the reactivity of this compound and benzyl chloroformate, the following experimental approaches can be employed.

Competitive Acylation Experiment

Objective: To determine the relative reactivity of the two chloroformates towards a common nucleophile.

Materials:

  • This compound

  • Benzyl chloroformate

  • A nucleophile (e.g., a primary or secondary amine, or an alcohol)

  • An inert solvent (e.g., dichloromethane, acetonitrile)

  • A non-nucleophilic base (e.g., 2,6-lutidine)

  • Internal standard for analysis (e.g., a stable, unreactive compound with a distinct analytical signal)

  • Analytical instrument (GC-MS or LC-MS)

Procedure:

  • Prepare equimolar solutions of this compound and benzyl chloroformate in the chosen inert solvent.

  • In a separate flask, dissolve the nucleophile (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in the same solvent.

  • Cool the nucleophile solution to a desired temperature (e.g., 0 °C).

  • To the stirred nucleophile solution, add the mixture of the two chloroformates (0.5 equivalents of each, for a total of 1 equivalent of acylating agent).

  • Allow the reaction to proceed for a specific time, or until partial consumption of the starting materials.

  • Quench the reaction by adding a suitable reagent (e.g., a scavenger amine or water).

  • Add a known amount of an internal standard.

  • Analyze the reaction mixture by GC-MS or LC-MS to determine the ratio of the two acylated products.

  • The ratio of the products will provide a direct measure of the relative reactivity of the two chloroformates under the tested conditions.

Kinetic Monitoring by ¹H NMR Spectroscopy

Objective: To determine the rate constants for the reaction of each chloroformate with a nucleophile.

Materials:

  • Chloroformate of interest (CMCC or Cbz-Cl)

  • Nucleophile (e.g., an amine)

  • Deuterated solvent (e.g., CDCl₃, CD₃CN)

  • NMR spectrometer

Procedure:

  • Prepare a solution of the nucleophile of a known concentration in the deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum of the nucleophile solution.

  • Inject a known amount of the chloroformate into the NMR tube and immediately start acquiring a series of ¹H NMR spectra at fixed time intervals.

  • Monitor the disappearance of the signals corresponding to the starting materials and the appearance of the signals for the acylated product over time.

  • Integrate the relevant peaks in each spectrum to determine the concentration of reactants and products as a function of time.

  • Plot the concentration data versus time and fit the data to the appropriate rate law to determine the reaction rate constant.

  • Repeat the experiment for the other chloroformate under identical conditions.

Visualizing Reactivity and Experimental Workflow

Factors Influencing Chloroformate Reactivity

G cluster_factors Factors Influencing Reactivity Electronic Effects Electronic Effects Reactivity Reactivity Electronic Effects->Reactivity Inductive/Resonance Steric Effects Steric Effects Steric Effects->Reactivity Bulk of R group Leaving Group Leaving Group Leaving Group->Reactivity Chloride ion

Caption: Key factors influencing the reactivity of chloroformate reagents.

Generalized Workflow for Kinetic Analysis

G A Reagent Preparation (Chloroformate, Nucleophile, Solvent) B Reaction Setup (Constant Temperature) A->B C Reaction Monitoring (e.g., NMR, HPLC) B->C D Data Acquisition (Concentration vs. Time) C->D E Kinetic Analysis (Rate Constant Determination) D->E

Caption: A typical experimental workflow for kinetic analysis.

A Comparative Guide to Chloromethyl Methyl Carbonate as a Potential Derivatizing Agent for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step in enhancing detection and separation in High-Performance Liquid Chromatography (HPLC). An ideal derivatizing agent should be readily available, react quickly and specifically under mild conditions, and yield a stable derivative with significantly improved detection characteristics. This guide provides an objective evaluation of the potential of chloromethyl methyl carbonate (CMCC) as a derivatizing agent for HPLC by comparing its hypothesized performance with established alternatives for common functional groups.

This compound (CH₃OC(O)OCH₂Cl) is a reactive alkylating agent due to the presence of the chloromethyl group. While its primary documented use is in the synthesis of prodrugs, its chemical properties suggest its potential for derivatizing nucleophilic functional groups such as carboxylic acids, phenols, and amines for HPLC analysis. The methoxycarbonyl group could potentially influence the polarity and chromatographic behavior of the resulting derivatives. This guide will explore this potential by comparing CMCC with well-established derivatizing reagents for these key functional groups: p-Bromophenacyl Bromide (p-BPB) for carboxylic acids, Dansyl Chloride for phenols, and 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for amines.

Comparison of Derivatizing Agents

The following tables summarize the key performance indicators for CMCC (hypothesized) and the selected alternative derivatizing agents.

Table 1: Derivatization of Carboxylic Acids

FeatureThis compound (CMCC) (Hypothesized)p-Bromophenacyl Bromide (p-BPB)
Reaction Principle Alkylation of the carboxylate anionAlkylation of the carboxylate anion
Reaction Conditions Basic catalyst (e.g., tertiary amine), room temperatureBasic catalyst (e.g., KOH, KHCO₃), 80°C, 30 min[1][2]
Derivative Type Methoxycarbonyloxymethyl esterp-Bromophenacyl ester
Detection Method UVUV[1][2]
Derivative Stability Likely stableStable
Advantages Potentially mild reaction conditionsWell-established method, good UV response
Disadvantages Not yet demonstrated for HPLC derivatizationRequires heating, potential for side reactions

Table 2: Derivatization of Phenols

FeatureThis compound (CMCC) (Hypothesized)Dansyl Chloride
Reaction Principle Alkylation of the phenoxide anionSulfonylation of the phenolic hydroxyl group
Reaction Conditions Basic catalyst (e.g., K₂CO₃), room temperature or gentle heatingBasic buffer (pH 9.3), 60°C, 60 min[3][4]
Derivative Type Methoxycarbonyloxymethyl etherDansyl ether
Detection Method UVFluorescence, MS[3]
Derivative Stability Likely stableStable
Advantages Potentially simple reactionHigh sensitivity with fluorescence detection, improves ionization in MS[3]
Disadvantages Not yet demonstrated for HPLC derivatizationLonger reaction time, reagent can cause interference[3]

Table 3: Derivatization of Amines

FeatureThis compound (CMCC) (Hypothesized)9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Reaction Principle Alkylation of the amineCarbamoylation of primary and secondary amines
Reaction Conditions Basic conditionsBorate (B1201080) buffer (pH 10), room temperature, <10 min[5][6]
Derivative Type N-methoxycarbonyloxymethyl derivativeFMOC-carbamate
Detection Method UVFluorescence, UV[7]
Derivative Stability Likely stableStable[5]
Advantages Potential for simple reactionFast reaction, highly fluorescent derivatives, well-established[7]
Disadvantages Not yet demonstrated for HPLC derivatization, potential for over-alkylationExcess reagent and by-products can interfere[7]

Experimental Protocols for Alternative Derivatizing Agents

As no established protocols for the use of CMCC as a derivatizing agent for HPLC are available, the following sections provide detailed methodologies for the well-vetted alternative reagents discussed above.

Derivatization of Carboxylic Acids with p-Bromophenacyl Bromide (p-BPB)

This protocol is adapted from established methods for the esterification of carboxylic acids for HPLC-UV analysis.[1][2]

Materials:

  • Carboxylic acid sample

  • Methanol (B129727) (MeOH)

  • 85% Potassium Hydroxide (KOH) in MeOH or Potassium Bicarbonate (KHCO₃)

  • p-Bromophenacyl-8™ Reagent (p-BPB solution)

  • Dry Acetonitrile (B52724)

  • Nitrogen gas supply

  • 5.0 mL reaction vial with magnetic stirrer

  • Heating block

Procedure:

  • Dissolve approximately 10 mg of the carboxylic acid sample in methanol in a 5.0 mL reaction vial.

  • Neutralize the solution to a phenolphthalein (B1677637) endpoint using 85% KOH in methanol. Alternatively, for salt-sensitive applications, add KHCO₃ at 3-5 times the molar equivalent of the acid.[1][2]

  • Evaporate the methanol to dryness under a stream of nitrogen gas.

  • Add 1.0 mL of p-Bromophenacyl-8™ Reagent and 2.0 mL of dry acetonitrile to the vial.[1][2]

  • Heat the reaction mixture at 80°C for 30 minutes with stirring.[1][2]

  • Cool the vial to room temperature.

  • The sample is now ready for HPLC analysis, typically using a C18 reversed-phase column with an acetonitrile/water mobile phase gradient.[1][2]

Derivatization of Phenols with Dansyl Chloride

This protocol is based on methods for the derivatization of phenols for enhanced detection by HPLC with fluorescence or mass spectrometry.[3][4]

Materials:

  • Phenolic analyte sample

  • Internal standard (optional, e.g., a structurally similar dansylated phenol)

  • 250 mM Sodium Carbonate/Bicarbonate buffer (pH 9.3)

  • Dansyl Chloride solution (e.g., 20 mg/mL in acetonitrile)

  • 250 mM Sodium Hydroxide (NaOH) solution

  • 2 M Formic acid in acetonitrile

  • Methanol

  • Heating block or water bath

  • Centrifuge

Procedure:

  • To 20 µL of the sample in a microcentrifuge tube, add 10 µL of 250 mM carbonate/bicarbonate buffer (pH 9.3).[4]

  • Add 20 µL of the Dansyl Chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction at 60°C for 60 minutes.[3][4]

  • To quench the reaction, add 5 µL of 250 mM NaOH solution and incubate at 40°C for 10 minutes.[4]

  • Neutralize the excess NaOH by adding 5 µL of 2 M formic acid in acetonitrile.[3][4]

  • Add 80 µL of methanol to precipitate any proteins.[3][4]

  • Centrifuge the sample to pellet the precipitated material.

  • Transfer the supernatant to an autosampler vial for HPLC-fluorescence or HPLC-MS analysis.

Derivatization of Amines with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

This protocol is a generalized procedure based on the rapid and widely used FMOC-Cl derivatization of primary and secondary amines for HPLC-fluorescence analysis.[5][6]

Materials:

  • Amine-containing sample

  • 200 mM Borate buffer (pH 10.0)

  • 15 mM FMOC-Cl in acetonitrile

  • 300 mM 1-Adamantanamine (ADAM) in water-acetonitrile (1:1, v/v) to quench the reaction

  • Syringe filter (if necessary)

Procedure:

  • In a suitable vial, mix 300 µL of the sample with 600 µL of 200 mM borate buffer (pH 10.0).[6]

  • Add 600 µL of 15 mM FMOC-Cl in acetonitrile.

  • Allow the reaction to proceed for 5 minutes at room temperature.[6]

  • Stop the reaction by adding 600 µL of 300 mM ADAM solution. Let this quenching reaction proceed for 1 minute.[6]

  • If the sample contains particulates, filter it through a suitable syringe filter.

  • The derivatized sample is ready for injection onto a reversed-phase HPLC system with fluorescence detection.

Visualizations

Logical Workflow for Selecting a Derivatization Reagent

G cluster_input Analyte & System Considerations cluster_decision Reagent Selection cluster_reagent Derivatizing Agent Options Analyte Identify Analyte Functional Group Carboxylic Carboxylic Acid Analyte->Carboxylic Phenol Phenol Analyte->Phenol Amine Amine Analyte->Amine Detection Available HPLC Detector UV_Vis UV-Vis Detection->UV_Vis Fluorescence Fluorescence Detection->Fluorescence MS Mass Spectrometry Detection->MS pBPB p-Bromophenacyl Bromide Carboxylic->pBPB CMCC_potential CMCC (Potential) Carboxylic->CMCC_potential Potential Application Dansyl Dansyl Chloride Phenol->Dansyl Phenol->CMCC_potential Potential Application FMOC FMOC-Cl Amine->FMOC Amine->CMCC_potential Potential Application pBPB->UV_Vis Dansyl->Fluorescence Dansyl->MS FMOC->UV_Vis FMOC->Fluorescence CMCC_potential->UV_Vis

Caption: Decision pathway for selecting a suitable derivatizing agent.

Experimental Workflow for Carboxylic Acid Derivatization with p-BPB

G start Start dissolve Dissolve Acid in MeOH start->dissolve neutralize Neutralize with KOH or KHCO3 dissolve->neutralize evaporate Evaporate to Dryness (N2) neutralize->evaporate add_reagents Add p-BPB & Acetonitrile evaporate->add_reagents react Heat at 80°C for 30 min add_reagents->react cool Cool to Room Temperature react->cool analyze HPLC-UV Analysis cool->analyze

Caption: Workflow for p-BPB derivatization of carboxylic acids.

Experimental Workflow for Phenol Derivatization with Dansyl Chloride

G start Start mix_sample Mix Sample with Buffer start->mix_sample add_dansyl Add Dansyl Chloride mix_sample->add_dansyl vortex Vortex add_dansyl->vortex incubate Incubate at 60°C for 60 min vortex->incubate quench Quench with NaOH incubate->quench neutralize Neutralize with Formic Acid quench->neutralize precipitate Precipitate Proteins with MeOH neutralize->precipitate centrifuge Centrifuge precipitate->centrifuge analyze HPLC-Fluorescence/MS Analysis centrifuge->analyze

Caption: Workflow for Dansyl Chloride derivatization of phenols.

Experimental Workflow for Amine Derivatization with FMOC-Cl

G start Start mix_sample Mix Sample with Borate Buffer start->mix_sample add_fmoc Add FMOC-Cl Solution mix_sample->add_fmoc react React for 5 min add_fmoc->react quench Quench with ADAM Solution react->quench filter Filter (if needed) quench->filter analyze HPLC-Fluorescence Analysis filter->analyze

Caption: Workflow for FMOC-Cl derivatization of amines.

Conclusion

While this compound is not an established derivatizing agent for HPLC, its chemical structure suggests a potential for the alkylation of carboxylic acids, phenols, and amines. Based on the reactivity of its chloromethyl group, it is hypothesized that CMCC could offer the advantage of mild reaction conditions. However, its efficacy in terms of reaction completeness, derivative stability, and enhancement of chromatographic and detection properties remains to be experimentally verified.

In contrast, p-bromophenacyl bromide, dansyl chloride, and FMOC-Cl are well-characterized derivatizing agents for carboxylic acids, phenols, and amines, respectively. They offer proven methodologies with predictable outcomes and high sensitivity, particularly when coupled with appropriate detection systems like fluorescence or mass spectrometry. For researchers requiring reliable and sensitive quantification of these analyte classes, these established reagents remain the recommended choice. Future studies are warranted to explore the practical utility of this compound as a derivatizing agent and to validate its performance against these established methods.

References

A Comparative Study: MOM-Cl vs. Chloromethyl Methyl Carbonate for Alcohol Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the strategic modification of alcohol functionalities is paramount for achieving desired molecular outcomes. This guide provides a detailed comparative analysis of two key reagents: chloromethyl methyl ether (MOM-Cl), a widely used protecting group for alcohols, and chloromethyl methyl carbonate (CMM-Cl or CMC), a versatile reagent primarily employed in the synthesis of prodrugs. While both reagents react with alcohols, their applications, reaction mechanisms, and the stability of the resulting products differ significantly. This guide aims to furnish researchers with the necessary data and protocols to make informed decisions for their synthetic strategies.

At a Glance: Key Differences and Applications

FeatureMOM-Cl (Methoxymethyl Chloride)This compound (CMM-Cl)
Primary Application Temporary protection of alcohols.Reagent for the synthesis of prodrugs.
Resulting Moiety Methoxymethyl (MOM) ether.Methoxycarbonyloxymethyl (MCM) ether/prodrug linker.
Key Advantage Well-established protocols, high yields, and predictable stability of the MOM ether.Enables the creation of prodrugs with potentially improved solubility and bioavailability.
Major Disadvantage Known human carcinogen, requiring stringent safety precautions.[1]Not typically used as a general alcohol protecting group; limited data on stability and deprotection for this purpose.
Typical Deprotection Acidic conditions (e.g., HCl, TFA).Enzymatic or hydrolytic cleavage in a physiological context to release the parent drug.

Performance Data: A Focus on Alcohol Protection with MOM-Cl

Protecting GroupSubstrateReagents and ConditionsTimeYield (%)Reference
MOM Primary AlcoholMOM-Cl, DIPEA, NaI, CH₂Cl₂, 0 °C to 25 °C16 h~95%[2]
MOM PhenolMOM-Cl, K₂CO₃, Acetone, reflux4 h92%-
MOM Secondary AlcoholMOM-Cl, NaH, THF, 0 °C to rt2 h98%-

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using MOM-Cl

This protocol describes a general procedure for the methoxymethylation of a primary alcohol.

Reagents:

  • Primary alcohol (1.0 eq.)

  • N,N-diisopropylethylamine (DIPEA) (4.0 eq.)

  • Methoxymethyl chloride (MOM-Cl) (3.0 eq.)

  • Sodium iodide (NaI) (0.5 eq.)

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • To a solution of the alcohol and DIPEA in dichloromethane at 0 °C under an inert atmosphere, add MOM-Cl dropwise.

  • Add sodium iodide to the mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the MOM-protected alcohol.[2]

Safety Note: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and a potent alkylating agent.[1] Appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, are essential when handling this reagent.

Protocol 2: Synthesis of this compound (CMM-Cl)

This protocol outlines the synthesis of CMM-Cl from chloromethyl chloroformate and methanol.

Reagents:

  • Chloromethyl chloroformate (1.0 eq.)

  • Methanol (1.0 eq.)

  • Pyridine (1.0 eq.)

  • Anhydrous ether

Procedure:

  • Chloromethyl chloroformate is dissolved in anhydrous ether and cooled to 0 °C.

  • Methanol is added to the solution.

  • Pyridine is slowly added dropwise to the cooled solution.

  • The reaction is stirred and allowed to warm to room temperature overnight.

  • The reaction mixture is then worked up with water, 1% citric acid, saturated sodium bicarbonate, and saturated brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the product. A yield of approximately 90.8% can be expected.

Protocol 3: Deprotection of a MOM Ether

This protocol provides a general method for the acidic cleavage of a MOM ether.

Reagents:

  • MOM-protected alcohol

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • Dissolve the MOM-protected alcohol in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • The reaction mixture is typically stirred at room temperature or gently heated until the deprotection is complete, as monitored by TLC.

  • The reaction is then neutralized, and the deprotected alcohol is isolated through extraction and purification.

Visualization of Chemical Pathways

Protection_Deprotection_Workflow cluster_MOM MOM Protection/Deprotection Alcohol Alcohol MOM_Ether MOM Ether Alcohol->MOM_Ether MOM-Cl, Base Deprotected_Alcohol Alcohol MOM_Ether->Deprotected_Alcohol Acidic Conditions

Caption: General workflow for the protection of an alcohol as a MOM ether and its subsequent deprotection.

CMM_Prodrug_Synthesis cluster_CMM CMM Application in Prodrug Synthesis Drug_Molecule Drug with -OH, -NH, or -SH group CMM_Prodrug CMM-linked Prodrug Drug_Molecule->CMM_Prodrug CMM-Cl, Base Released_Drug Active Drug CMM_Prodrug->Released_Drug Enzymatic/Hydrolytic Cleavage (in vivo)

Caption: Application of this compound in the synthesis of a prodrug.

Concluding Remarks

The choice between MOM-Cl and this compound is dictated by the intended application. MOM-Cl remains a staple for the temporary protection of alcohols in multi-step organic synthesis, despite its significant health risks. Its chemistry of protection and deprotection is well-understood and highly effective. In contrast, this compound is not a direct substitute for MOM-Cl as a general protecting group. Instead, it serves as a valuable tool in medicinal chemistry and drug development for the synthesis of prodrugs, where the goal is to create a bioreversible derivative of a drug molecule to improve its pharmacokinetic properties. Researchers should select the appropriate reagent based on their specific synthetic goals, with careful consideration of the safety implications associated with MOM-Cl and the distinct reactivity and application of this compound. For general alcohol protection where the carcinogenicity of MOM-Cl is a concern, other alternatives such as MEM-Cl, silyl (B83357) ethers (e.g., TBS-Cl), or benzyl (B1604629) ethers should be considered.[1]

References

assessing the green chemistry metrics of chloromethyl methyl carbonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide compares the following synthesis routes for chloromethyl methyl carbonate:

  • From Chloromethyl Chloroformate and Methanol (B129727): A well-documented method with available experimental data for a quantitative green chemistry assessment.

  • From Dimethyl Carbonate and Chlorine: A potential two-step route analogous to the synthesis of similar compounds. The lack of specific experimental data for CMMC synthesis limits this to a qualitative assessment.

  • From Methyl Formate (B1220265) and Chlorine: Another potential route where challenges in controlling the reaction and the formation of multiple byproducts are reported. This route is also assessed qualitatively due to the absence of detailed experimental protocols for CMMC.

The analysis reveals that while the synthesis from chloromethyl chloroformate and methanol offers a high yield, a comprehensive green chemistry evaluation, considering factors beyond yield, is crucial for selecting the most sustainable manufacturing process.

Comparison of Synthesis Routes

A summary of the green chemistry metrics for the synthesis of this compound via the reaction of chloromethyl chloroformate and methanol is presented below. A qualitative assessment of the other two potential routes is also provided.

MetricRoute 1: From Chloromethyl Chloroformate & MethanolRoute 2: From Dimethyl Carbonate & Chlorine (Qualitative)Route 3: From Methyl Formate & Chlorine (Qualitative)
Atom Economy 58.5%Potentially lower due to the use of chlorine in a multi-step process.Potentially lower due to the formation of multiple chlorinated byproducts.
E-Factor (Environmental Factor) 8.8Expected to be high due to the use of solvents and potential for multiple byproducts.Expected to be high due to challenges in reaction control and byproduct formation.
Process Mass Intensity (PMI) 9.8Likely to be high, reflecting the total mass of materials used in a multi-step synthesis.Likely to be high, reflecting the total mass of materials used and purification challenges.
Overall Yield 90.8%[1]Dependent on the efficiency of both the chlorination and subsequent reaction steps.Reported to be challenging to control, suggesting potentially lower and variable yields.
Key Byproducts Pyridine (B92270) hydrochlorideDichlorinated and trichlorinated carbonates, HClMultiple chlorinated byproducts, HCl
Solvents Diethyl ether, WaterPotentially chlorinated solvents for the chlorination step.Information not available.
Catalyst None (Pyridine as base)Photo-initiator for chlorination, potential catalyst for the second step.Information not available.

Detailed Experimental Protocols and Green Chemistry Calculations

Route 1: Synthesis from Chloromethyl Chloroformate and Methanol

This method involves the reaction of chloromethyl chloroformate with methanol in the presence of pyridine as a base.

Experimental Protocol: [1]

  • To a reaction flask, add chloromethyl chloroformate (1.5 g, 11.72 mmol) and dissolve it in 10 ml of anhydrous diethyl ether.

  • Add methanol (0.375 g, 11.72 mmol) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add pyridine (0.93 g, 11.72 mmol) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • For work-up, dilute the reaction mixture with water and wash successively with 1% citric acid, saturated sodium bicarbonate, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Yield: 1.32 g (90.8%)[1]

Green Chemistry Metrics Calculation:

  • Atom Economy:

    • Formula: (Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) * 100

    • Reactants: Chloromethyl chloroformate (C₂H₂Cl₂O₂, MW = 128.94 g/mol ), Methanol (CH₄O, MW = 32.04 g/mol ), Pyridine (C₅H₅N, MW = 79.1 g/mol )

    • Product: this compound (C₃H₅ClO₃, MW = 124.52 g/mol )

    • Byproduct: Pyridine hydrochloride (C₅H₆ClN, MW = 115.56 g/mol )

    • Atom Economy = (124.52) / (128.94 + 32.04 + 79.1) * 100 = 58.5%

  • E-Factor (Environmental Factor):

    • Formula: (Total Mass of Waste) / (Mass of Product)

    • Waste = (Mass of Chloromethyl Chloroformate) + (Mass of Methanol) + (Mass of Pyridine) + (Mass of Diethyl Ether) + (Mass of Water and aqueous solutions for washing) - (Mass of Product)

    • Assuming the density of diethyl ether is 0.713 g/mL, the mass of diethyl ether is 10 mL * 0.713 g/mL = 7.13 g.

    • Assuming approximately 30 mL of aqueous solutions are used for washing (density ≈ 1 g/mL), the mass is 30 g.

    • Total Input = 1.5 g + 0.375 g + 0.93 g + 7.13 g + 30 g = 39.935 g

    • Total Waste = 39.935 g - 1.32 g = 38.615 g

    • E-Factor = 38.615 g / 1.32 g = 29.3 (Note: This is a simplified calculation. A more accurate E-factor would require precise measurement of all waste streams).

  • Process Mass Intensity (PMI):

    • Formula: (Total Mass Input) / (Mass of Product)

    • Total Input = 39.935 g

    • PMI = 39.935 g / 1.32 g = 30.3

Route 2: Synthesis from Dimethyl Carbonate and Chlorine (Qualitative Assessment)

This proposed two-step route involves the photochlorination of dimethyl carbonate to yield monochlorodimethyl carbonate, followed by a reaction with methanol. While a detailed protocol for the analogous synthesis of chloromethyl isopropyl carbonate exists, specific data for CMMC is lacking.

Potential Advantages:

  • Avoids the use of the highly reactive and hazardous chloromethyl chloroformate.

Potential Disadvantages:

  • The photochlorination step can be difficult to control and may lead to the formation of di- and tri-chlorinated byproducts, reducing the atom economy and increasing the complexity of purification.

  • The use of elemental chlorine poses significant safety and environmental hazards.

  • The multi-step nature of the process can lead to a higher overall PMI.

Route 3: Synthesis from Methyl Formate and Chlorine (Qualitative Assessment)

This route involves the chlorination of methyl formate to produce chloromethyl chloroformate as an intermediate, which then reacts with methanol.

Potential Advantages:

  • Could be a more direct route to the chloromethyl chloroformate intermediate compared to multi-step syntheses.

Potential Disadvantages:

  • The direct chlorination of methyl formate is reported to be difficult to control, leading to the formation of multiple chlorinated byproducts, including di- and tri-chlorinated species.

  • This lack of selectivity would result in a low atom economy and a high E-factor due to the generation of significant waste streams during purification.

  • The use of chlorine gas presents similar hazards as in Route 2.

Logical Relationship of Synthesis Routes

The following diagram illustrates the relationship between the starting materials and the target product for the three discussed synthesis routes.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product Chloromethyl Chloroformate Chloromethyl Chloroformate CMMC This compound Chloromethyl Chloroformate->CMMC Route 1 Methanol Methanol Methanol->CMMC Dimethyl Carbonate Dimethyl Carbonate Monochlorodimethyl Carbonate Monochlorodimethyl Carbonate Dimethyl Carbonate->Monochlorodimethyl Carbonate Route 2 (Step 1) Chlorine Chlorine Chlorine->Monochlorodimethyl Carbonate Chlorine->CMMC Methyl Formate Methyl Formate Methyl Formate->CMMC Route 3 (conceptual) Monochlorodimethyl Carbonate->CMMC Route 2 (Step 2)

Caption: Synthesis pathways to this compound.

Conclusion

Based on the available data, the synthesis of this compound from chloromethyl chloroformate and methanol (Route 1) is a high-yielding process. However, its green chemistry metrics, particularly the atom economy and E-factor, indicate significant room for improvement. The generation of a stoichiometric amount of pyridine hydrochloride as a byproduct and the use of a significant amount of solvent for reaction and work-up contribute to a less favorable environmental profile.

The alternative routes starting from dimethyl carbonate (Route 2) and methyl formate (Route 3) are conceptually interesting as they avoid the direct use of the highly reactive chloromethyl chloroformate. However, the lack of detailed and reproducible experimental protocols for the synthesis of CMMC via these routes makes a quantitative comparison impossible at this time. The challenges associated with controlling the chlorination reactions and the potential for multiple byproducts suggest that these routes may not necessarily offer a greener alternative without significant process optimization.

For researchers and drug development professionals, this guide highlights the importance of a holistic assessment of chemical syntheses. While high yield is a critical factor, a thorough evaluation of atom economy, waste generation, and the hazards associated with reagents and solvents is essential for developing truly sustainable and environmentally responsible manufacturing processes. Further research into optimizing the existing route or developing more selective and efficient new routes is warranted to improve the green credentials of this compound synthesis.

References

A Comparative Guide to Amino Acid Analysis by GC-MS: Chloroformate Derivatization vs. Silylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring robust and reliable quantification of amino acids, Gas Chromatography-Mass Spectrometry (GC-MS) remains a powerful analytical technique. However, due to the polar and non-volatile nature of amino acids, derivatization is a critical prerequisite for successful GC-MS analysis.[1] This guide provides an objective comparison of two common derivatization strategies: chloroformate-based methods, exemplified by methyl chloroformate (MCF) and ethyl chloroformate (ECF), and silylation-based methods, primarily using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

This comparison is supported by experimental data from peer-reviewed studies, offering insights into the performance and practical application of each method.

Experimental Protocols

Detailed methodologies for both chloroformate and silylation derivatization are outlined below. These protocols are synthesized from established methods in the scientific literature.

Protocol 1: Chloroformate Derivatization (using Methyl Chloroformate)

This protocol is adapted from methods described for the analysis of amino acids in various biological matrices.

Materials:

  • Amino acid standards or sample extract

  • Methanol

  • Pyridine

  • Methyl Chloroformate (MCF)

  • Chloroform

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: An aqueous sample or standard solution containing the amino acids is prepared. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to improve recovery rates.[2]

  • Reaction: To the aqueous sample, add methanol, pyridine, and then methyl chloroformate. The reaction is typically rapid and can be performed at room temperature.[3]

  • Extraction: The derivatized amino acids (N-alkoxycarbonyl amino acid esters) are extracted from the aqueous phase using an organic solvent such as chloroform.

  • Washing: The organic extract is washed with a sodium bicarbonate solution to remove excess reagents.

  • Drying: The organic layer is dried over anhydrous sodium sulfate.

  • Analysis: The final extract is injected into the GC-MS for analysis.

Protocol 2: Silylation Derivatization (using MTBSTFA)

This protocol is a widely used alternative to chloroformate derivatization.

Materials:

  • Amino acid standards or sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724)

  • Sodium bicarbonate solution

Procedure:

  • Drying: The sample containing amino acids is completely dried. This step is critical as silylation reagents are sensitive to moisture.[1][4]

  • Derivatization: Add MTBSTFA and a solvent like acetonitrile to the dried sample. The reaction mixture is then heated, for example, at 100°C for a duration ranging from 30 minutes to 4 hours, to form tert-butyl dimethylsilyl (TBDMS) derivatives.[1][5]

  • Neutralization: The reaction mixture is neutralized with a sodium bicarbonate solution.

  • Analysis: The derivatized sample is then ready for GC-MS analysis.

Performance Comparison

The choice of derivatization method significantly impacts the analytical performance, including sensitivity, linearity, and recovery. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Method Detection Limits (MDL) and Quantification Limits (MQL)

Derivatization MethodAnalyteMDL (ng/m³)MQL (ng/m³)Reference
ECF-MeOH Phenylalanine (Phe)0.0160.048[6]
MTBSTFA Phenylalanine (Phe)0.0940.281[6]
ECF-MeOH General Range0.016–0.4110.048–1.234[6]
MTBSTFA General Range0.094–2.3360.281–7.009[6]

Data from a study comparing ECF-MeOH and MTBSTFA derivatization for amino acid analysis in PM2.5 samples. Overall, the ECF-MeOH derivatization showed lower detection limits.[6]

Table 2: Linearity and Recovery

Derivatization MethodLinearity (R²)Recovery (%)Reference
ECF-MeOH > 0.99Not specified in this study[6]
MTBSTFA > 0.99Not specified in this study[6]
Methyl Chloroformate Not specified40 - 100 (for seleno amino acids)[7]
Ethyl Chloroformate Not specified30 - 75 (for seleno amino acids)[7]
Methyl Chloroformate (optimized SPE) Not specified> 95% (except arginine)[2]

Linearity for both ECF and MTBSTFA methods was excellent, with coefficients of determination (R²) greater than 0.99 for all analyzed amino acids.[6] Recovery rates for chloroformate methods can vary but can be optimized to be very high with methods like solid-phase extraction.[2][7]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the chloroformate-based derivatization workflow for GC-MS amino acid analysis.

Caption: Workflow for GC-MS amino acid analysis using chloroformate derivatization.

Discussion and Conclusion

Chloroformate Derivatization (MCF/ECF):

  • Advantages: This method is rapid, often performed at room temperature, and can be conducted in aqueous conditions, simplifying sample preparation.[3] It generally offers higher sensitivity, with lower limits of detection and quantification compared to silylation methods.[6] Methyl chloroformate has been reported to provide better derivatization yield and reproducibility than ethyl chloroformate.[7]

  • Disadvantages: The reaction can be highly exothermic under alkaline conditions, which may lead to hydrolysis of proteins and peptides in biological samples if not properly controlled.[8][9]

Silylation Derivatization (MTBSTFA):

  • Advantages: MTBSTFA derivatives are more stable and less sensitive to moisture compared to other silylation reagents.[1] The method is well-established and widely used.

  • Disadvantages: It requires a completely anhydrous environment for the reaction to proceed efficiently, which can be a practical challenge.[1][4] The derivatization often requires heating for an extended period.[1] Studies have shown that it may have higher detection limits compared to chloroformate methods.[6]

References

Navigating the Reactive Landscape of Chloromethyl Methyl Carbonate: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the reactivity of bifunctional reagents is paramount for predictable and efficient synthesis. Chloromethyl methyl carbonate (CMMC), a versatile reagent, is frequently employed in the synthesis of prodrugs.[1] This guide provides a comparative analysis of the cross-reactivity of CMMC with common functional groups, supported by experimental data from analogous reactions to illuminate its reaction profile.

Comparative Reactivity of this compound with Nucleophilic Functional Groups

This compound (CMMC) possesses two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon of the carbonate and the carbon of the chloromethyl group. However, the high reactivity of the chloromethyl group as an alkylating agent, analogous to other chloromethyl ethers, typically dominates its reaction profile, especially under basic conditions. The following tables summarize the expected reactivity and yields based on studies of CMMC and structurally similar compounds with various nucleophiles.

Functional GroupNucleophile TypeExpected ProductTypical ConditionsAnalogous Yield (%)
Amines Primary AliphaticN-AlkoxymethylcarbamateBase (e.g., DIPEA, Pyridine), Aprotic Solvent (e.g., Toluene (B28343), DCM), 0-25°C70-95%
Secondary AliphaticN-AlkoxymethylcarbamateBase (e.g., DIPEA, Pyridine), Aprotic Solvent (e.g., Toluene, DCM), 0-25°C65-90%
AromaticN-AlkoxymethylcarbamateZeolite Catalyst, 130-160°C68-94%[2]
Alcohols Primary AliphaticAlkoxymethyl Methyl CarbonateBase (e.g., DIPEA), Aprotic Solvent (e.g., Toluene), 5-25°C77-98%[3]
PhenolsAryloxymethyl Methyl CarbonateBase (e.g., K₂CO₃), Polar Solvent or PTC, 80-160°CHigh, often quantitative[4]
Thiols Aliphatic/AromaticS-Alkoxymethyl Methyl ThiocarbonateBase (e.g., Et₃N, DIPEA), Aprotic Solvent (e.g., THF, DCM), 0-25°CHigh (inferred)

Yields are based on reactions with analogous compounds such as chloromethyl methyl ether and dialkyl carbonates, as direct comparative studies on CMMC are limited.

Understanding the Reaction Pathway

The primary reaction of this compound with nucleophiles is a nucleophilic substitution (SN2) reaction at the chloromethyl carbon. The lability of the chlorine atom makes this site highly electrophilic and susceptible to attack by a range of nucleophiles.

Reaction_Pathway cluster_reactants Reactants cluster_products Products CMMC This compound (CH₃O(CO)OCH₂Cl) Product Substituted Product (CH₃O(CO)OCH₂-Nu) CMMC->Product Sɴ2 Attack Nu Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nu->Product HCl HCl

Caption: General Sɴ2 reaction pathway of CMMC with a nucleophile.

Experimental Protocols for Cross-Reactivity Studies

The following are generalized protocols for evaluating the reactivity of this compound with various nucleophiles. These are based on established procedures for similar electrophiles.[3][5]

General Procedure for Reaction with Amines and Alcohols
  • Preparation: A solution of the nucleophile (amine or alcohol, 1.0 equiv) in an anhydrous aprotic solvent (e.g., toluene or DCM, ~0.5 M) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A suitable base (e.g., diisopropylethylamine (DIPEA), 1.25 equiv) is added to the solution.

  • Cooling: The reaction mixture is cooled to an appropriate temperature (typically 0-5°C) using an ice bath.

  • Reagent Addition: this compound (1.2 equiv) is added dropwise to the stirred solution, maintaining the temperature below 25°C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Chemoselectivity Experiment Workflow

To determine the selectivity of CMMC for one functional group over another (e.g., amine vs. alcohol), a competitive reaction can be designed.

Experimental_Workflow start Start: Equimolar mixture of Nucleophile A (e.g., Amine) & Nucleophile B (e.g., Alcohol) add_base Add Base (e.g., DIPEA) in Anhydrous Solvent start->add_base cool Cool to 0°C add_base->cool add_cmmc Add CMMC (0.9 equiv) dropwise cool->add_cmmc react Stir at Room Temperature for 12h add_cmmc->react workup Aqueous Workup and Extraction react->workup analyze Analyze Product Ratio (LC-MS, NMR) workup->analyze end Determine Selectivity analyze->end

Caption: Workflow for a competitive cross-reactivity experiment.

Discussion on Selectivity

The cross-reactivity of this compound is influenced by several factors:

  • Nucleophilicity: In general, thiols are more nucleophilic than amines, which are in turn more nucleophilic than alcohols. Under identical conditions, CMMC would be expected to react preferentially with a thiol over an amine or an alcohol.

  • Basicity and Steric Hindrance: The pKa of the nucleophile and the steric environment around the reactive center play a crucial role. While primary amines are generally good nucleophiles, their reactivity can be attenuated by bulky substituents.

  • Reaction Conditions: The choice of base and solvent can significantly alter the outcome of the reaction. For instance, in reactions involving both an amine and an alcohol, using a base with a more oxophilic counterion (e.g., lithium-based) might favor reaction at the nitrogen, whereas a base like cesium carbonate could promote O-alkylation.[6] Temperature also plays a critical role; less reactive nucleophiles such as aromatic amines may require higher temperatures to react.[2]

Conclusion

This compound is a highly reactive alkylating agent that readily undergoes SN2 reactions with a variety of nucleophiles. Based on the principles of nucleophilicity and data from analogous compounds, the expected order of reactivity is generally thiols > amines > alcohols. However, this inherent reactivity can be modulated by carefully selecting reaction conditions such as the base, solvent, and temperature, allowing for a degree of chemoselectivity. For drug development professionals, this tunable reactivity makes CMMC a valuable tool for introducing the methoxycarbonyloxymethyl moiety as a prodrug linker to various functional groups within a drug candidate. The provided protocols offer a starting point for systematically evaluating the cross-reactivity of CMMC in specific applications.

References

A Comparative Guide to Chloromethyl Alkyl Carbonates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of drug candidates into prodrugs is a cornerstone of modern medicinal chemistry, aimed at overcoming pharmacokinetic and pharmacodynamic hurdles. Among the various prodrug strategies, the use of chloromethyl alkyl carbonates as promoieties has garnered attention for its potential to enhance the delivery of drugs containing hydroxyl, carboxyl, and amine functionalities. This guide provides a comprehensive literature review and an objective comparison of chloromethyl alkyl carbonates with alternative prodrug linkers, supported by available experimental data.

Introduction to Chloromethyl Alkyl Carbonate Prodrugs

Chloromethyl alkyl carbonates are versatile linkers used to mask polar functional groups in a parent drug molecule. This masking can increase lipophilicity, thereby improving membrane permeability and oral bioavailability. Once absorbed, these carbonate prodrugs are designed to be cleaved by ubiquitous esterases, releasing the active drug, carbon dioxide, formaldehyde (B43269), and an alcohol. This cleavage mechanism is a critical aspect of their design, aiming for efficient drug release at the target site while minimizing systemic exposure to the intact prodrug.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for chloromethyl alkyl carbonate prodrugs and a common alternative, (acyloxy)alkyl carbamates. It is important to note that direct head-to-head comparative studies for the same parent drug are limited in the literature. Therefore, the data presented is collated from studies on different parent molecules and under varying experimental conditions.

Table 1: Physicochemical Properties of Chloromethyl Alkyl Carbonate Reagents

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Chloromethyl methyl carbonate40510-81-4C₃H₅ClO₃124.52
Chloromethyl ethyl carbonate35179-98-7C₄H₇ClO₃138.55
Chloromethyl isopropyl carbonate35180-01-9C₅H₉ClO₃152.57
Chloromethyl propyl carbonate35273-90-6C₅H₉ClO₃152.57

Table 2: Stability of Carbonate and Carbamate-based Prodrugs

Prodrug TypeParent DrugConditionsHalf-life (t½)Reference
Isopropyl monocarbonatePenciclovirpH 1.288 days[1]
Isopropyl monocarbonatePenciclovirpH 6.0>200 days[1]
Isopropyl monocarbonatePenciclovirpH 7.461 days[1]
Isopropyl monocarbonatePenciclovirpH 8.026 days[1]
Amino AOCOM etherAntimalarial 4(1H)-quinolonepH 7.0>90% release in 1 h[2]
Amino AOCOM etherAntimalarial 4(1H)-quinolonepH 4.0>25% release in 10 h[2]
N-monoalkyl carbamateNaltrexonePlasma (37°C)< 2 hours[3]
N,N-dialkyl carbamateNaltrexonePlasma (37°C)Stable for 48 hours[3]

Table 3: In Vivo Performance of Prodrugs

Prodrug TypeParent DrugAnimal ModelKey FindingReference
Isopropyl monocarbonatePenciclovirMice53% mean urinary recovery of penciclovir[1]
Ethyl monocarbonatePenciclovirMice50% mean urinary recovery of penciclovir[1]
Glucosyloxymethyl conjugateLosartanDogComplete release of the parent drug[4]
Acetoxyethyl carbamateNorfloxacinRhesus MonkeysLower bioavailability compared to oral suspension of norfloxacin[5]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of chloromethyl alkyl carbonate prodrugs are crucial for reproducibility and further development.

General Synthesis of Chloromethyl Alkyl Carbonate Prodrugs

The synthesis of chloromethyl alkyl carbonate prodrugs typically involves the reaction of a drug molecule containing a nucleophilic functional group (e.g., hydroxyl, amine, or carboxylate) with a chloromethyl alkyl carbonate reagent.

Materials:

  • Parent drug with a nucleophilic functional group

  • Chloromethyl alkyl carbonate (e.g., this compound, chloromethyl isopropyl carbonate)

  • A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), potassium carbonate)

  • Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the parent drug in the anhydrous aprotic solvent under an inert atmosphere.

  • Add the non-nucleophilic base to the solution and stir for a predetermined time (e.g., 15-30 minutes) to deprotonate the nucleophilic group.

  • Slowly add the chloromethyl alkyl carbonate reagent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Allow the reaction to proceed for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired chloromethyl alkyl carbonate prodrug.

In Vitro Stability Assessment

The stability of the prodrug is a critical parameter and is typically assessed in aqueous buffers at different pH values and in biological media.

Materials:

  • Prodrug of interest

  • Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 6.8, 7.4)

  • Human or animal plasma/serum

  • Incubator at 37 °C

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of the prodrug in a suitable organic solvent (e.g., acetonitrile, DMSO).

  • Dilute the stock solution into the pre-warmed (37 °C) buffer or plasma to a final concentration.

  • At various time points, withdraw aliquots of the incubation mixture.

  • Quench the enzymatic degradation in plasma samples by adding an excess of cold organic solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.

  • Analyze the supernatant (for plasma samples) or the buffer samples directly by HPLC to quantify the remaining prodrug and the released parent drug.

  • Determine the half-life (t½) of the prodrug by plotting the natural logarithm of the prodrug concentration against time.

Mandatory Visualizations

The following diagrams illustrate key concepts related to chloromethyl alkyl carbonate prodrugs.

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_release Drug Release Prodrug_Oral Oral Administration of Prodrug Absorption Membrane Permeation (Increased Lipophilicity) Prodrug_Oral->Absorption Prodrug_Blood Intact Prodrug Absorption->Prodrug_Blood Cleavage Esterase-mediated Cleavage Prodrug_Blood->Cleavage Active_Drug Active Drug Cleavage->Active_Drug Byproducts Byproducts (CO2, Formaldehyde, Alcohol) Cleavage->Byproducts Therapeutic_Effect Therapeutic Effect Active_Drug->Therapeutic_Effect G Start Start Synthesis Prodrug Synthesis (Parent Drug + Linker) Start->Synthesis Purification Purification and Characterization Synthesis->Purification InVitro_Stability In Vitro Stability (pH, Plasma) Purification->InVitro_Stability Permeability Permeability Assay (e.g., Caco-2) Purification->Permeability InVivo_PK In Vivo Pharmacokinetics (Animal Model) InVitro_Stability->InVivo_PK Permeability->InVivo_PK Efficacy Efficacy Studies (Disease Model) InVivo_PK->Efficacy End End Efficacy->End G Prodrug_Strategies Prodrug Strategies for -OH, -COOH, -NHR Carbonates Chloromethyl Alkyl Carbonates Prodrug_Strategies->Carbonates Carbamates (Acyloxy)alkyl Carbamates Prodrug_Strategies->Carbamates Esters Simple Esters Prodrug_Strategies->Esters Phosphates Phosphate Esters Prodrug_Strategies->Phosphates Carbonates_Pros Pros: - Good leaving group potential - Tunable hydrolysis rate Carbonates->Carbonates_Pros Carbonates_Cons Cons: - Potential for formaldehyde release - Limited direct comparative data Carbonates->Carbonates_Cons Carbamates_Pros Pros: - Generally more stable than carbonates - Well-established for amines Carbamates->Carbamates_Pros Carbamates_Cons Cons: - Can have slow cleavage rates - Synthesis can be multi-step Carbamates->Carbamates_Cons

References

Navigating Chloromethylation in Large-Scale Synthesis: A Cost-Benefit Analysis of Chloromethyl Methyl Carbonate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chloromethylating agent is a critical decision in the scale-up of pharmaceutical synthesis. This guide provides a comprehensive cost-benefit analysis of chloromethyl methyl carbonate (CMMC) and compares its performance with key alternatives, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven framework for making informed decisions that balance cost, efficiency, safety, and environmental impact in large-scale production.

The introduction of a chloromethyl group is a fundamental transformation in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of prodrugs to enhance bioavailability. This compound (CMMC) has emerged as a versatile reagent for this purpose. However, a thorough evaluation of its economic and scientific merits against other commercially available chloromethylating agents is essential for process optimization and cost-effective manufacturing.

Performance and Cost Comparison of Chloromethylating Agents

The ideal chloromethylating agent for large-scale synthesis should offer a harmonious balance of high reactivity, selectivity, and yield, coupled with low cost, favorable safety profile, and minimal environmental impact. This section provides a comparative analysis of CMMC against its main alternatives: chloromethyl methyl ether (MOMCl), chloromethyl isopropyl carbonate (CMIC), chloromethyl pivalate (B1233124) (POM-Cl), and chloromethyl acetate (B1210297).

ReagentTypical Price (USD/kg)Molecular Weight ( g/mol )Key ApplicationsNoteworthy Characteristics
This compound (CMMC) 10 - 900+124.52Prodrug synthesis, versatile chloromethylating agent.Generally considered a safer alternative to MOMCl; cost-effective at industrial scale.
Chloromethyl Methyl Ether (MOMCl) 2500+80.51Protection of alcohols, various chloromethylations.Potent carcinogen ; its use is highly regulated and often avoided in industrial settings.
Chloromethyl Isopropyl Carbonate (CMIC) Varies152.57Intermediate for antiviral drugs (e.g., Tenofovir).[1][2]High reactivity in nucleophilic substitution reactions.[2]
Chloromethyl Pivalate (POM-Cl) 10 - 15+150.62Prodrug synthesis (pivaloyloxymethyl esters).[3][4]Used to increase lipophilicity and bioavailability of drugs.[4]
Chloromethyl Acetate Varies108.52Synthesis of pharmaceuticals (e.g., Ganciclovir) and pesticides.[5]Reactive intermediate for chloromethylation of aromatic compounds.[5]

Note: Prices are indicative and can vary significantly based on supplier, purity, and volume.

Experimental Data Summary

The following table summarizes key experimental data for the synthesis and application of these chloromethylating agents, providing insights into their performance in terms of reaction yield and conditions.

ReagentReactionSubstrateYield (%)Key Reaction Conditions
CMMC Synthesis of CMMCChloromethyl chloroformate, Methanol (B129727)90.8Pyridine (B92270), 0°C to room temperature.
MOMCl Methoxymethylationα-Phenethyl alcohol77-80Diisopropylethylamine, Toluene, 5-10°C.
CMIC Synthesis of Tenofovir IntermediateNot specifiedHigh-
POM-Cl Synthesis of POM-ClPivaloyl chloride, Paraformaldehyde59Zinc chloride, 80°C.[6]
Chloromethyl Acetate Synthesis of Chloromethyl AcetateAcetyl chloride, Paraformaldehyde94Anhydrous zinc chloride, 0-90°C.[5][7]

Detailed Experimental Protocols

Synthesis of this compound (CMMC)

Materials:

  • Chloromethyl chloroformate

  • Methanol

  • Pyridine

  • Anhydrous ether

  • 1% Citric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, add chloromethyl chloroformate (1.5 g, 11.72 mmol).

  • Dissolve methanol (375 mg, 11.72 mmol) in 10 ml of anhydrous ether and add to the flask.

  • Cool the mixture to 0°C.

  • Slowly add pyridine (0.93 g, 11.72 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash sequentially with 1% citric acid, saturated sodium bicarbonate, and saturated brine (three times).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the product.

    • Reported Yield: 1.32 g (90.8%).

Synthesis of Chloromethyl Acetate

Materials:

  • Acetyl chloride

  • Paraformaldehyde

  • Anhydrous zinc chloride

  • Argon (or other inert gas)

  • Dichloromethane

Procedure:

  • Under an argon atmosphere, add acetyl chloride (5g, 0.06 mol) dropwise to a mixture of paraformaldehyde (8.5 g, 0.06 mol) and anhydrous zinc chloride (0.175 g, 0.02 mol) at 0°C.[7]

  • Warm the reaction mixture to room temperature and stir for 1 hour.[7]

  • Heat the mixture to 90°C for 18 hours.[7]

  • Filter the solid and wash with dichloromethane.[7]

  • Concentrate the filtrate under vacuum at 37°C to yield the product.[7]

    • Reported Yield: 6.6 g (94%).[7]

Signaling Pathways and Experimental Workflows

experimental_workflow General Workflow for Chloromethylation start Starting Materials (Substrate, Chloromethylating Agent, Catalyst) reaction Chloromethylation Reaction (Controlled Temperature and Time) start->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Distillation, Crystallization, or Chromatography) workup->purification product Final Chloromethylated Product purification->product

Caption: Generalized workflow for a typical chloromethylation reaction in large-scale synthesis.

decision_pathway Decision Pathway for Selecting a Chloromethylating Agent cost Cost Analysis (Reagent, Catalyst, Solvent, Waste) selection Optimal Reagent Selection cost->selection performance Performance Evaluation (Yield, Selectivity, Reaction Time) performance->selection safety Safety & Environmental Assessment (Toxicity, Carcinogenicity, Green Chemistry Principles) safety->selection

Caption: Logical decision-making process for the selection of a suitable chloromethylating agent.

Cost-Benefit Analysis

This compound (CMMC):

  • Benefits: CMMC presents a compelling case for large-scale synthesis due to its relatively lower cost compared to MOMCl and its favorable safety profile, as it is not classified as a potent carcinogen. Its reactivity is suitable for many applications, particularly in prodrug synthesis, offering good yields under controlled conditions.

  • Costs: The cost of CMMC can vary, and for certain high-purity grades, it may be more expensive than some other alternatives like chloromethyl acetate or pivalate. The reaction may require careful optimization of conditions to maximize yield and minimize by-products.

Chloromethyl Methyl Ether (MOMCl):

  • Benefits: MOMCl is a highly reactive and effective chloromethylating agent that has been extensively used in organic synthesis.

  • Costs: The significant drawback of MOMCl is its classification as a potent human carcinogen.[8] This necessitates stringent and costly safety protocols for handling, storage, and waste disposal, making it largely unsuitable and economically unviable for large-scale industrial applications where worker safety and environmental regulations are paramount. Its high price further diminishes its attractiveness for industrial use.

Other Alternatives (CMIC, POM-Cl, Chloromethyl Acetate):

  • Benefits: These reagents offer specific advantages for particular applications. CMIC is crucial for the synthesis of certain antiviral drugs like Tenofovir.[1][2] POM-Cl is effective in creating pivaloyloxymethyl ester prodrugs to enhance drug delivery.[3][4] Chloromethyl acetate provides a high-yielding route for its synthesis and is used in the production of various pharmaceuticals and agrochemicals.[5][7]

  • Costs: The cost-effectiveness of these alternatives is highly dependent on the specific synthetic target and the scale of production. While the raw material cost might be lower in some cases, the overall process economics, including reaction efficiency and purification costs, need to be carefully evaluated.

Conclusion

For large-scale synthesis in the pharmaceutical industry, This compound (CMMC) emerges as a strong candidate that balances cost, performance, and safety. While chloromethyl methyl ether (MOMCl) is a potent reagent, its significant health hazards make it a less desirable choice for industrial applications. Other alternatives such as chloromethyl isopropyl carbonate, chloromethyl pivalate, and chloromethyl acetate have important niche applications and can be cost-effective for specific synthetic targets.

The ultimate decision for selecting a chloromethylating agent should be based on a thorough techno-economic analysis that considers not only the upfront cost of the reagent but also the overall process efficiency, safety and handling requirements, and environmental impact.[9][10] Adhering to the principles of green chemistry, which advocate for the use of safer chemicals and processes, further supports the preference for reagents like CMMC over more hazardous alternatives.[11][12]

References

A Comparative Analysis of Chloromethyl Ester Reactivity in Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of chloromethyl esters is crucial for applications ranging from synthetic chemistry to the design of prodrugs. The chloromethyl group, a key functional moiety, significantly influences the kinetic stability and reaction profile of the parent molecule. This guide provides an objective comparison of the reactivity of various chloromethyl esters, supported by experimental data and detailed methodologies, to aid in the selection and application of these compounds.

Comparative Kinetic Data

The reactivity of chloromethyl esters, particularly their susceptibility to hydrolysis, is a critical parameter. The following table summarizes key kinetic data from various studies, providing a comparative overview of their reaction rates under specified conditions.

Chloromethyl EsterSolvent SystemTemperature (°C)Rate Constant (k) (s⁻¹)Activation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/mol·K)Reference
Trichloromethyl trichloroacetate99% Acetonitrile-water25.0(8.9 ± 0.2) x 10⁻³17.2 ± 0.3-225 ± 1[1]
Trichloromethyl trichloroacetate97 wt% 1,4-Dioxane-water25.016.8 x 10⁻³29.4 ± 1.4-179 ± 5[1]
Trichloromethyl trifluoroacetate99% Acetonitrile-water25.0(8.9 ± 0.2) x 10⁻³--[1]
Chloromethyl dichloroacetate (B87207)2-Butoxyethanol-water (xH₂O = 0.988)2.5 - 45.0Temperature dependent, S-shaped Arrhenius plotVaries with temperatureVaries with temperature[2]
Chloromethyl chloroacetateAqueous Methanol (xH₂O = 1.00 to 0.50)Not specifiedStudied under acid-catalysis--[3]
1-ChloromethylnaphthaleneReaction with anilinesNot specifiedBimolecular rate constants observed-Negative Hammett constant (ρ)[4]

Note: The reactivity of chloromethyl esters is highly dependent on the substituents and the reaction conditions. For instance, the hydrolysis of trichloromethyl esters is noted to be exceptionally fast, with low activation enthalpies and highly negative activation entropies, suggesting an addition-elimination mechanism.[1] In contrast, the hydrolysis of chloromethyl dichloroacetate exhibits a complex temperature dependence.[2] The reactivity of aryl chloromethyl ethers is influenced by the electronic properties of the aromatic ring, with electron-donating groups potentially accelerating Sₙ1-type reactions through carbocation stabilization.[4]

Experimental Protocols

The methodologies employed to determine the kinetic parameters are critical for the reproducibility and comparison of results. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Conductometric Measurement of Hydrolysis Rates

This method is suitable for reactions that produce ionic species, leading to a change in the conductivity of the solution.

Apparatus:

  • Conductometer (e.g., Philips 9501)

  • Thermostatted reaction vessel

  • Magnetic stirrer

Procedure:

  • Prepare a solution of the chloromethyl ester in the desired solvent system (e.g., aqueous acetonitrile (B52724) or dioxane) at a known concentration.

  • Equilibrate the solution in the thermostatted reaction vessel to the desired temperature.

  • Initiate the reaction (often by the addition of water or a catalyst) and immediately begin monitoring the conductivity of the solution over time.

  • Record the conductivity at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

  • The rate of reaction is calculated from the change in conductivity, assuming a linear relationship between the concentration of the ionic products and the measured conductivity.[1]

Protocol 2: Manometric Measurement of Hydrolysis Rates

This technique is applicable for reactions that produce a gaseous product.

Apparatus:

  • Thermostatted reaction vessel fused to a mercury manometer

  • Shaking mechanism

Procedure:

  • Place a known amount of the chloromethyl ester into the reaction vessel.

  • Add the solvent and any other reactants to the vessel.

  • Seal the vessel and connect it to the manometer.

  • Thermostat the entire apparatus to the desired reaction temperature.

  • Initiate the reaction by vigorous shaking and record the change in pressure over time as the gaseous product evolves.

  • The rate of reaction is determined from the rate of pressure increase.[1]

Protocol 3: Monitoring Reaction Progress by HPLC or NMR

For more complex reaction mixtures or when direct physical measurements are not feasible, chromatographic or spectroscopic methods are employed.

Procedure:

  • Set up the reaction in a thermostatted vessel with controlled stirring.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the composition of the quenched aliquot using a calibrated High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy method.

  • Plot the concentration of the reactant or product as a function of time.

  • Fit the data to an appropriate kinetic model (e.g., first-order, second-order) to determine the rate constant.[4]

Visualizing Reaction Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex chemical processes. The following diagrams, generated using Graphviz, depict a proposed mechanism for the neutral hydrolysis of chloromethyl esters and a general experimental workflow for kinetic studies.

G General Mechanism for Neutral Ester Hydrolysis (BAC3) RCOOR_Cl Chloromethyl Ester (RCOOCH2Cl) Intermediate Tetrahedral Intermediate RCOOR_Cl->Intermediate + H2O (Nucleophilic Attack) H2O Water (H2O) Products Carboxylic Acid (RCOOH) + Chloromethanol (HOCH2Cl) Intermediate->Products Elimination of Chloromethanol FinalProducts Formaldehyde (CH2O) + HCl Products->FinalProducts Decomposition

Caption: Proposed BAC3 mechanism for the neutral hydrolysis of chloromethyl esters.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Ester Prepare Ester Solution Initiate Initiate Reaction at T Prep_Ester->Initiate Prep_Solvent Prepare Solvent System Prep_Solvent->Initiate Monitor Monitor Progress (e.g., Conductivity, HPLC) Initiate->Monitor Plot_Data Plot Concentration vs. Time Monitor->Plot_Data Fit_Model Fit to Kinetic Model Plot_Data->Fit_Model Determine_k Determine Rate Constant (k) Fit_Model->Determine_k

Caption: General workflow for a comparative kinetic study of chloromethyl esters.

References

Safety Operating Guide

Proper Disposal of Chloromethyl Methyl Carbonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of chloromethyl methyl carbonate (CM-MC), a reactive and hazardous chemical compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure compliance with safety regulations.

This compound is a flammable, corrosive, and water-reactive compound that requires careful handling to prevent injury and environmental contamination.[1][2] Improper disposal can lead to the release of hazardous substances. Therefore, a systematic approach to its deactivation and disposal is mandatory.

Immediate Safety Precautions

Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[3] All procedures should be conducted in a well-ventilated fume hood.[3] An emergency shower and eyewash station must be readily accessible.

Spill Management

In the event of a spill, evacuate personnel from the immediate area.[3] Absorb the spill using an inert material such as sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels. Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[4][5] Prevent the spill from entering drains or waterways.[4]

Step-by-Step Disposal Procedure

This procedure outlines the chemical deactivation of small quantities of this compound through controlled hydrolysis, converting it into less reactive substances before final disposal.

Experimental Protocol: Deactivation of this compound

Objective: To safely neutralize small quantities of this compound in a laboratory setting.

Materials:

  • This compound waste

  • Ice bath

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Labeled hazardous waste container

Procedure:

  • Preparation: Place a beaker containing a magnetic stir bar in an ice bath on a stir plate within a certified chemical fume hood.

  • Dilution: Add a volume of cold water to the beaker, at least 10 times the volume of the this compound to be deactivated.

  • Controlled Addition: While stirring the water, slowly and carefully add the this compound waste dropwise. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Neutralization: Once the addition is complete, continue stirring for at least 30 minutes to ensure the hydrolysis reaction proceeds to completion. The primary products of hydrolysis are methanol, carbon dioxide, and hydrochloric acid.

  • pH Adjustment: Slowly add 1 M sodium hydroxide solution to neutralize the resulting acidic solution. Monitor the pH using indicator strips or a pH meter. The target pH should be between 6.0 and 8.0.

  • Final Disposal: The neutralized solution should be transferred to a properly labeled hazardous waste container. Contact your institution's environmental health and safety (EHS) office for collection and final disposal.[6][7] Do not pour the neutralized solution down the drain without explicit approval from your EHS office.

Data Presentation

The following table summarizes key quantitative parameters for the disposal procedure.

ParameterValue/InstructionRationale
Reagent Ratio (Water:CM-MC) > 10:1 (v/v)To effectively dissipate heat from the exothermic reaction.
Neutralizing Agent 1 M Sodium Hydroxide (NaOH)To safely and effectively neutralize the acidic byproducts.
Final pH 6.0 - 8.0To ensure the waste is no longer corrosive before disposal.
Reaction Time > 30 minutesTo allow for the complete hydrolysis of the this compound.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_procedure Deactivation Procedure cluster_disposal Final Disposal A Don Personal Protective Equipment B Work in a Certified Chemical Fume Hood A->B C Prepare Ice Bath and Stirring Apparatus B->C D Dilute with Cold Water (>10x volume) C->D E Slowly Add Chloromethyl Methyl Carbonate D->E F Stir for >30 Minutes to Complete Hydrolysis E->F G Neutralize with 1M NaOH to pH 6.0-8.0 F->G H Transfer to Labeled Hazardous Waste Container G->H I Contact Environmental Health & Safety for Pickup H->I J Document Waste Disposal I->J

Caption: Workflow for the safe deactivation and disposal of this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chloromethyl Methyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Chloromethyl methyl carbonate (CAS 40510-81-4), a reagent often used in the preparation of prodrugs. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

This compound is a highly flammable liquid and vapor that can cause severe skin burns and eye damage and is harmful if swallowed.[1][2] Understanding and implementing proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans are non-negotiable aspects of working with this chemical.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended equipment to protect against its various hazards.

Protection Type Specific Recommendations Rationale & Citations
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be used when there is a risk of splashing.To protect against splashes and vapors that can cause serious eye damage.[1][3]
Skin Protection - Gloves: Wear chemical-impermeable gloves (e.g., Butyl rubber, Neoprene, or Viton). Gloves must be inspected prior to use. Wash and dry hands after handling.[3] - Protective Clothing: Wear fire/flame resistant and impervious clothing, such as a lab coat or a chemical-resistant apron.[3]To prevent skin contact, which can result in severe burns and irritation.[1][4]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[1][4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3]To protect against the inhalation of harmful vapors, which may cause respiratory irritation.[2]

Note: As of the latest safety data, specific occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) for this compound have not been established.[1] Therefore, it is imperative to handle this chemical with the utmost caution and always in a well-ventilated area.

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

1. Preparation and Handling:

  • Always handle this compound in a well-ventilated place, preferably within a certified chemical fume hood.[3][4]

  • Wear all prescribed personal protective equipment before handling.[1][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Use non-sparking tools and take precautionary measures against static discharge.[3][5]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep the container tightly closed when not in use.[1]

2. Storage:

  • Store the container in a dry, cool, and well-ventilated place.[1][3]

  • Keep away from sources of ignition, heat, and incompatible materials such as oxidizing agents.[1][5]

  • Store in a locked cabinet or other secure area.[1]

3. Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[3]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and correct action is critical.

First-Aid Measures:

Exposure Type Immediate Action Citations
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3]

Spill Response Workflow:

The following diagram outlines the procedural steps for managing a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate non-essential personnel and ensure area is well-ventilated start->evacuate ppe Don appropriate PPE: - Full-face respirator - Chemical-resistant gloves - Impervious clothing evacuate->ppe ignition Remove all sources of ignition ppe->ignition contain Contain the spill with inert material (e.g., sand, vermiculite) ignition->contain collect Carefully collect the absorbed material using non-sparking tools contain->collect container Place collected waste into a suitable, labeled, and closed container for disposal collect->container decontaminate Decontaminate the spill area container->decontaminate disposal Dispose of waste through a licensed chemical waste handler decontaminate->disposal end Spill Managed disposal->end

Caption: Workflow for handling a this compound spill.

By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl methyl carbonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chloromethyl methyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.